trans-4-Amino-1-boc-3-hydroxypiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444033 | |
| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007596-95-3, 443955-98-4 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of trans-4-Amino-1-boc-3-hydroxypiperidine, a chiral piperidine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just data, but a cohesive understanding of the compound's properties, synthesis, and applications, grounded in established chemical principles and supported by verifiable references.
Strategic Importance in Medicinal Chemistry
This compound, systematically named tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a versatile heterocyclic building block. Its rigid piperidine scaffold is adorned with three key functional groups: a Boc-protected secondary amine on the ring, a primary amino group at the 4-position, and a hydroxyl group at the 3-position. The trans stereochemical arrangement of the amino and hydroxyl groups imparts a specific three-dimensional structure, which is often crucial for achieving high-affinity interactions with biological targets. The Boc (tert-butoxycarbonyl) group provides a crucial element of orthogonal protection, allowing for selective chemical manipulation of the other functional groups. This strategic combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1007596-95-3 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [2] |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | [1] |
| Appearance | Liquid, Oil | [1] |
| Purity | ≥97% | |
| Storage | Refrigerator | |
| Shipping Temperature | Room Temperature |
Expert Commentary: The designation of this compound as a liquid or oil at room temperature by suppliers is a critical piece of handling information. The (3R,4R) stereochemistry is key to its utility, and it is essential to source material with confirmed stereochemical purity for applications in asymmetric synthesis.[1] The Boc protecting group is stable under a wide range of conditions but can be readily removed with acid, providing a reliable strategy for deprotection in a synthetic sequence.
Synthesis and Chemical Reactivity
The synthesis of this compound is a significant challenge in organic synthesis, requiring precise control over stereochemistry.
Conceptual Synthetic Workflow
A common retrosynthetic approach involves the diastereoselective functionalization of a protected piperidone precursor. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic pathway to this compound.
Mechanistic Insights: The key to a successful synthesis lies in the stereoselective reduction of the ketone at the C3 position. The choice of reducing agent and reaction conditions will dictate the facial selectivity of the hydride attack, thereby establishing the trans relationship between the resulting hydroxyl group and the adjacent amino functionality. The use of bulky reducing agents often favors the desired stereoisomer.
Reactivity Profile
The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups:
-
C4-Primary Amine: This is the most nucleophilic site and is readily available for acylation, alkylation, sulfonylation, and reductive amination reactions.
-
C3-Secondary Hydroxyl: This group can be O-alkylated, acylated, or oxidized. Its reactivity can be modulated by the neighboring C4-amino group.
-
N1-Boc-Protected Amine: The Boc group is stable to many reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary piperidine nitrogen for further elaboration.
This orthogonal reactivity is a cornerstone of its utility as a building block, allowing for a stepwise and controlled construction of more complex molecules.
Applications in Drug Discovery and Development
The unique structural and stereochemical features of this compound have made it a sought-after intermediate in the synthesis of novel therapeutics.
Case Study: Kinase Inhibitors
The piperidine scaffold is a common motif in a wide array of kinase inhibitors. The defined stereochemistry of this compound allows for precise positioning of substituents to interact with specific residues in the kinase active site. The primary amino and hydroxyl groups serve as convenient handles for introducing pharmacophoric elements or for attaching solubilizing groups to fine-tune the pharmacokinetic properties of the final drug candidate.[1]
Illustrative Experimental Protocol: Acylation of the C4-Amine
The following is a representative, step-by-step protocol for the selective acylation of the primary amino group, a common transformation in the elaboration of this scaffold.
Objective: To synthesize tert-butyl (3R,4R)-4-(acetylamino)-3-hydroxypiperidine-1-carboxylate.
Materials:
-
This compound
-
Acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the solution and stir.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Rationale for Experimental Choices: The use of a non-nucleophilic base is crucial to prevent competition with the primary amine in reacting with the acetic anhydride. The reaction is performed under anhydrous conditions to avoid hydrolysis of the anhydride. The higher nucleophilicity of the primary amine compared to the secondary hydroxyl group ensures selective acylation at the desired position.
Conclusion
This compound is a high-value, chiral building block that provides a robust platform for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups offer chemists a reliable and versatile tool for drug discovery. A comprehensive understanding of its chemical properties, reactivity, and synthetic accessibility is paramount for leveraging its full potential in the development of next-generation pharmaceuticals.
References
Sources
An In-Depth Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine: A Key Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of trans-4-Amino-1-boc-3-hydroxypiperidine, a pivotal chiral building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, applications, and safe handling.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound, particularly its enantiomerically pure (3R,4R) form, has emerged as a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. Its rigid piperidine core, decorated with strategically positioned amino and hydroxyl groups in a trans configuration, provides an ideal scaffold for creating molecules with high affinity and selectivity for biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen allows for controlled, regioselective reactions, making it a versatile tool in the synthetic chemist's arsenal. This guide will delve into the critical aspects of this compound, from its fundamental properties to its application in the synthesis of life-saving medicines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 443955-98-4[1] |
| IUPAC Name | rel-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate[1] |
| Molecular Formula | C₁₀H₂₀N₂O₃[1] |
| Molecular Weight | 216.28 g/mol [1] |
| Appearance | Off-white to white solid/powder |
| Purity | Typically ≥97% |
| SMILES | O=C(N1CCC1)OC(C)(C)C[1] |
| InChIKey | KREUZCYJWPQPJX-HTQZYQBOSA-N |
Synthesis of this compound
The synthesis of this compound can be approached through various routes, with the primary challenge being the stereoselective introduction of the trans-amino and hydroxyl groups. Both racemic and enantiomerically pure forms are accessible through tailored synthetic strategies.
General Synthetic Strategies
Several methods have been developed for the synthesis of this key intermediate. These include:
-
Hydrogenation of Pyridine Derivatives: Starting from a suitably substituted pyridine, catalytic hydrogenation can yield the piperidine core, which is then protected with a Boc group.[2]
-
Chiral Synthesis: Employing chiral starting materials or chiral catalysts allows for the enantioselective synthesis of the desired stereoisomer.[2]
-
Biocatalytic Processes: The use of enzymes, such as ketoreductases, has been explored for the stereoselective reduction of a ketone precursor to the desired chiral alcohol.[2]
Exemplary Experimental Protocol for the Synthesis of trans-N-Boc-3-amino-4-hydroxypiperidine
The following protocol is based on a method described in the patent literature and serves as a representative example of a multi-step synthesis to achieve the desired trans stereochemistry.[3]
Step 1: Synthesis of (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-one
-
To a solution of N-Boc-4-piperidone as the starting raw material, add dibenzyl diazene-1,2-dicarboxylate.
-
Introduce an amino acid catalyst to facilitate the reaction.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-one.
Step 2: Reduction to (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-ol
-
Dissolve the ketone from Step 1 in a suitable solvent.
-
Cool the solution to 0 °C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at this temperature until the starting material is consumed.
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product and purify it to obtain the corresponding alcohol.
Step 3: Formation of (R)-3-[N-(carbobenzoxy)amino]-N-Boc-piperidin-4-ol
-
Subject the product from Step 2 to reaction with a metal hydrogenation catalyst or samarium diiodide to cleave one of the carbobenzoxy groups.
-
Monitor the reaction for the selective removal of one protecting group.
-
Work up and purify the reaction mixture to isolate the mono-protected amino alcohol.
Step 4: Final Reduction to trans-N-Boc-3-amino-4-hydroxypiperidine
-
Dissolve the compound from Step 3 in a suitable solvent.
-
Add a metal hydrogenation catalyst (e.g., palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate to obtain trans-N-Boc-3-amino-4-hydroxypiperidine. The reported total yield for this multi-step process is 33%.[3]
Caption: A generalized workflow for the synthesis of this compound.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for a variety of complex molecules.[2] Its primary application lies in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.
Role in the Synthesis of Kinase Inhibitors
This chiral intermediate is instrumental in the synthesis of several approved drugs, including Ibrutinib and Tofacitinib. The piperidine ring often serves as a central scaffold to correctly orient the functional groups that interact with the active site of the target kinase.[4]
A notable example is its use in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[2] The (3R,4R) stereochemistry is crucial for the biological activity of the final drug molecule.
Caption: General scheme for the utilization of the piperidine intermediate in kinase inhibitor synthesis.
Spectroscopic Characterization
Accurate characterization of this compound is critical for quality control and reaction monitoring. While specific spectral data can vary slightly based on the solvent and instrument used, the following represents typical characterization data.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the piperidine ring protons. The protons on the carbons bearing the amino and hydroxyl groups will have specific chemical shifts and coupling constants that can confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The signals for the piperidine ring carbons will appear in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (or a protonated molecular ion peak [M+H]⁺ in ESI-MS) corresponding to the molecular weight of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute oral toxicity: Harmful if swallowed.[2]
-
Skin corrosion/irritation: Causes skin irritation.[2]
-
Serious eye damage/eye irritation: Causes serious eye irritation.[2]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
The compound may be air-sensitive; storage under an inert atmosphere is recommended to maintain product quality.[5]
Conclusion
This compound is a testament to the power of well-designed chiral building blocks in modern drug discovery. Its unique combination of a rigid scaffold, stereochemically defined functional groups, and a versatile protecting group makes it an invaluable intermediate for the synthesis of complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in the development of next-generation medicines.
References
- Google Patents. (n.d.). CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.
Sources
- 1. This compound 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 2. Buy this compound | 443955-98-4 [smolecule.com]
- 3. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
A Senior Application Scientist's In-depth Technical Guide to the Synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational element in a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with complex biological targets. The compound at the heart of this guide, trans-4-Amino-1-boc-3-hydroxypiperidine, represents a particularly valuable asset within this class. The presence of a vicinal amino alcohol moiety on the piperidine core, with a defined trans stereochemistry, offers a trifecta of functionalities—a primary amine, a secondary alcohol, and a Boc-protected secondary amine—poised for diverse and selective chemical elaboration. This guide, born from extensive experience in synthetic route optimization, aims to provide a comprehensive overview of the primary pathways for the synthesis of this critical building block, offering not just protocols, but the underlying strategic considerations that inform the choice of one route over another.
Deconstructing the Target: Key Synthetic Challenges
The synthesis of this compound presents two primary stereochemical challenges that must be addressed to achieve an efficient and scalable route:
-
Relative Stereochemistry: The trans relationship between the hydroxyl group at C-3 and the amino group at C-4 is paramount. The choice of reagents and reaction conditions must be carefully selected to favor the formation of this diastereomer over the corresponding cis isomer.
-
Absolute Stereochemistry: For applications in chiral drug development, control over the absolute stereochemistry at both C-3 and C-4 is essential. This necessitates the use of asymmetric synthesis, chiral resolution, or biocatalysis to produce a single enantiomer, such as the (3R,4R) or (3S,4S) isomer.
This guide will explore three principal strategies that have been successfully employed to navigate these challenges: stereoselective synthesis from piperidone precursors, biocatalytic approaches for asymmetric reduction, and multi-step sequences originating from pyridine.
Pathway 1: Stereoselective Synthesis from N-Boc-4-Piperidone
A logical and widely employed strategy commences with the commercially available and relatively inexpensive N-Boc-4-piperidone. This approach leverages the C4-carbonyl group as a handle to introduce the C3-hydroxyl and C4-amino functionalities.
Conceptual Workflow
The general sequence involves an initial α-functionalization of the ketone to introduce a precursor to the C3-hydroxyl group, followed by the introduction of the C4-amino group and subsequent diastereoselective reduction of the ketone. A key patent outlines a robust multi-step synthesis that effectively controls the desired trans stereochemistry.[1]
Caption: Synthesis of this compound from N-Boc-4-piperidone.
In-Depth Mechanistic Discussion and Protocol
Step 1: Asymmetric Amination of N-Boc-4-piperidone
The synthesis initiates with an asymmetric α-amination of N-Boc-4-piperidone. The use of dibenzyl azodicarboxylate in the presence of a chiral amino acid catalyst, such as L-proline, facilitates the enantioselective introduction of a protected hydrazine moiety at the C-3 position. This step is crucial for setting the absolute stereochemistry of the final product.
Step 2: Diastereoselective Ketone Reduction
The subsequent reduction of the C-4 ketone is a critical step for establishing the trans stereochemistry. The bulky substituent at the C-3 position directs the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face of the carbonyl, leading to the formation of the cis-3,4-disubstituted piperidin-4-ol. While this initially appears counterintuitive to the desired trans product, the subsequent steps will rectify this.
Step 3 & 4: Reductive Cleavage and Deprotection
The hydrazine and carbobenzoxy protecting groups are then cleaved under reductive conditions. The choice of a metal hydrogenation catalyst (e.g., Palladium on carbon) or a chemical reducing agent like samarium diiodide is critical. During this process, the stereochemistry at C-3 is inverted, leading to the desired trans relationship between the amino and hydroxyl groups. A final hydrogenation step removes the remaining protecting groups to yield the target molecule.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on the principles outlined in the cited patent.[1] Researchers should consult the original literature for precise experimental details.
-
Asymmetric Amination: To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., acetonitrile), add L-proline (catalytic amount) and dibenzyl azodicarboxylate. Stir the reaction at room temperature until completion, monitored by TLC. Purify the resulting (R)-3-[N,N'-bis(carbobenzoxy)hydrazine]-N-Boc-piperidine-4-one by column chromatography.
-
Ketone Reduction: Dissolve the product from the previous step in a protic solvent (e.g., methanol) and cool to 0°C. Add sodium borohydride portion-wise and stir until the reaction is complete. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to yield (3R,4S)-3-[N,N'-bis(carbobenzoxy)hydrazine]-N-Boc-piperidin-4-ol.
-
Reductive Cleavage: Subject the intermediate to catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) or treat with samarium diiodide to cleave the N-N bond and afford the Cbz-protected amine.
-
Final Deprotection: A final round of catalytic hydrogenation will remove the Cbz group to furnish the desired this compound.
Pathway 2: Biocatalytic Asymmetric Reduction
The convergence of biocatalysis and organic synthesis has opened new avenues for the efficient and environmentally benign production of chiral molecules. For the synthesis of enantiomerically pure 3-hydroxypiperidine derivatives, ketoreductases (KREDs) have emerged as powerful tools.[2][3][4]
The Biocatalytic Advantage
KREDs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often exceeding 99% enantiomeric excess (e.e.). This approach is particularly attractive as it can directly generate the desired chiral alcohol from a prochiral ketone precursor in a single step under mild aqueous conditions.
Caption: Biocatalytic approach to a key chiral intermediate for this compound.
Protocol for Biocatalytic Reduction of N-Boc-3-piperidone
This protocol is a composite of methodologies described in the literature, particularly leveraging thermostable aldo-keto reductases.[4]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., a commercially available KRED kit or a specific enzyme like AKR-43)
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH)
-
Glucose
-
NADP⁺ or NAD⁺
-
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (pH 7.5) containing glucose.
-
Enzyme and Cofactor Addition: Add the ketoreductase, glucose dehydrogenase, and the nicotinamide cofactor (NADP⁺ or NAD⁺).
-
Substrate Addition: Add N-Boc-3-piperidone to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC analysis of aliquots.
-
Work-up and Isolation: Once the reaction has reached completion, extract the product, (S)-1-Boc-3-hydroxypiperidine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
From Chiral Alcohol to the Final Product
The enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is a valuable intermediate that can be converted to the final target through a series of chemical transformations. This typically involves oxidation of the alcohol to a ketone, followed by stereoselective amination and reduction, similar in principle to the later stages of the piperidone route, but starting with an enantiopure building block.
Pathway 3: Synthesis from Pyridine Derivatives
A more classical, yet still relevant, approach involves the hydrogenation of a substituted pyridine precursor. This method is advantageous as pyridines are readily available and can be functionalized in various ways.
General Strategy
The core of this strategy is the reduction of the pyridine ring to a piperidine. The challenge lies in the regioselective introduction of the amino and hydroxyl groups and controlling the stereochemistry during the hydrogenation process.
Caption: A potential synthetic route starting from 3-hydroxypyridine.
Protocol Outline: Hydrogenation and Functionalization
-
Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is subjected to catalytic hydrogenation to reduce the aromatic ring. A variety of catalysts can be employed, with rhodium on carbon often being effective.[5] This step yields racemic 3-hydroxypiperidine.
-
Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Oxidation to the Ketone: The hydroxyl group of 1-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone, 1-Boc-3-oxopiperidine, using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.
-
Stereoselective Amination and Reduction: The resulting ketone can then be subjected to a stereoselective amination and reduction sequence, similar to the strategies discussed in the piperidone route, to introduce the C-4 amino group with the desired trans stereochemistry.
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages | Key Considerations |
| From N-Boc-4-Piperidone | Readily available starting material. Established multi-step synthesis. Good control of relative stereochemistry. | Can be lengthy. May require chiral catalysts or resolving agents for enantiopurity. | The choice of reducing agent in the ketone reduction step is critical for diastereoselectivity. |
| Biocatalytic Reduction | High enantioselectivity (>99% e.e.). Mild and environmentally friendly reaction conditions. Can be cost-effective at scale. | Requires specialized enzymes and equipment. Process optimization can be time-consuming. The subsequent chemical steps still need to be optimized. | Cofactor regeneration is essential for the economic viability of the process. |
| From Pyridine | Inexpensive starting material. Well-established hydrogenation chemistry. | The initial product is a racemic mixture, requiring resolution or further asymmetric steps. Regioselective functionalization can be challenging. | Catalyst selection for hydrogenation is important for yield and purity. |
Conclusion: A Matter of Strategic Selection
The synthesis of this compound is a well-trodden path in synthetic organic chemistry, yet one that offers multiple routes, each with its own set of advantages and challenges. The choice of the optimal pathway is not a one-size-fits-all decision but rather a strategic one, dictated by the specific needs of the research or development program.
For large-scale production where enantiopurity and sustainability are paramount, the biocatalytic approach offers a compelling proposition. For rapid access to racemic material for initial screening, the route from N-Boc-4-piperidone provides a reliable and well-documented option. The synthesis from pyridine, while more traditional, remains a viable and cost-effective alternative, particularly if a robust resolution method is in place.
As a senior application scientist, my recommendation is to carefully evaluate the project's goals, available resources, and timeline. For cutting-edge drug development programs, an early investment in developing a biocatalytic route is likely to pay dividends in the long run, offering a scalable, green, and highly stereoselective synthesis of this invaluable chiral building block.
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- CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. (n.d.). Google Patents.
- Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
- Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770.
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- Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(3), 1032-1045.
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An In-depth Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of countless therapeutic agents.[1][2][3] The strategic introduction of stereocenters onto this ring system profoundly influences pharmacological activity, enhancing potency, selectivity, and pharmacokinetic profiles.[4][5] This guide focuses on a particularly valuable derivative, trans-4-Amino-1-(tert-butoxycarbonyl)-3-hydroxypiperidine. We will dissect its structural attributes, explore key enantioselective synthetic strategies, and illuminate its critical role as a chiral building block in the synthesis of complex pharmaceutical targets, most notably kinase inhibitors. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of Chiral Piperidines
The overrepresentation of the piperidine motif in approved drugs is no coincidence; its saturated, six-membered heterocyclic structure imparts favorable physicochemical properties, including metabolic stability and aqueous solubility, while providing a three-dimensional vector for substituent placement.[1][3] When chirality is introduced, the scaffold's utility is magnified, allowing for precise, stereospecific interactions with biological targets like enzymes and receptors.[4][5]
trans-4-Amino-1-boc-3-hydroxypiperidine is a preeminent example of such a chiral building block. Its design is a masterclass in synthetic utility:
-
The Piperidine Core: Provides a robust, drug-like framework.
-
The trans-Amino Alcohol Moiety: The fixed trans relationship between the primary amine and the secondary hydroxyl group creates a rigid, stereochemically defined di-functional handle. This arrangement is crucial for establishing specific hydrogen bonds and other non-covalent interactions within a biological target's binding site.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a reliable protecting group, rendering the nitrogen non-nucleophilic and non-basic. Its key advantage is its lability under acidic conditions, allowing for clean, selective deprotection at a desired stage of a synthetic sequence.[6][7]
This guide provides a comprehensive examination of this compound, from its fundamental properties to its practical application in advanced organic synthesis.
Structural and Physicochemical Profile
A thorough understanding of the molecule's properties is foundational to its effective use.
Chemical Identity
| Property | Value |
| IUPAC Name | rel-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate[8] |
| CAS Number | 443955-98-4[6][8][9] |
| Molecular Formula | C₁₀H₂₀N₂O₃[6][7][8] |
| Molecular Weight | 216.28 g/mol [6][7] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)N[6] |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO">C@HN[6] |
Key Functional Groups and Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Key functional sites of the title compound.
The Boc group is paramount; it allows chemists to perform reactions on the -NH₂ and -OH groups without interference from the piperidine nitrogen. Subsequent removal of the Boc group reveals a new reactive handle for further diversification, such as N-alkylation or N-arylation.[10]
Strategies for Enantioselective Synthesis
Accessing enantiomerically pure forms of this building block is critical for its application in drug development.[6] Several strategies have emerged, moving from classical methods to more efficient and elegant modern approaches.
Overview of Synthetic Approaches
| Strategy | Core Principle | Advantages | Challenges & Considerations |
| Hydrogenation of Pyridines | Reduction of a substituted 3-hydroxypyridine precursor to the piperidine core.[6][11] | Readily available starting materials. | Often produces racemic mixtures requiring resolution; harsh conditions (high pressure/temperature) may be needed.[12] |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials to impart stereochemistry.[6] | Defined absolute stereochemistry from the outset. | Limited availability of suitable starting materials; can involve lengthy synthetic sequences. |
| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent (e.g., L-camphorsulfonic acid).[12] | Established and well-understood methodology. | Inherently inefficient with a maximum theoretical yield of 50%; requires stoichiometric use of often expensive resolving agents.[12] |
| Biocatalysis & Asymmetric Synthesis | Employs enzymes (e.g., ketoreductases, transaminases) or chiral metal catalysts to induce high stereoselectivity.[6][12][13] | High enantiomeric excess (>99% ee); mild, environmentally friendly conditions; potential for high yields (>90%).[12] | Requires screening for suitable enzymes/catalysts; process optimization can be intensive. |
Exemplary Biocatalytic Workflow
Modern industrial synthesis increasingly relies on biocatalysis for its efficiency and green credentials. The asymmetric reduction of a ketone precursor is a common and powerful approach.
Caption: A generalized chemoenzymatic synthesis workflow.
This approach leverages enzymes like ketoreductases or whole-cell biocatalysts to stereoselectively reduce a prochiral ketone, yielding the desired enantiomer with high fidelity.[12][13] Such processes eliminate the waste associated with classical resolutions and avoid the use of hazardous heavy metals.[12]
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its application as an intermediate for high-value, complex molecules. Its pre-installed, stereochemically defined functional groups serve as anchor points for building out the final active pharmaceutical ingredient (API).
Keystone Intermediate for Kinase Inhibitors
A prominent application is in the synthesis of covalent Bruton's tyrosine kinase (BTK) inhibitors, such as the blockbuster anti-cancer drug Ibrutinib .[6] The chiral piperidine core is essential for orienting the pharmacophore correctly within the kinase's active site.
Caption: Role as a building block in kinase inhibitor synthesis.
In this sequence, the primary amine is typically functionalized first, often to install a Michael acceptor warhead. The Boc group is then removed to reveal the piperidine nitrogen, which is subsequently arylated to complete the core structure of the drug.
Broader Synthetic Applications
Beyond kinase inhibitors, this building block is a valuable precursor for:
-
Novel Heterocyclic Compounds: The piperidine core can be further elaborated or used as a scaffold to construct more complex heterocyclic systems with potential biological activities.[6]
-
Peptidomimetics: By incorporating this rigid structure into a peptide backbone, researchers can create mimics of natural peptides with enhanced stability and controlled conformations.[6]
-
Ligand Design: The defined stereochemistry and functional handles make it an excellent starting point for designing ligands that bind selectively to specific biological receptors or enzyme pockets.[6]
Experimental Protocol: A Self-Validating System
Trustworthy protocols are self-validating. The following procedure for Boc deprotection includes not only the steps for execution but also the integrated checkpoints for verifying the outcome.
Protocol: Acid-Mediated Boc Deprotection
Objective: To selectively remove the Boc protecting group from this compound to yield trans-4-aminopiperidin-3-ol.
Causality: The tert-butyl carbamate of the Boc group is highly susceptible to cleavage under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)
-
Trifluoroacetic acid (TFA) (4-5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer, stir bar, round-bottom flask, ice bath, separatory funnel
-
Thin Layer Chromatography (TLC) plate (silica), developing chamber, and appropriate eluent (e.g., 10% Methanol in DCM with 1% NH₄OH)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C. Causality: This mitigates the exothermicity of adding strong acid.
-
Acid Addition: Add TFA (4-5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring (Self-Validation Point 1): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot at the baseline (lower Rf) indicates complete conversion.
-
Quenching: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the bulk of the DCM and excess TFA.
-
Work-up:
-
Re-dissolve the residue in a small amount of DCM.
-
Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, trans-4-aminopiperidin-3-ol.
-
Characterization (Self-Validation Point 2): Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS). The absence of the characteristic tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum provides definitive proof of successful deprotection.
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool in modern medicinal chemistry. Its unique combination of a drug-like piperidine core, stereochemically defined functional handles, and a strategically placed protecting group makes it an exceptionally valuable chiral building block.[6][7] The development of efficient, stereoselective synthetic routes, particularly those employing biocatalysis, has made this compound readily accessible for both small-scale research and large-scale manufacturing.[6][12] As the demand for highly specific and potent therapeutics continues to grow, the pivotal role of sophisticated building blocks like this compound in accelerating drug discovery pipelines is assured.
References
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-7421. Retrieved from [Link]
-
Gibbs, G., Hateley, M. J., McLaren, L., Welham, M., & Willis, C. L. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. Retrieved from [Link]
-
MDPI. (2019). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
-
MDPI. (2018). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]
-
Aobchem. TRANS-4-AMINO-1-BOC-3-METHOXYPIPERIDINE. Retrieved from [Link]
-
PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.
-
PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
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Spectroscopic Characterization of trans-4-Amino-1-boc-3-hydroxypiperidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of a Chiral Scaffolding in Medicinal Chemistry
trans-4-Amino-1-boc-3-hydroxypiperidine, with the chemical formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , is a pivotal chiral building block in modern pharmaceutical synthesis.[1] Its rigid piperidine core, adorned with a trans-configured amino and hydroxyl group, provides a well-defined three-dimensional structure that is highly sought after for creating molecules that can interact with biological targets with high specificity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations at the amino and hydroxyl functionalities, making it a versatile intermediate in the synthesis of complex drug candidates, including kinase inhibitors and opioid analogs.[1] This guide provides an in-depth look at the mass spectrometry and nuclear magnetic resonance spectroscopic data that are essential for the structural verification and quality control of this important synthetic intermediate.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically leaves the molecular ion intact.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard protocol for the ESI-MS analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of about 10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters: The ESI source is operated in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500 Da.
}
Figure 1: Experimental workflow for ESI-MS analysis.
Data Interpretation
The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular weight of 216.28 g/mol , this peak should appear at an m/z of approximately 217.15. Adducts with other cations present in the solvent or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at higher m/z values. The table below summarizes the predicted m/z values for common adducts.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 217.15468 |
| [M+Na]⁺ | 239.13662 |
| [M+K]⁺ | 255.11056 |
| [M+NH₄]⁺ | 234.18122 |
Data Source: Predicted values from PubChemLite.[2]
The observation of the [M+H]⁺ ion at the expected m/z value with high mass accuracy provides strong evidence for the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. The spectral width is generally set to 200-220 ppm.
-
2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
}
Figure 2: General workflow for NMR data acquisition.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound will display characteristic signals for the protons of the piperidine ring, the Boc protecting group, and the exchangeable protons of the amino and hydroxyl groups. The trans configuration of the amino and hydroxyl groups will influence the coupling constants of the adjacent protons.
Representative ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.90 | m | 1H | H-3 |
| ~3.75 | m | 2H | H-2eq, H-6eq |
| ~3.05 | m | 1H | H-4 |
| ~2.80 | m | 2H | H-2ax, H-6ax |
| ~2.50 (broad) | s | 3H | -NH₂, -OH |
| ~1.95 | m | 1H | H-5eq |
| ~1.50 | m | 1H | H-5ax |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Note: This is a representative data set based on the known structure and data from similar compounds. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The broad signal around 2.50 ppm is due to the exchangeable protons of the amino and hydroxyl groups; this signal will disappear upon the addition of D₂O. The large singlet at 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Representative ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ (Boc) |
| ~70.0 | C-3 |
| ~55.0 | C-4 |
| ~45.0 | C-2, C-6 |
| ~35.0 | C-5 |
| 28.4 | -C(CH₃)₃ (Boc) |
Note: This is a representative data set based on the known structure and data from similar compounds. Actual chemical shifts may vary.
The carbonyl carbon of the Boc group is expected to appear downfield around 155.0 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 79.5 and 28.4 ppm, respectively. The carbons of the piperidine ring will appear in the range of 35-70 ppm, with the carbon bearing the hydroxyl group (C-3) being the most downfield among the ring carbons.
Conclusion
The structural elucidation of this compound relies on the combined application of mass spectrometry and NMR spectroscopy. ESI-MS provides a rapid and accurate determination of the molecular weight, while detailed ¹H and ¹³C NMR analyses confirm the connectivity and stereochemistry of the molecule. The spectroscopic data presented in this guide serve as a benchmark for researchers and scientists involved in the synthesis and utilization of this important building block in drug discovery and development, ensuring the identity and purity of the material used in subsequent synthetic steps.
References
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PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. [Link]
-
Pharmaffiliates. tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | 1007596-95-3. [Link]
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"trans-4-Amino-1-boc-3-hydroxypiperidine" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of trans-4-Amino-1-boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chiral building block in modern medicinal chemistry. Its rigid piperidine core, decorated with strategically placed functional groups—a primary amine, a secondary alcohol, and a protected amine—makes it an essential intermediate in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor ligands[1]. The successful use of this intermediate in multi-step syntheses, formulation development, and manufacturing hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability.
This guide provides a comprehensive analysis of these properties. As direct quantitative data for this specific molecule is not extensively published, this document synthesizes information from foundational chemical principles, the behavior of analogous structures, and established regulatory guidelines. It is designed to equip researchers with the predictive insights and practical methodologies required to handle, store, and utilize this compound effectively, ensuring the integrity and success of their research and development endeavors.
Core Physicochemical Properties
The solubility and stability of a molecule are direct consequences of its structure. The key functional groups of this compound—the polar hydroxyl and primary amino groups, and the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group—create a molecule of intermediate polarity with distinct chemical reactivities.
| Property | Value / Description | Rationale / Significance |
| Molecular Formula | C₁₀H₂₀N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 216.28 g/mol | Essential for all solution-based calculations. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Predicted logP | ~0.5 | Indicates a relatively balanced hydrophilic/lipophilic nature. The hydroxyl and amino groups increase polarity, while the Boc group adds lipophilicity. |
| Predicted pKa | ~9.0 - 9.5 | Refers to the conjugate acid of the primary amino group. This value is critical for predicting solubility changes with pH; the amine will be protonated and more water-soluble at pH < 9. |
Solubility Profile
A definitive, experimentally-derived quantitative solubility profile for this compound is not widely available in peer-reviewed literature or technical data sheets[2]. However, a robust qualitative and predictive assessment can be made based on its structural features and the known behavior of similar piperidine derivatives[3][4].
Predicted Solubility in Common Solvents
The molecule's combination of hydrogen bond donors (-OH, -NH₂) and a bulky nonpolar group (Boc) dictates its interactions with different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol, Water | High in Alcohols; Low to Moderate in Water | The hydroxyl and amino groups can hydrogen-bond effectively with protic solvents. Aqueous solubility is limited by the lipophilic Boc group but is expected to be pH-dependent. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule is too high for effective solvation in nonpolar media, where van der Waals forces are the primary interactions. |
Strategies for Enhancing Aqueous Solubility
For applications requiring aqueous solutions, such as in vitro biological assays, the following strategies can be employed:
-
pH Adjustment: The most effective method. Adjusting the pH of the aqueous medium to below the pKa of the primary amine (i.e., pH < 8) will protonate it to the corresponding ammonium salt (-NH₃⁺). This ionic form is significantly more polar and will exhibit substantially higher aqueous solubility.
-
Co-solvent Systems: The use of a small percentage of a water-miscible organic co-solvent can disrupt the crystal lattice of the solid and improve solvation. Dimethyl sulfoxide (DMSO) or ethanol are common and effective choices.
-
Salt Formation: Synthesizing and isolating the compound as a stable salt, such as the hydrochloride (HCl) salt, provides a solid form that is pre-disposed to higher aqueous solubility.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
To obtain precise quantitative data, the following standard shake-flask protocol is recommended.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., pH 7.4 phosphate buffer)
-
Analytical balance, vials with screw caps, orbital shaker with temperature control
-
Syringe filters (0.45 µm), HPLC or UPLC system with a suitable detector (e.g., UV or MS)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand stationary at the same temperature for at least 4 hours for the undissolved solid to settle.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC/UPLC method against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.
Stability Profile
The stability of this compound is primarily dictated by the chemical lability of its functional groups under various environmental conditions. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[4].
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The most significant liability of this molecule is the acid-labile nature of the Boc protecting group[3].
-
Mechanism: In the presence of a strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid), the carbonyl oxygen of the carbamate is protonated. This activates the group for cleavage, leading to the formation of the free piperidine amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutylene.
-
Conditions: This degradation is rapid in strong acidic solutions (e.g., 1 M HCl) and can occur more slowly even under mildly acidic conditions, especially with elevated temperatures.
-
Significance: This pathway is critical to consider during synthetic workups, purification (e.g., silica gel chromatography, which can be acidic), and formulation with acidic excipients.
Stability Under Forced Degradation Conditions
The expected stability profile under standard stress testing conditions is summarized below. The goal of such studies is typically to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main component.
| Condition | Reagent/Parameters | Expected Stability | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Labile | trans-4-Amino-3-hydroxypiperidine (Boc-deprotected compound) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Stable | The Boc group is highly resistant to basic conditions. No significant degradation is expected. |
| Oxidation | 3-30% H₂O₂, RT | Potentially Labile | The secondary alcohol and primary amine are potential sites for oxidation, which could lead to ketone or imine formation, respectively. The extent of degradation depends on conditions. |
| Thermal | >60°C, Solid or Solution | Generally Stable | The molecule is expected to be thermally stable under typical storage conditions. Extreme temperatures (>150°C) can cause Boc deprotection, but this is not relevant for pharmaceutical storage. |
| Photostability | ICH Q1B conditions (UV/Vis light) | Likely Stable | The molecule lacks a significant chromophore, suggesting it is unlikely to be susceptible to photodegradation. However, experimental testing is required for confirmation. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of the molecule and identify degradation products to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Temperature-controlled chambers, photostability chamber
-
HPLC or UPLC-MS system
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Stress Conditions:
-
Acid: Mix stock solution with 1 M HCl. Store at 60°C.
-
Base: Mix stock solution with 1 M NaOH. Store at 60°C.
-
Oxidation: Mix stock solution with 30% H₂O₂. Store at room temperature.
-
Thermal: Store a vial of the stock solution at 60°C.
-
Control: Store a vial of the stock solution protected from light at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid samples, neutralize with an equivalent amount of NaOH before analysis.
-
For base samples, neutralize with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze all samples (including controls) by a suitable gradient HPLC-UV method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products.
-
Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound to the control.
-
Determine the relative retention times (RRT) of all new peaks (impurities).
-
Use MS data to propose structures for the major degradation products.
-
Practical Recommendations for Handling and Storage
Based on the collective stability and solubility profile, the following recommendations are provided for laboratory use:
-
Storage: The solid compound should be stored in a well-sealed container, protected from light, in a cool, dry place. Standard refrigerated conditions (2-8 °C) are recommended for long-term storage to minimize any potential for slow degradation.
-
Handling Solutions:
-
Avoid preparing acidic stock solutions for storage, as this will cause Boc-group cleavage.
-
For synthetic reactions, the Boc group is stable to most basic and neutral conditions.
-
When using the compound in aqueous buffers for biological assays, prepare solutions fresh. If the assay buffer is acidic, be aware of the potential for time-dependent degradation.
-
-
Analytical Method Development: Any HPLC method used for purity analysis must be "stability-indicating." This means it must be able to resolve the parent compound from all potential degradation products, particularly the Boc-deprotected analog. The forced degradation protocol described above is the definitive way to validate such a method.
Conclusion
This compound is a molecule of moderate polarity with a predictable solubility and stability profile. It exhibits good solubility in polar organic solvents but limited, pH-dependent solubility in aqueous media. Its primary chemical liability is the acid-catalyzed cleavage of the N-Boc protecting group, while it remains robust under basic, and likely photolytic, conditions. A comprehensive understanding of these characteristics, supported by the empirical protocols provided, is paramount for its effective use in drug discovery and development, ensuring the integrity of experimental results and the quality of synthesized target molecules.
References
-
Solubility of Things. (n.d.). Piperidine. Retrieved from Solubility of Things website. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from Lhasa Limited website. [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS website. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods - BOC Deprotection. Retrieved from ACS GCI website. [Link]
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activity of trans-4-Amino-1-boc-3-hydroxypiperidine Derivatives
Abstract
The trans-4-Amino-1-boc-3-hydroxypiperidine scaffold is a chiral building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, featuring a protected amine, a secondary amine, and a hydroxyl group in a specific stereochemical arrangement, provides a unique platform for the synthesis of a diverse range of biologically active molecules. This guide explores the derivatization of this scaffold and the resulting biological activities, with a particular focus on its application in the development of enzyme inhibitors and other therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a comprehensive overview of the structure-activity relationships that govern the potency and selectivity of these derivatives.
Introduction: The Piperidine Moiety in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of functional groups in a defined three-dimensional space. The inherent chirality of substituted piperidines further allows for the development of stereospecific interactions with biological targets, leading to enhanced potency and reduced off-target effects.
The subject of this guide, this compound, is a particularly valuable starting material due to its trifunctional nature. The Boc-protected amine at the 1-position allows for selective deprotection and subsequent functionalization, while the primary amine at the 4-position and the hydroxyl group at the 3-position provide two additional points for diversification. The trans stereochemistry of the amino and hydroxyl groups creates a specific spatial arrangement that can be exploited for targeted drug design. This guide will focus on the biological activities of derivatives synthesized from this specific chiral intermediate.
Key Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. The strategic modification of the amino and hydroxyl groups allows for the fine-tuning of interactions with specific biological targets.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[2] This makes DPP-4 a validated target for the treatment of type 2 diabetes.[1]
The this compound scaffold is an excellent starting point for the design of DPP-4 inhibitors. The primary amine can be designed to interact with the key glutamic acid residues (Glu205/206) in the S2 pocket of the DPP-4 active site, while the piperidine ring itself can occupy the S1 pocket. The hydroxyl group offers an additional point for hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.
A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives has been designed and synthesized as potent DPP-4 inhibitors.[3] The rationale for this design was to utilize the aminopiperidine core to engage with the S2 pocket of DPP-4, while the dihyroquinazoline-2-uracil moiety would occupy the S1 pocket.
The following table summarizes the DPP-4 inhibitory activity of a selection of these derivatives:
| Compound ID | R1 (on quinazoline) | R2 (on phenyl) | DPP-4 Inhibition IC50 (µM)[3] |
| 9a | H | H | > 50 |
| 9c | Br | H | 15.32 ± 0.81 |
| 9i | Br | 4-Cl | 9.25 ± 0.57 |
| 9j | Br | 4-F | 12.86 ± 0.73 |
| 9l | Br | 4-CH3 | 28.41 ± 1.12 |
| Sitagliptin | - | - | 0.018 |
-
Importance of the Quinazoline Substituent: The introduction of a bromine atom at the R1 position of the quinazoline ring (compound 9c ) significantly improves DPP-4 inhibitory activity compared to the unsubstituted analog (9a ). This suggests a favorable interaction of the bromine atom within the S1 pocket.
-
Role of the Phenyl Substituent: Further substitution on the phenyl ring (R2) modulates potency. Electron-withdrawing groups, such as chloro (9i ) and fluoro (9j ), are well-tolerated and can enhance activity. The 4-chloro substituent in compound 9i provided the most potent inhibition in this series.[3]
-
Effect of Electron-Donating Groups: An electron-donating group like methyl (9l ) is less favorable than a halogen at the 4-position of the phenyl ring.
Opioid Receptor Modulation
The piperidine scaffold is a core component of many potent opioid receptor ligands, including the morphinan class of analgesics.[4] The nitrogen atom of the piperidine ring is crucial for the interaction with the anionic aspartate residue in the opioid receptor binding pocket. The this compound scaffold provides a template for the synthesis of novel opioid receptor modulators. The amino and hydroxyl groups can be functionalized to introduce pharmacophoric elements that confer affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.
While specific derivatives of this compound as opioid modulators are not extensively reported in publicly available literature, the potential is evident from related studies. For instance, the 3-hydroxyl group in morphinan derivatives has been shown to be critical for maintaining high binding affinity to all three opioid receptor subtypes.[5] This highlights the importance of the hydroxyl group in the this compound scaffold for potential interactions within the opioid receptor binding sites.
Other Potential Biological Activities
The versatility of the this compound scaffold extends beyond DPP-4 inhibition and opioid receptor modulation. Research on related 4-aminopiperidine cores has demonstrated a broad range of biological activities, suggesting further avenues of exploration for derivatives of this specific scaffold.
-
Antiviral Activity: Derivatives of a 4-aminopiperidine scaffold have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly.[3] These compounds act synergistically with approved direct-acting antiviral agents.
-
Ion Channel Blockade: 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers, showing potential for the treatment of pain and neuropathic pain.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative DPP-4 inhibitor derivative and the subsequent in vitro evaluation of its biological activity.
Synthesis of a 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivative (Analogous to Compound 9i)
This protocol describes a general synthetic route.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt, which can be used in the next step without further purification.
Step 2: Reductive Amination with a Substituted Benzaldehyde
-
To a solution of the deprotected piperidine salt (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in a solvent like methanol or dichloroethane, add a mild base such as triethylamine (2-3 eq) to neutralize the salt.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Coupling with a Quinazoline Moiety
-
To a solution of the product from Step 2 (1.0 eq) and a suitable quinazoline precursor (e.g., 6-bromo-2-chloro-3,4-dihydroquinazoline, 1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the IC50 of a test compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: e.g., Tris-HCl, pH 7.5
-
Test compounds dissolved in DMSO
-
Positive control: Sitagliptin
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control (Sitagliptin) in assay buffer. The final DMSO concentration in the well should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for the control), and the DPP-4 enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable and versatile starting material for the synthesis of biologically active compounds. Its inherent chirality and multiple points for functionalization allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The successful development of potent DPP-4 inhibitors based on this scaffold highlights its potential in the field of metabolic diseases.
Future research in this area will likely focus on several key aspects:
-
Expansion of Target Space: Exploring the derivatization of this scaffold for other therapeutic targets, such as kinases, proteases, and G-protein coupled receptors.
-
Stereoselective Synthesis: Developing more efficient and stereoselective synthetic routes to access a wider range of diastereomers and enantiomers for detailed SAR studies.
-
Computational Modeling: Utilizing computational tools to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- Dei, S., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81.
- Kerru, N., et al. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 25(13), 3047.
- Kowalchick, J. E., et al. (2007). Discovery of a novel series of β-amino amides as potent and orally active dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(21), 5899-5903.
- Li, Y., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-15.
- Mosberg, H. I., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(2), 434-437.
- Nour, A. M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443.
- Schiller, P. W., et al. (2005). Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series. Neuroendocrinology, 81(4), 234-42.
- Thornberry, N. A., & Weber, A. E. (2007). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Current Opinion in Chemical Biology, 11(4), 451-458.
- Tzortzis, V., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243.
- Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. (2018). Molecules, 23(11), 2951.
- Wang, L., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-9.
- Wentland, M. P., et al. (2000). 3-Substituted-3-desoxymorphine and -morphinan analogues as novel probes for the opioid receptors. Bioorganic & Medicinal Chemistry Letters, 10(16), 1839-1842.
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- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of trans-4-Amino-1-boc-3-hydroxypiperidine in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile structural anchor.[1][2] Within this class of building blocks, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable chiral intermediate. Its pre-defined stereochemistry, orthogonal protecting groups, and strategically placed functional groups offer medicinal chemists a powerful tool for introducing conformational rigidity and precise three-dimensional interactions. This guide provides an in-depth analysis of its chemical properties, synthesis, and, most critically, its application in the rational design of potent and selective therapeutics, including kinase inhibitors and peptidomimetics. We will explore the causality behind its selection in drug design and provide validated protocols for its practical application.
Introduction: The Value Proposition of a Well-Defined Scaffold
In the multi-parameter optimization challenge that is drug discovery, starting materials are not mere commodities; they are strategic assets. The selection of a building block dictates the accessible chemical space, influences molecular properties, and can ultimately define the success of a campaign. The 3-hydroxypiperidine motif, in general, is a key structural unit in numerous drugs targeting a wide array of conditions, from neurological disorders to cardiovascular diseases.[3][4][5]
This compound (Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol ) distinguishes itself through a unique convergence of features.[6][7]
-
Stereochemical Rigidity : The trans relationship between the C3-hydroxyl and C4-amino groups on the rigid piperidine ring creates a well-defined spatial arrangement. This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency.
-
Functional Handles for Diversification : The primary amine at the C4 position serves as an ideal nucleophilic handle for elaboration, allowing for the construction of amides, sulfonamides, and other key linkages. The hydroxyl group at C3 provides a crucial hydrogen bond donor/acceptor site, critical for anchoring the molecule within a protein's binding pocket.
-
Orthogonal Protection : The nitrogen of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed with acid (e.g., TFA).[7] This allows chemists to perform reactions at the C4-amino group without interference from the ring nitrogen, and vice-versa.
These attributes make it a valuable precursor for complex molecules, particularly those targeting kinases and G-protein coupled receptors (GPCRs), and for creating peptidomimetics with improved stability.[6][7]
Physicochemical Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 443955-98-4; 1007596-95-3 | [6][7][8][9] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [6][7] |
| Molecular Weight | 216.28 g/mol | [6][7] |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | [7] |
| Appearance | Solid | |
| Melting Point | 70-75 °C |
The Architectural Logic in Drug Design: Core Applications
The utility of this scaffold is best understood by examining its role in the synthesis of specific, biologically active agents. Its structure is not arbitrary; it is deliberately chosen to solve specific challenges in achieving target affinity and selectivity.
Kinase Inhibitors: A Case Study in Ibrutinib
One of the most prominent examples showcasing the importance of this building block is in the synthesis of Ibrutinib (Imbruvica®) , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies.[6][7] The trans-4-amino-3-hydroxypiperidine core is instrumental to its mechanism and overall profile.
-
Causality of Inclusion : In the synthesis of Ibrutinib, the primary amino group of the deprotected piperidine is used to form a crucial acrylamide "warhead." This warhead undergoes a Michael addition with a cysteine residue (Cys481) in the active site of BTK, leading to covalent and irreversible inhibition. The piperidine ring itself serves as a non-planar, rigid linker that correctly orients the acrylamide group for this reaction while positioning the pyrazolopyrimidine core in the ATP-binding pocket. The hydroxyl group can form additional hydrogen bonds, enhancing binding affinity. The Boc-protected intermediate is a key precursor in this synthetic route.[6][7]
Caption: Logical workflow from core scaffold to Ibrutinib.
Peptidomimetics and Constrained Peptides
Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating scaffolds like this compound is a proven strategy to create peptidomimetics with improved drug-like properties.[7][10]
-
Mechanism of Action : When integrated into a peptide sequence, the piperidine ring introduces a rigid turn or kink.[10] This conformational constraint can lock the peptide into its bioactive conformation, increasing receptor affinity and selectivity. Furthermore, the non-natural backbone is resistant to cleavage by proteases, significantly enhancing the molecule's half-life in vivo. The Boc group is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for seamless integration.[10]
GPCR Modulators and Other CNS-Active Agents
The piperidine scaffold is a privileged structure for targeting the central nervous system (CNS). Its derivatives have been explored as modulators for various receptors, including G-protein-coupled receptors (GPCRs).[11][12][13] The defined stereochemistry and hydrogen bonding capacity of the trans-amino alcohol motif are critical for achieving specific interactions within the transmembrane domains of these receptors. Research has also pointed to the potential for derivatives to modulate neurotransmitter systems, making them valuable in studies related to epilepsy and anxiety.[6]
Synthesis and Chemical Reactivity
The reliable and stereocontrolled synthesis of this compound is paramount to its utility. Several synthetic routes have been developed.
Common Synthetic Strategies
-
From N-Boc-4-piperidone : A common industrial approach starts with the readily available N-Boc-4-piperidone. A multi-step sequence involving an asymmetric aminoxylation, reduction of the resulting ketone, and subsequent manipulation of protecting groups can yield the desired trans product with high diastereoselectivity.[14]
-
Hydrogenation of Pyridine Precursors : Another route involves the hydrogenation of a suitably substituted 3-hydroxypyridine, followed by protection of the ring nitrogen with Boc anhydride.[7] Chiral catalysts or resolutions are required to obtain the desired enantiomer.
-
Biocatalysis : Modern approaches are increasingly leveraging enzymes, such as transaminases, to install the amine group with high stereoselectivity onto a ketone precursor, offering a greener and more efficient alternative.[7][15]
Caption: Simplified synthetic pathway to the target molecule.
Key Chemical Reactions
The molecule's functional groups dictate its reactivity profile:
-
Amine Acylation : The C4-amino group readily reacts with activated carboxylic acids (using coupling agents like HATU, HBTU), acid chlorides, or sulfonyl chlorides to form stable amides and sulfonamides.[6]
-
Boc Deprotection : The Boc group is cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperidine ring, which can then be functionalized.[7]
-
Hydroxyl Group Modification : While often retained for its hydrogen-bonding capabilities, the C3-hydroxyl group can be oxidized to a ketone or alkylated to form ethers, providing further avenues for SAR exploration.[6]
Experimental Protocols: A Practical Guide
The following protocols are provided as a self-validating system for researchers. They are based on established methodologies for incorporating amine building blocks in synthesis.
Protocol 1: Amide Coupling to a Carboxylic Acid (Solution Phase)
This protocol describes a standard procedure for coupling the title compound to a generic carboxylic acid, "R-COOH".
-
Reactant Preparation : In a dry, inert atmosphere (N₂ or Ar) reaction flask, dissolve the carboxylic acid (R-COOH, 1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).
-
Activator Addition : To the stirred solution, add a coupling agent such as HATU (1.1 equivalents) or HBTU/HOBt (1.1 equivalents each).
-
Base Addition : Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 3.0 equivalents), to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the scaffold into a peptide sequence on a Rink Amide resin using a standard Fmoc/tBu strategy.
-
Resin Preparation : Swell Fmoc-Rink Amide resin (1.0 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene adduct.
-
Building Block Activation : In a separate vial, dissolve this compound (3.0 equivalents), HATU (2.9 equivalents), and HOBt (3.0 equivalents) in DMF. Add DIPEA (6.0 equivalents) and allow the mixture to pre-activate for 2-3 minutes.[10]
-
Coupling : Add the activated building block solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Coupling Confirmation : Perform a Kaiser test to confirm the absence of free primary amines on the resin.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle or final cleavage.
-
Cleavage and Boc-Deprotection : After the full peptide is synthesized, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine nitrogen.[10]
-
Purification : Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC.[10]
Conclusion and Future Outlook
This compound is more than a simple building block; it is a strategic scaffold that imparts desirable properties of rigidity, stereochemical definition, and versatile functionality. Its successful application in blockbuster drugs like Ibrutinib validates the rationale behind its design and use.[6][7] As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional building blocks will only grow. The principles of conformational constraint and precise pharmacophore placement, exemplified by this molecule, will remain central to the design of the next generation of therapeutics. Future work will likely focus on developing even more efficient and enantioselective synthetic routes, including novel biocatalytic methods, to further enhance its accessibility and impact in medicinal chemistry.
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒). Retrieved from [Link]
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MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
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PubMed Central. (2024, March 6). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Retrieved from [Link]
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Speciality Chemicals. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
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MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
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NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]
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PubMed. (2020, September 1). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. Retrieved from [Link]
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PMC - NIH. (n.d.). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
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PubMed. (2025, October 22). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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A Senior Application Scientist's Guide to trans-4-Amino-1-Boc-3-hydroxypiperidine: From Synthetic Evolution to Pharmaceutical Keystone
Foreword: The Strategic Importance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of structurally complex and stereochemically defined molecules is paramount. These molecules serve as the foundational scaffolds for developing highly selective and potent therapeutic agents. Among these, the piperidine ring is a privileged structure, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to present functional groups in a well-defined three-dimensional orientation.[1][2]
This guide focuses on a particularly valuable derivative: trans-4-Amino-1-Boc-3-hydroxypiperidine . The strategic importance of this molecule lies in its vicinal (or 1,2) amino alcohol functionality, fixed in a trans configuration on a piperidine core. This specific arrangement is a potent pharmacophore, crucial for establishing key hydrogen bonding and other non-covalent interactions within the active sites of biological targets like kinases. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen offers a critical feature for synthetic chemists: it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for late-stage diversification.[3][4]
This document will not follow a rigid historical timeline. Instead, it will dissect the synthetic challenges posed by this molecule, explore the evolution of strategic solutions—from classical methods to cutting-edge biocatalysis—and illuminate its application as a cornerstone intermediate in the synthesis of life-saving medicines.
The Synthetic Conundrum: Mastering Stereochemistry
The primary challenge in synthesizing this compound is the precise and predictable installation of two contiguous stereocenters at the C3 and C4 positions. The relative (trans) and absolute (e.g., 3R,4R) stereochemistry must be controlled to produce a single, enantiomerically pure isomer, which is essential for selective interaction with chiral biological targets.[5][6] Early synthetic efforts often produced racemic mixtures that required arduous separation, while modern approaches focus on establishing the desired stereochemistry from the outset.
The general synthetic landscape can be visualized as a divergence from common, achiral starting materials toward the desired chiral product, with the key challenge being the method of stereochemical control.
Caption: High-level synthetic strategies for chiral 4-amino-3-hydroxypiperidines.
Evolution of Synthetic Methodologies
The journey to efficiently produce enantiopure this compound showcases the advancement of synthetic organic chemistry. We can categorize these approaches into three major paradigms.
Strategy 1: Racemic Synthesis and Classical Resolution
The most straightforward, albeit least atom-economical, approach involves creating the racemic trans compound and then separating the two enantiomers.
-
Causality and Rationale: This method is often explored first due to its reliance on well-established, robust chemical reactions without the need for expensive chiral catalysts or complex asymmetric setups. The primary goal is to establish the correct relative stereochemistry (trans), which is often thermodynamically or kinetically favored in certain reduction reactions.
-
Execution: A common route begins with the hydrogenation of 3-hydroxypyridine to give 3-hydroxypiperidine.[7] The nitrogen is then protected with a Boc group. Subsequent steps are required to introduce the amino group at the C4 position. A more direct approach starts from N-Boc-4-piperidone.[8] The challenge lies in the stereoselective reduction of a ketone intermediate and introduction of the amine. Once the racemic trans product is obtained, a chiral acid, such as D-pyroglutamic acid, is used to form diastereomeric salts.[7] Since diastereomers have different physical properties, they can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.
-
Limitations: The principal drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other is typically discarded. This makes the process inherently wasteful and costly on an industrial scale.
Strategy 2: Chiral Pool Synthesis
This strategy leverages the inherent chirality of naturally occurring molecules to serve as the starting material.
-
Causality and Rationale: By starting with an enantiomerically pure molecule like an amino acid or a sugar, the stereochemical information is already embedded. The synthetic task then becomes a series of stereoconservative or stereocontrolled transformations to build the target piperidine ring system. This approach avoids the resolution step and guarantees the correct absolute stereochemistry if the synthetic route is designed properly.
-
Execution: For example, L-aspartic acid has been utilized as a chiral starting material for the synthesis of the (3S,4S) enantiomer.[6] The synthesis involves a sequence of steps including methylation, reduction, protection, and cyclization to form the piperidine ring with the stereocenters already set.[6] Similarly, 2-deoxy-D-ribose has been explored as a starting point for the (3R,4R) enantiomer.[5]
-
Limitations: While elegant, chiral pool syntheses can be lengthy, often requiring multiple protection and deprotection steps. The availability and cost of the initial chiral starting material can also be a factor.
Strategy 3: Asymmetric Synthesis (Chemical and Biocatalytic)
The most modern and efficient strategies involve the direct conversion of an achiral or prochiral precursor into a single enantiomer of the product using a chiral catalyst.
-
Asymmetric Chemical Catalysis: This involves using a chiral metal complex (e.g., Rhodium) to catalyze a reaction, such as hydrogenation, in a way that produces one enantiomer in excess.[5] These methods can be highly effective but often rely on expensive and toxic heavy metals, and the development of a suitable ligand/catalyst system for a specific substrate can be time-consuming.
-
Biocatalysis: A Paradigm Shift: The use of enzymes (biocatalysis) has emerged as a powerful, green, and highly selective method for synthesizing chiral molecules.[3][9] For this compound and its precursors, ketoreductase (KRED) enzymes are particularly effective.[9][10]
-
Causality and Rationale: Enzymes are exquisitely chiral catalysts forged by evolution. Their complex, three-dimensional active sites can distinguish between prochiral faces of a ketone, leading to the formation of a single enantiomer of the corresponding alcohol with exceptionally high fidelity (often >99% enantiomeric excess). These reactions are typically run in water at ambient temperature and pressure, offering significant environmental and safety advantages over many traditional chemical methods.[10][11]
-
Execution: A typical biocatalytic process starts with a prochiral ketone, such as N-Boc-3-piperidone. The ketone is incubated with a specific ketoreductase enzyme and a cofactor (typically NADH or NADPH). As the cofactor is expensive, a regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is employed in tandem to continuously recycle the cofactor.[10] This makes the process economically viable on a large scale. The result is a highly enantioselective reduction to the chiral alcohol, (S)- or (R)-N-Boc-3-hydroxypiperidine, which is a key precursor to the final target molecule.[10][12]
-
Caption: Biocatalytic workflow for enantioselective ketone reduction.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors like scale, cost, required purity, and available technology. Biocatalytic methods are increasingly favored for industrial production due to their high efficiency and green credentials.
| Synthetic Strategy | Typical Starting Material | Key Step / Reagents | Typical Yield (Desired Enantiomer) | Enantiomeric Excess (e.e.) | Advantages & Disadvantages |
| Classical Resolution | 3-Hydroxypyridine | Fractional crystallization with a chiral acid (e.g., D-pyroglutamic acid)[7] | < 50% | > 99% | Pro: Uses simple, well-known chemistry. Con: Inherently wasteful, low theoretical yield. |
| Chiral Pool Synthesis | L-Aspartic Acid[6] | Multi-step, stereocontrolled transformations. | Variable (route-dependent) | > 99% | Pro: Guarantees absolute stereochemistry. Con: Often long synthetic sequences, costly starting materials. |
| Asymmetric Catalysis | N-Boc-4-piperidone | Chiral Rh(I) catalyzed asymmetric hydrogenation.[5] | Good to Excellent | High (>95%) | Pro: High efficiency and selectivity. Con: Requires expensive/toxic metal catalysts and ligand screening. |
| Biocatalysis | N-Boc-3-piperidone[10] | Ketoreductase (KRED) enzyme with cofactor regeneration.[10][12] | Excellent (>90%) | > 99% | Pro: Extremely high selectivity, green (mild conditions), cost-effective at scale. Con: Requires enzyme screening and development. |
Application Profile: A Keystone in Cancer Therapy
The primary driver for the large-scale production of enantiomerically pure this compound is its role as a crucial intermediate in the synthesis of targeted pharmaceuticals.[3][6]
Case Study: Ibrutinib (Imbruvica®)
Ibrutinib is a groundbreaking anticancer drug used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3][10] It functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.
The (3R,4R) isomer of the title compound is a key building block for Ibrutinib. After deprotection of the Boc group, the resulting piperidine fragment is coupled with the rest of the drug's structure. The trans-amino alcohol moiety is not merely a structural linker; it is essential for the drug's activity. The hydroxyl group forms a critical hydrogen bond with a glutamate residue (Glu485) and the amino group interacts with a methionine residue (Met477) in the hinge region of the BTK active site, ensuring precise and high-affinity binding. This highlights why absolute stereochemical control during the synthesis is non-negotiable.
Experimental Protocol: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is representative of a modern, efficient biocatalytic approach for a key precursor, adapted from principles described in the literature.[10][12]
Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone with high conversion and enantiomeric excess using a co-expression system of a ketoreductase and glucose dehydrogenase.
Materials:
-
N-Boc-3-piperidone (Substrate)
-
Recombinant E. coli cells co-expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH)
-
D-Glucose (Cofactor regeneration fuel)
-
NADP+ (Cofactor)
-
Triethanolamine-HCl buffer (pH 7.5)
-
Isopropyl Alcohol (IPA) (Co-solvent for substrate solubility)
-
Ethyl Acetate (Extraction solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Drying agent)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 200 mM triethanolamine-HCl buffer (pH 7.5).
-
Reagent Addition: To the buffer, add D-Glucose to a final concentration of 1.1 molar equivalents relative to the substrate. Add NADP+ to a catalytic amount (e.g., 0.1 mol%).
-
Biocatalyst Addition: Add the recombinant E. coli cell paste (or cell-free extract) to a predetermined optimal loading (e.g., 3-5% w/w relative to substrate).[10]
-
Substrate Addition: Dissolve N-Boc-3-piperidone (1 equivalent) in a minimal amount of Isopropyl Alcohol (IPA) and add it to the reaction mixture under stirring. The final substrate concentration may be targeted at 10-15% (w/v).[10]
-
Reaction Conditions: Maintain the reaction temperature at 30-35°C with gentle agitation (e.g., 200-250 rpm) to ensure the suspension is homogenous.[9][10]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours). The conversion can be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction has reached completion (>99% conversion, typically 12-16 hours), terminate the reaction. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: The crude product, typically of high purity, can be analyzed by ¹H NMR to confirm the structure. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: This process is expected to yield (S)-N-Boc-3-hydroxypiperidine with >95% isolated yield and >99% enantiomeric excess.[10]
References
-
Hughes, D. L., et al. (2006). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]
- CN103664742A. (2014). Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. Google Patents.
-
Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(10), 326-332. Available at: [Link]
-
Saeed, A., et al. (2017). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Lat. Am. J. Pharm. 36 (8): 1653-9. Available at: [Link]
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Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2021). MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Available at: [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]
-
ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). Available at: [Link]
- CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
-
Organic & Biomolecular Chemistry. (2019). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. Available at: [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). PubMed Central. Available at: [Link]
-
Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available at: [Link]
-
ResearchGate. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
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Navigating the Procurement of a Key Chiral Building Block: A Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Supplier Qualification, and Quality Control of a Critical Pharmaceutical Intermediate.
Foreword: The Strategic Importance of Chiral Intermediates in Modern Drug Discovery
In the landscape of contemporary drug development, the efficient and strategic synthesis of complex molecular entities is paramount. Chiral piperidine scaffolds are foundational elements in a multitude of approved therapeutics and clinical candidates, owing to their conformational rigidity and their ability to present functional groups in a well-defined three-dimensional orientation. Among these, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable building block. Its vicinal amino and hydroxyl functionalities, coupled with the orthogonal protection afforded by the tert-butoxycarbonyl (Boc) group, render it a versatile synthon for the construction of a diverse range of bioactive molecules, including kinase inhibitors and opioid receptor modulators. This guide provides a comprehensive technical overview of the commercial landscape for this critical intermediate, offering insights into supplier selection, quality control, and practical applications to empower research and development teams in their procurement and utilization of this key molecule.
Understanding the Molecule: Chemical Identity and Stereochemistry
This compound is a piperidine derivative characterized by a tert-butoxycarbonyl protecting group on the ring nitrogen, and amino and hydroxyl groups at the 4- and 3-positions, respectively, in a trans configuration.[1] The precise stereochemistry of this molecule is crucial for its utility as a chiral building block in pharmaceutical synthesis.
Key Identifiers:
| Attribute | Value |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol [1][2] |
| Primary CAS Number | 1007596-95-3 (for the (3R,4R)-enantiomer) |
| Additional CAS Number | 443955-98-4 (often used for the trans racemate or unspecified stereochemistry) |
It is imperative for researchers to distinguish between the different stereoisomers of 4-amino-1-boc-3-hydroxypiperidine, as the biological activity of the final drug substance is often highly dependent on the stereochemistry of its constituent fragments. The (3R,4R)-enantiomer is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , a significant therapeutic agent in the treatment of B-cell malignancies.[1][3]
Commercial Availability and Supplier Landscape
A robust and reliable supply chain for critical starting materials is the bedrock of any successful drug development program. This compound is commercially available from a range of suppliers, from large-scale manufacturers to specialized chemical providers. The following table provides a non-exhaustive list of potential suppliers. Researchers are advised to conduct their own due diligence and supplier qualification.
| Supplier | Country | Contact Information | Notes |
| Benchchem | USA | Inquire through website: | Offers the compound for research purposes.[1] |
| Smolecule | USA | Inquire through website: | Lists the compound with CAS 443955-98-4.[2] |
| Biosynth | Switzerland | Inquire through website: | Provides the (3R,4R)-enantiomer under CAS 1007596-95-3.[4] |
| Pharmaffiliates | India | Inquire through website: | Lists the (3R,4R)-diastereomer.[5] |
| ChemScene | USA | Inquire through website: | Provides safety data and hazard information. |
| BirdoTech | China | Inquire through website: | A CRDMO service organization specializing in small molecule modality. |
Pricing and Packaging: The price of this compound can vary significantly based on the supplier, purity, and quantity. Generally, prices range from approximately $50 to $200 per gram for research quantities. Bulk quantities for process development and manufacturing will have a substantially different pricing structure and typically require a custom quotation. The compound is usually supplied as a solid in quantities ranging from milligrams to kilograms.
Quality Control and Supplier Qualification: A Scientist's Checklist
Ensuring the quality and consistency of a starting material is a critical, non-negotiable aspect of pharmaceutical research and development. A thorough quality control (QC) process for incoming batches of this compound is essential to avoid costly delays and ensure the reproducibility of synthetic procedures.
The Certificate of Analysis (CoA): A First-Pass Quality Assessment
The Certificate of Analysis is the primary document that provides information on the quality of a specific batch of the compound. Researchers should meticulously review the CoA for the following parameters:
-
Identity Confirmation: The CoA should confirm the identity of the compound using techniques such as ¹H NMR and ¹³C NMR spectroscopy, and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.
-
Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for use in drug discovery applications. The HPLC chromatogram should show a single major peak with minimal impurities.
-
Stereochemical Purity: For applications where a specific enantiomer is required (e.g., the (3R,4R)-isomer for Ibrutinib synthesis), the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) should be determined using a chiral chromatography method (e.g., chiral HPLC or SFC).
-
Residual Solvents: The CoA should specify the levels of any residual solvents from the manufacturing process, typically determined by Gas Chromatography (GC).
-
Water Content: The water content, determined by Karl Fischer titration, is an important parameter as it can affect the reactivity of the compound in subsequent synthetic steps.
In-House Verification: Trust but Verify
While the supplier's CoA is a valuable starting point, it is best practice to perform in-house verification of critical quality attributes on an incoming batch of the material. This typically involves:
-
Identity Confirmation: Running a ¹H NMR spectrum to confirm the structure and look for any unexpected signals that might indicate the presence of impurities.
-
Purity Assessment: Performing an HPLC analysis to confirm the purity stated on the CoA.
The following workflow diagram illustrates a robust process for supplier qualification and incoming material QC.
Caption: The logical progression from the key features of the building block to its application in the synthesis of complex drug molecules.
Handling, Storage, and Safety
Proper handling and storage of this compound are essential to maintain its quality and ensure the safety of laboratory personnel.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended. [5]* Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Avoid breathing dust and ensure adequate ventilation.
-
Safety: The compound may cause skin and eye irritation. In case of contact, rinse immediately with plenty of water. For more detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: Empowering Discovery through Informed Sourcing
This compound is a valuable and versatile chiral building block that plays a crucial role in the synthesis of a new generation of therapeutics. A thorough understanding of its chemical properties, the commercial supplier landscape, and robust quality control procedures are essential for its effective utilization in drug discovery programs. By implementing the strategies and best practices outlined in this guide, research and development teams can ensure a reliable supply of high-quality material, thereby accelerating the discovery and development of innovative medicines.
References
-
PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | 1007596-95-3. Retrieved from [Link]
Sources
Methodological & Application
Application Note: The Strategic Utility of trans-4-Amino-1-boc-3-hydroxypiperidine in Modern Kinase Inhibitor Synthesis
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to confer desirable physicochemical properties and to probe the intricate topology of the ATP-binding site.[1][2][3] Among the diverse array of substituted piperidines, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable building block.[4] Its rigidified trans-stereochemistry and orthogonal protecting groups offer medicinal chemists precise control over molecular architecture. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this reagent in the synthesis of kinase inhibitors. We will explore its role in establishing critical hydrogen bond interactions, provide detailed, field-tested synthetic protocols, and discuss the causality behind key experimental choices, grounded in authoritative literature.
Introduction: The Significance of the 3-Hydroxy-4-aminopiperidine Moiety
Protein kinases, central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The design of potent and selective kinase inhibitors often hinges on optimizing interactions with the kinase hinge region, the solvent front, and the ribose-phosphate binding pocket.[5] The 3-hydroxy-4-aminopiperidine scaffold provides a versatile platform to achieve this.
The trans stereochemistry of the hydroxyl and amino groups is particularly advantageous. The hydroxyl group can act as a hydrogen bond donor, often mimicking the ribose hydroxyls of ATP, to interact with backbone carbonyls in the kinase hinge region.[6] The adjacent amino group provides a vector for chain extension, allowing for the introduction of various pharmacophores that can target other regions of the ATP-binding site, thereby enhancing potency and selectivity. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, late-stage derivatization, a crucial feature in library synthesis and lead optimization.[7]
Key Advantages of this compound:
-
Pre-defined Stereochemistry: The trans configuration locks the substituents into specific axial and equatorial positions, reducing conformational ambiguity and allowing for more predictable structure-activity relationships (SAR).[4]
-
Orthogonal Protection: The Boc-protected piperidine nitrogen and the free primary amine allow for selective functionalization, providing synthetic flexibility.[7]
-
Hydrogen Bonding Capability: The hydroxyl group serves as a key hydrogen bond donor, a common feature in many Type I and Type II kinase inhibitors.[6]
-
Scaffold Rigidity: The piperidine ring introduces a degree of rigidity that can be favorable for binding affinity by reducing the entropic penalty upon binding.[2]
Synthetic Utility and Key Transformations
This compound is typically employed as a key intermediate that is coupled to a core heterocyclic scaffold common in kinase inhibitors (e.g., pyrimidines, purines, pyrazoles).[7] The primary amino group is the key reactive handle for these coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
A frequent application involves the SNAr reaction, where the primary amine of the piperidine displaces a leaving group (commonly a halogen) on an electron-deficient aromatic or heteroaromatic ring. This is a cornerstone reaction for building the core structure of many kinase inhibitors.
Workflow for a Typical SNAr Coupling Reaction:
Caption: General workflow for an SNAr coupling reaction.
Protocol 1: SNAr Coupling with 2-Chloro-4-phenoxypyrimidine
This protocol describes a representative SNAr reaction. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent competition with the primary amine nucleophile. High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are often required to achieve the temperatures necessary for the reaction to proceed at a reasonable rate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1007596-95-3 | 216.28 |
| 2-Chloro-4-phenoxypyrimidine | 22536-67-0 | 220.65 |
| DIPEA | 7087-68-5 | 129.24 |
| NMP (anhydrous) | 872-50-4 | 99.13 |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 216 mg).
-
Add the heterocyclic halide, 2-chloro-4-phenoxypyrimidine (1.1 mmol, 243 mg).
-
Add anhydrous NMP (5 mL) via syringe, followed by DIPEA (3.0 mmol, 0.52 mL).
-
Rationale: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction medium remains basic.
-
Equip the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: The electron-withdrawing pyrimidine ring activates the C2 position towards nucleophilic attack by the amine. Heating is necessary to overcome the activation energy of this SNAr reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired coupled product.
Amide Bond Formation
The primary amine can also be acylated to form an amide bond, linking the piperidine scaffold to other fragments of the target inhibitor. This is commonly achieved using activated carboxylic acids (e.g., acid chlorides) or standard peptide coupling reagents.
Logical Flow of Amide Coupling:
Caption: Key steps in a HATU-mediated amide coupling reaction.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[8][9]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1007596-95-3 | 216.28 |
| Carboxylic Acid of Interest (R-COOH) | Varies | Varies |
| HATU | 148893-10-1 | 380.23 |
| DIPEA | 7087-68-5 | 129.24 |
| DMF (anhydrous) | 68-12-2 | 73.09 |
Procedure:
-
In a dry flask, dissolve the carboxylic acid (1.05 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous Dimethylformamide (DMF, 3 mL).
-
Add DIPEA (2.5 mmol, 0.44 mL) and stir the mixture at room temperature for 15 minutes.
-
Rationale: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[10]
-
In a separate flask, dissolve this compound (1.0 mmol, 216 mg) in anhydrous DMF (2 mL).
-
Add the amine solution to the activated acid mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Self-Validation: The progress can be checked by LC-MS, looking for the consumption of the starting amine and the appearance of the product mass. A small aliquot quenched with water can also be analyzed by TLC.
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure amide product.
Downstream Processing: Boc Deprotection
After the core scaffold has been assembled, the Boc group is typically removed to either reveal the final inhibitor or to allow for further functionalization of the piperidine nitrogen. This is almost universally accomplished under acidic conditions.[7][11]
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Boc-protected Intermediate | Varies | Varies |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 |
Procedure:
-
Dissolve the Boc-protected substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.[12]
-
Cool the solution to 0 °C in an ice bath.[12]
-
Add TFA (1-2 mL) dropwise. Gas evolution (isobutylene and CO2) will be observed.
-
Causality: The strong acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to form the stable tert-butyl cation.[13]
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is fully consumed.[12]
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[12]
-
The resulting product is typically the TFA salt of the free amine. It can be used as is for subsequent steps or neutralized by partitioning between an organic solvent (e.g., DCM) and a mild aqueous base (e.g., saturated NaHCO3) to obtain the free base.[11]
Conclusion
This compound is a powerful and versatile building block in the synthesis of kinase inhibitors. Its inherent stereochemistry and orthogonal protecting groups provide a robust platform for creating molecules with precise 3D architectures capable of making specific, high-affinity interactions within the kinase ATP-binding site. The protocols detailed in this note for SNAr, amide coupling, and deprotection represent fundamental, reliable methods for incorporating this valuable scaffold. By understanding the rationale behind each experimental step, from the choice of base to the deprotection conditions, researchers can effectively leverage this reagent to accelerate their drug discovery programs.
References
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, January 10). Medicinal Chemistry Research. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
-
Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions. Retrieved from [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012, July 21). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
How protein kinase inhibitors bind to the hinge region of the target protein. (2025, October 27). Journal of Molecular Modeling. Retrieved from [Link]
-
How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry. Retrieved from [Link]
-
High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 443955-98-4 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics using trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction: The Strategic Value of the Piperidine Scaffold in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds that mimic the secondary structures of peptides, thereby enhancing receptor affinity and selectivity.[3][4] The chiral piperidine scaffold has emerged as a particularly valuable building block in medicinal chemistry, present in numerous approved pharmaceuticals.[3][5] Its rigid, six-membered ring structure can effectively orient pharmacophoric groups in a spatially defined manner, crucial for potent biological activity.
This application note provides a detailed guide for the use of trans-4-Amino-1-boc-3-hydroxypiperidine , a versatile chiral building block, in the synthesis of novel peptidomimetics. This bifunctional molecule, with its stereochemically defined amino and hydroxyl groups, offers a unique platform for creating diverse and complex molecular architectures. We will delve into the underlying chemical principles, provide validated step-by-step protocols for its incorporation into peptide chains, and discuss strategic considerations for constructing advanced peptidomimetic structures.
Chemical Properties and Strategic Advantages of this compound
This compound (MW: 216.28 g/mol , Formula: C₁₀H₂₀N₂O₃) is a valuable synthetic intermediate due to its distinct arrangement of functional groups.[6] The trans configuration of the 4-amino and 3-hydroxyl groups provides a rigid and predictable orientation for appended functionalities.
Table 1: Key Functional Groups and Their Strategic Roles
| Functional Group | Position | Protecting Group | Role in Synthesis |
| Secondary Amine | 1 | Boc (tert-Butoxycarbonyl) | Protects the piperidine nitrogen from unwanted reactions. Readily removed under acidic conditions (e.g., TFA).[6] |
| Primary Amine | 4 | None | The primary nucleophile for amide bond formation (peptide coupling). |
| Secondary Alcohol | 3 | None (typically) | Can be left unprotected during N-acylation or can be functionalized in subsequent steps. |
The Boc protecting group on the piperidine nitrogen ensures its inertness during the initial coupling steps and can be removed orthogonally to many other protecting groups used in peptide synthesis.[7] A critical aspect of this building block is the differential reactivity of the 4-amino and 3-hydroxyl groups. The primary amine is significantly more nucleophilic than the secondary alcohol, which allows for highly selective N-acylation under standard peptide coupling conditions without the need for protecting the hydroxyl group. This chemoselectivity is a cornerstone of its utility, streamlining the synthetic process.
Workflow for Peptidomimetic Synthesis
The incorporation of this compound into a peptidomimetic sequence typically follows a logical workflow, which can be adapted based on the desired final structure.
Protocols for Incorporation of this compound
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations.
Protocol 1: Selective N-Acylation (Peptide Coupling) in Solution Phase
This protocol describes the coupling of an N-protected amino acid to the 4-amino group of this compound. The hydroxyl group remains unprotected.
Materials:
-
This compound
-
N-Fmoc or N-Boc protected amino acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution. Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the solution of this compound to the pre-activated amino acid solution.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Rationale for Key Steps:
-
Pre-activation: Pre-activating the carboxylic acid with HATU/HOBt forms a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation.[8]
-
DIPEA: As a non-nucleophilic base, DIPEA neutralizes the hexafluorophosphate salt formed and facilitates the coupling reaction without causing unwanted side reactions.
-
Aqueous Workup: The washing steps remove unreacted starting materials, coupling reagents, and byproducts.
Protocol 2: Incorporation using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound as a non-standard amino acid building block in a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
HATU, HOBt, DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF and DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture to activate the building block.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (colorless or yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: The next Fmoc-protected amino acid can now be coupled to the newly introduced amino group of the piperidine moiety by repeating the deprotection and coupling steps. Note that the Boc group on the piperidine nitrogen remains intact.
-
Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. This will cleave the peptide from the resin and remove the Boc group from the piperidine nitrogen and other acid-labile side-chain protecting groups.[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Protection Strategies and Further Functionalization
While the hydroxyl group of this compound can often be left unprotected, certain synthetic strategies may require its protection to avoid potential side reactions or to allow for selective modification later in the synthesis.
Table 2: Common Hydroxyl Protecting Groups and Their Orthogonality
| Protecting Group | Reagents for Protection | Conditions for Removal | Orthogonal to N-Boc |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | TBAF (Tetrabutylammonium fluoride) | Yes |
| Bn (Benzyl) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Yes |
The use of an orthogonal protecting group on the hydroxyl moiety opens up possibilities for late-stage functionalization, such as glycosylation, phosphorylation, or the attachment of reporter molecules, further expanding the chemical diversity of the resulting peptidomimetics.
Conclusion
This compound is a powerful and versatile building block for the rational design and synthesis of novel peptidomimetics. Its inherent stereochemistry and the chemoselective reactivity of its functional groups allow for its efficient and predictable incorporation into complex molecular structures. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable scaffold in their quest for next-generation therapeutics.
References
- Reza, M., et al. (2008). Design, Synthesis of Novel Peptidomimetic Derivatives of 4-HPR for Rhabdoid Tumors. Journal of Medicinal Chemistry.
- Abdildinova, A., et al. (2021).
- Venkatesan, N., & Kim, B. H. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry.
- Gomes, P., et al. (2021).
- Lombardi, A., et al. (2024).
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Hughes, D. L. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- Lombardi Research Lab. (2025).
- Aapptec. Coupling Reagents.
- Smolecule. This compound.
- Janecka, A., & Perlikowska, R. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules.
- World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Robertson, J. M., & Wintermeyer, W. (1981).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Lee, Y. S., & Lee, W. S. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Arkivoc. (2004).
- Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine.
Sources
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- 2. wjarr.com [wjarr.com]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 443955-98-4 [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. chempep.com [chempep.com]
Application Note: Protocol for the Deprotection of trans-4-Amino-1-boc-3-hydroxypiperidine
Abstract
This application note provides a detailed guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from trans-4-Amino-1-boc-3-hydroxypiperidine. This versatile chiral intermediate is a crucial building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and other complex heterocyclic structures.[1][2] The selective deprotection of the Boc-protected piperidine nitrogen is a critical step to enable further functionalization at this position.[1] This document outlines two robust, field-proven protocols utilizing common acidic reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer a comprehensive guide to reaction monitoring, work-up, and troubleshooting.
Introduction: The Strategic Importance of Boc Deprotection
This compound is a bifunctional molecule featuring a primary amine, a secondary hydroxyl group, and a Boc-protected secondary amine within a piperidine scaffold.[1] The Boc group serves as a temporary shield for the piperidine nitrogen, preventing its participation in undesired reactions while modifications are made elsewhere in the molecule. Its removal is a pivotal step that unmasks the secondary amine, making it available for subsequent synthetic transformations such as acylation, alkylation, or sulfonylation.
The choice of deprotection conditions is critical to ensure high yield and purity of the desired product, trans-4-amino-3-hydroxypiperidine, without affecting other functional groups. The acid-labile nature of the Boc group allows for its selective cleavage under conditions that typically leave other protecting groups, such as benzyl (Bn) or benzyloxycarbonyl (Cbz), intact, thus enabling orthogonal protection strategies.[1]
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism (E1).[3][4] The process can be broken down into three key steps, as illustrated below.
Mechanistic Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[4] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
-
Cleavage: The protonated intermediate undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4] This step is typically the rate-determining step of the reaction. The liberated tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or react with nucleophiles present in the mixture.[3][5]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][4] The evolution of CO₂ is a characteristic sign of a successful Boc deprotection.[6] The newly liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][7]
Experimental Protocols
Two standard protocols are presented below. The choice between TFA and HCl/dioxane often depends on the substrate's sensitivity to the respective acid and the desired final salt form.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and typically rapid. TFA is a strong acid that cleaves the Boc group effectively at room temperature.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the solution. Caution: The reaction can be exothermic.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[8]
-
Option A (Isolation as TFA salt): Add cold diethyl ether to the concentrated residue to precipitate the product as its trifluoroacetate salt.[8] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Option B (Isolation as free amine): After evaporation, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.[9] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[9]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also very effective and is often preferred when TFA-sensitive functional groups are present or when the hydrochloride salt of the product is desired for subsequent steps or for its crystalline nature.[10][11]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane if necessary, or add the HCl/dioxane solution directly to the solid substrate in a round-bottom flask.
-
To the stirred substrate, add the 4 M HCl in 1,4-dioxane solution (5-10 eq).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[10][12] The product hydrochloride salt may precipitate from the solution during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to fully precipitate the hydrochloride salt.[8]
-
Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.
Reaction Monitoring and Validation
Consistent monitoring is crucial for determining the reaction endpoint and preventing potential side reactions from prolonged exposure to strong acid.
Workflow for Reaction Monitoring
Caption: Workflow for TLC monitoring of Boc deprotection.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A polar solvent system is typically required. A good starting point is 10-20% Methanol in Dichloromethane (DCM) with a small amount of ammonium hydroxide (e.g., 1%) to prevent streaking of the free amine.
-
Visualization: The Boc-protected starting material is less polar and will have a higher Rf value than the deprotected product. The product, a primary/secondary amine, can be visualized by staining with a ninhydrin solution, which produces a characteristic purple or yellow spot.[9][13]
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrogen Chloride in 1,4-Dioxane |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | TFA salt or free amine | Hydrochloride salt |
| Work-up | Evaporation followed by precipitation or basic wash | Evaporation and precipitation |
| Key Advantage | Fast and highly effective | Milder for some substrates; yields crystalline HCl salt |
| Consideration | TFA is corrosive and requires careful handling | Dioxane is a suspected carcinogen; handle with care |
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid stoichiometry.- Inadequate reaction time or temperature.- Poor quality or wet reagents/solvents. | - Increase the equivalents of acid (TFA or HCl).- Extend the reaction time and continue monitoring by TLC.- Ensure all reagents and solvents are anhydrous.[4] |
| Side Product Formation | - The reactive tert-butyl cation can alkylate nucleophilic sites on the molecule or other residues.[5][14] | - For sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[15] |
| Difficult Product Isolation | - The product salt may be hygroscopic or an oil.- The free amine may have some water solubility. | - Ensure rigorous drying under high vacuum.- If the free amine is isolated via basic work-up, perform multiple extractions with the organic solvent to maximize recovery.[16] |
| Product Streaking on TLC | - The free amine or its salt is interacting strongly with the acidic silica gel. | - Add a small percentage of a basic modifier like ammonium hydroxide or triethylamine to the TLC eluent. |
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and fundamental transformation in synthetic organic chemistry. Both TFA in DCM and HCl in 1,4-dioxane are excellent systems for effecting this conversion, with the choice depending on the specific requirements of the synthetic route. By understanding the underlying mechanism and following the detailed protocols and monitoring procedures outlined in this note, researchers can confidently and efficiently prepare trans-4-amino-3-hydroxypiperidine for use in drug discovery and development programs.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
OUCI. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available at: [Link]
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Taylor & Francis Online. A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Synthetic Communications, 28(23). Available at: [Link]
-
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ResearchGate. Boc deprotection conditions tested. Available at: [Link]
-
Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Available at: [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
Sources
- 1. Buy this compound | 443955-98-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Reaction conditions for coupling with "trans-4-Amino-1-boc-3-hydroxypiperidine"
An Application Guide to Strategic Coupling Reactions with trans-4-Amino-1-boc-3-hydroxypiperidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Piperidine Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceutical agents.[1] Among the vast array of functionalized piperidines, this compound (CAS: 443955-98-4) has emerged as a particularly valuable and versatile chiral building block.[2] Its utility stems from a unique convergence of structural features: a rigid trans stereochemistry, a primary amine for diverse coupling reactions, a secondary hydroxyl group for further modification, and a tert-butoxycarbonyl (Boc) group that protects the piperidine nitrogen, ensuring regioselective reactions.[2][3]
This application note provides a comprehensive guide to the key coupling reactions involving this intermediate. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to enable researchers to harness the full synthetic potential of this compound in programs targeting novel kinase inhibitors, opioid analogs, and other complex molecular architectures.[2]
Figure 2: Logical workflow for selective reactions based on the inherent chemoselectivity of the molecule.
Pillar 2: Core Coupling Methodologies & Protocols
Amide Bond Formation: The Workhorse Reaction
The most common application for this scaffold is the formation of an amide bond by coupling the primary amine with a carboxylic acid. This reaction is fundamental to building larger, more complex molecules. [3][4] Causality Behind the Choice of Reagents: While simple activation with acyl chlorides is possible, it is often harsh and can lead to side reactions. Modern peptide coupling reagents are preferred because they generate a highly reactive intermediate in situ under mild conditions, which minimizes side product formation and preserves the stereochemical integrity of sensitive substrates. [5]Reagents like HATU or EDC/HOBt are industry standards for their high efficiency and suppression of racemization. [5][6] Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Activating Agent | Additive | Key Advantages | Considerations |
| Carbodiimide | EDC, DIC | HOBt, HOAt | Cost-effective, water-soluble byproducts (EDC) | Lower reactivity than phosphonium/uronium salts |
| Uronium/Phosphonium | HATU, HBTU | (Internal) | Very fast, high yielding, low racemization | Higher cost, can be moisture-sensitive |
| Acyl Halide | Thionyl Chloride (SOCl₂) | N/A | Highly reactive, inexpensive | Generates HCl (requires base), harsh conditions |
Protocol 2.1.1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for valuable or complex carboxylic acids where high yield and purity are paramount.
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Coupling: Add a solution of this compound (1.2 eq) in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until consumption of the limiting reagent.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (typically silica gel with a hexane/ethyl acetate or DCM/methanol gradient).
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination provides a direct and powerful method to form alkylated amines by reacting the primary amine with an aldehyde or ketone. [7] Causality Behind the Choice of Reagents: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced. [3]The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice because it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than the starting carbonyl compound. This avoids side reactions like the reduction of the aldehyde/ketone to an alcohol. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH control.
Figure 3: The two-stage mechanism of a reductive amination reaction.
Protocol 2.2.1: Selective N-Alkylation via Reductive Amination with STAB
This protocol is broadly applicable to a wide range of aldehydes and ketones.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1 M).
-
Catalysis (Optional but Recommended): Add glacial acetic acid (1-2 eq) to catalyze the formation of the iminium ion.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control any initial effervescence.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Direct N-Alkylation with Halides
Direct alkylation with alkyl halides is a straightforward approach for introducing simple alkyl groups.
Causality Behind Experimental Choices: This is a classic SN2 reaction. The primary challenge is preventing over-alkylation, where the newly formed secondary amine reacts again with the alkyl halide. [8]To ensure mono-alkylation, it is crucial to use the amine in slight excess or to add the alkyl halide slowly to the reaction mixture. A non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is required to scavenge the acid (H-X) generated during the reaction, preventing the formation of an unreactive ammonium salt. [8] Table 2: Parameters for Controlling N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Use amine as excess reagent (1.2-1.5 eq) | Minimizes dialkylation by ensuring halide is consumed quickly. |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Stabilizes the transition state of the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Scavenges acid byproduct without competing as a nucleophile. |
| Temperature | Room temp. to 60 °C | Balances reaction rate with control over side reactions. |
Pillar 3: The Gateway to Further Diversity: Boc Deprotection
Often, the ultimate goal is to functionalize the piperidine ring nitrogen. The Boc group serves as a reliable protecting group that can be cleanly removed under acidic conditions to unmask the secondary amine for subsequent coupling reactions. [3]
Protocol 3.1: Standard Boc Deprotection
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected piperidine substrate in an anhydrous solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Add a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA, 20-50% v/v in DCM).
-
4M HCl in 1,4-Dioxane.
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The product is typically isolated as the corresponding ammonium salt (e.g., TFA or HCl salt).
-
To obtain the free base, dissolve the salt in a minimal amount of water, basify with aqueous NaOH or Na₂CO₃, and extract with an organic solvent. Dry and concentrate to yield the deprotected amine.
-
Conclusion
This compound is a high-value synthetic intermediate whose reactivity can be precisely controlled. By understanding the inherent chemoselectivity of its functional groups and selecting the appropriate reaction conditions, researchers can efficiently execute amide couplings, reductive aminations, and N-alkylations with high success rates. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this building block in the synthesis of complex, biologically active molecules.
References
-
Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
-
Matassini, C., et al. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. [Link]
- Google Patents. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.
-
Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]
-
PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 443955-98-4 [smolecule.com]
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- 5. people.uniurb.it [people.uniurb.it]
- 6. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics using trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a rigid, three-dimensional framework for presenting pharmacophoric elements.[1] The functionalized building block, trans-4-Amino-1-boc-3-hydroxypiperidine, offers a unique combination of features for the synthesis of novel peptidomimetics and constrained peptides. Its defined stereochemistry, orthogonally protected amino groups, and a secondary hydroxyl group make it an invaluable tool for introducing conformational rigidity and new chemical diversity into peptide chains.
This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using solid-phase synthesis techniques. We will explore the strategic considerations for protecting group schemes, optimized coupling methodologies, and final cleavage from the solid support.
Strategic Considerations: The Orthogonal Protection Scheme
The successful incorporation of this compound into a growing peptide chain hinges on a robust orthogonal protection strategy.[2][3] This building block possesses three key functional groups that must be managed throughout the synthesis: the piperidine ring nitrogen (N1), the primary exocyclic amine (C4), and the secondary hydroxyl group (C3).
-
N1 Piperidine Nitrogen: Protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc removal during standard solid-phase peptide synthesis (SPPS) but is cleaved concomitantly with side-chain protecting groups and the resin linkage during the final acidolytic cleavage step.[2][4]
-
C4 Primary Amine: This is the reactive handle for coupling to the solid-supported peptide chain. It will be acylated to form a new amide bond.
-
C3 Secondary Hydroxyl Group: The reactivity of this group presents a key strategic choice. It can either be left unprotected or masked with an additional orthogonal protecting group.
Strategy A: Unprotected Hydroxyl Group
For many applications, the C3 hydroxyl group can be left unprotected. This is the most straightforward approach. However, it requires careful selection of coupling conditions to minimize potential side reactions, primarily the O-acylation of the hydroxyl group by the activated carboxylic acid of the incoming amino acid. While the primary amine is significantly more nucleophilic than the secondary alcohol, prolonged coupling times or highly reactive coupling agents could lead to this side product.
Strategy B: Protected Hydroxyl Group
If the hydroxyl group is intended for later, selective modification on the solid support, or to completely eliminate the risk of O-acylation, it should be protected with a group that is orthogonal to both the Fmoc and Boc/tBu strategies.[5] Suitable protecting groups include:
-
Allyloxycarbonyl (Alloc): Cleaved by palladium catalysis, offering full orthogonality.[6]
-
Silyl ethers (e.g., TBDMS, TIPS): Generally stable to SPPS conditions but can be removed with fluoride sources.
-
Photolabile groups: Offer another layer of orthogonality.
The choice between these strategies depends on the ultimate synthetic goal. For the remainder of this guide, we will focus on the more common and direct Strategy A , where the hydroxyl group remains unprotected, and we will detail protocols to ensure chemoselective N-acylation.
Visualizing the Synthetic Workflow
The overall process for incorporating the piperidine building block and completing the synthesis can be visualized as a series of iterative steps common to Fmoc-based SPPS.
Caption: General workflow for solid-phase synthesis incorporating the piperidine building block.
Detailed Experimental Protocols
These protocols are generalized for manual synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence, resin, and equipment.
Protocol 1: Resin Preparation and Initial Deprotection
-
Resin Swelling: Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a solid-phase synthesis vessel. Add N,N-Dimethylformamide (DMF, ~3-5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[7] Drain the DMF.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF (~3 mL) to the resin. Agitate for 3 minutes and drain. Add a fresh portion of 20% piperidine in DMF (~3 mL) and agitate for 10-15 minutes.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL), followed by Dichloromethane (DCM, 3 x 3 mL), and then DMF (3 x 3 mL) to prepare for coupling.
Protocol 2: Coupling of this compound
This protocol utilizes HBTU, a common and efficient coupling reagent that minimizes the risk of racemization and O-acylation.[8]
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 64.9 mg) and HBTU (2.9 equivalents, 0.29 mmol, 110 mg) in DMF (~2 mL).
-
Activation: To the solution from step 1, add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol, 105 µL). Allow the mixture to pre-activate for 1-2 minutes. The use of a hindered, non-nucleophilic base like DIEA is crucial to prevent side reactions.[8]
-
Coupling Reaction: Add the activated solution to the deprotected resin from Protocol 1. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all primary amines and the completion of the coupling.[9] If the test is positive, extend the reaction time or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL) to remove excess reagents and byproducts. The resin is now ready for the next cycle of peptide elongation (Protocol 3).
Caption: Simplified schematic of the coupling reaction on the solid support.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
For each subsequent amino acid to be added:
-
Fmoc Deprotection: Repeat steps 2 and 3 from Protocol 1.
-
Coupling: Couple the next Fmoc-protected amino acid using the methodology described in Protocol 2 (substituting the piperidine building block with the desired Fmoc-amino acid). Standard coupling times are typically 30-60 minutes.
-
Washing: Wash the resin as described in Protocol 2, step 5.
-
Repeat: Continue these cycles until the desired peptide sequence is assembled.
Protocol 4: Final Cleavage and Deprotection
This step simultaneously cleaves the completed peptidomimetic from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF (3 x 3 mL), DCM (5 x 3 mL), and Methanol (3 x 3 mL). Dry the resin under a high vacuum for at least 1 hour.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .[10] For a 0.1 mmol synthesis, prepare ~2-3 mL.
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes protecting groups.
-
Triisopropylsilane (TIPS): A scavenger to trap reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.
-
Water: Helps to hydrolyze certain intermediates and can improve solubility.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads into a clean centrifuge tube. Wash the resin beads with a small amount of fresh TFA (~0.5 mL) and combine the filtrates. Add the combined filtrate dropwise to a larger tube containing cold diethyl ether (~10-15 mL). A white precipitate (the crude peptide) should form.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
| Parameter | Reagent/Condition | Purpose |
| Resin | Rink Amide or Wang Resin | Solid support for synthesis.[7] |
| Temporary Nα Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile protection for iterative coupling. |
| Piperidine N1 Protection | Boc (tert-butyloxycarbonyl) | Acid-labile group, stable to piperidine.[4] |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc group at each cycle.[7] |
| Coupling Reagent | HBTU / DIEA | Promotes efficient amide bond formation.[8][11] |
| Final Cleavage Cocktail | TFA / TIPS / H₂O (95:2.5:2.5) | Cleaves peptide from resin and removes side-chain and Boc protecting groups.[10][12] |
Table 1: Summary of Key Reagents and Conditions.
Conclusion
This compound is a versatile building block for introducing conformational constraint and novel functionality into synthetic peptides. By leveraging standard Fmoc-based solid-phase synthesis protocols and understanding the orthogonal nature of the Boc protecting group, researchers can efficiently incorporate this scaffold. Careful execution of coupling and cleavage steps, as detailed in these protocols, is key to achieving high yields and purity of the final peptidomimetic product. These methodologies open the door to exploring a wide range of modified peptides for applications in drug development and chemical biology.
References
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Frontiers in Chemistry. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1042 - Hydroxymethyl Resin. Available at: [Link]
- Google Patents. (n.d.). US8022181B2 - Composition and method for the release of protected peptides from a resin.
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Available at: [Link]
-
Asian Journal of Organic Chemistry. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Available at: [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]
-
MDPI. (2011). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Available at: [Link]
-
ResearchGate. (2014). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Available at: [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]
Sources
- 1. This compound 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
The Versatile Scaffold: Application Notes for Synthesizing Novel Heterocycles from trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. The piperidine ring is a cornerstone of this endeavor, present in a vast number of pharmaceuticals and natural products.[1] Among the decorated piperidine synthons, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable and versatile chiral building block. Its rigid, chair-like conformation, coupled with the orthogonal reactivity of its functional groups—a Boc-protected ring nitrogen, a primary amine, and a secondary alcohol in a defined trans-stereochemical relationship—provides a robust platform for the synthesis of a diverse array of complex heterocyclic systems.[2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the strategic considerations behind its use and present detailed, field-proven protocols for the construction of novel, fused heterocyclic scaffolds, including oxazolopiperidines and sulfonated derivatives. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower researchers in drug discovery and development to harness the full potential of this remarkable scaffold.
Strategic Considerations: The Synthetic Advantage of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups, which can be addressed sequentially and selectively.
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions, including basic and nucleophilic environments.[3] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, allows for late-stage functionalization of the ring nitrogen.[3]
-
C4-Amino Group: The primary amino group is a potent nucleophile, readily undergoing acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a wide variety of substituents at this position.
-
C3-Hydroxyl Group: The secondary hydroxyl group can be oxidized, esterified, or serve as a nucleophile in cyclization reactions. Its trans relationship with the C4-amino group is crucial for the stereoselective formation of fused ring systems.
The interplay between the C3-hydroxyl and C4-amino groups is the cornerstone of this scaffold's utility in generating novel heterocycles. Intramolecular reactions involving these two groups allow for the construction of bicyclic systems with defined stereochemistry.
Protocol I: Synthesis of Fused Oxazolopiperidines via Intramolecular Cyclodehydration
The 1,2-amino alcohol functionality of the scaffold is a perfect precursor for the synthesis of fused oxazoline rings, leading to the formation of oxazolo[4,5-c]piperidine derivatives. This transformation is typically achieved through a two-step sequence: N-acylation of the primary amine followed by intramolecular cyclodehydration.
Step 1: N-Acylation of this compound
The primary amino group can be selectively acylated in the presence of the less nucleophilic secondary alcohol. This reaction introduces the second component of the eventual oxazoline ring.
Protocol 1A: N-Benzoylation
This protocol describes the synthesis of tert-butyl (3R,4R)-4-(benzamido)-3-hydroxypiperidine-1-carboxylate.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzoylated product.
Step 2: Intramolecular Cyclodehydration to Form the Oxazoline Ring
The resulting N-acylated amino alcohol can be cyclized to the corresponding oxazoline using a variety of dehydrating agents. The choice of reagent can be critical to avoid side reactions and ensure high yields. The Appel reaction conditions (triphenylphosphine and iodine) are often effective for this type of transformation.[3]
Protocol 1B: Appel-Type Cyclodehydration
This protocol describes the synthesis of tert-butyl (3aR,7aS)-2-phenyloctahydrooxazolo[4,5-c]pyridine-5-carboxylate.
Materials:
-
tert-butyl (3R,4R)-4-(benzamido)-3-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-benzoylated piperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.
-
Cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Add triethylamine (2.0 eq).
-
Add iodine (1.5 eq) portion-wise, maintaining the temperature below -30 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the desired oxazolopiperidine product.[3]
Causality of Experimental Choices:
-
The use of a non-nucleophilic base like TEA or DIPEA in the acylation step is crucial to prevent unwanted side reactions with the benzoyl chloride.
-
The Appel-type cyclodehydration proceeds via the formation of a phosphonium iodide intermediate, which activates the hydroxyl group for intramolecular nucleophilic attack by the amide oxygen. The trans stereochemistry of the starting material facilitates a favorable backside attack, leading to the formation of the cis-fused bicyclic system with inversion of configuration at the hydroxyl-bearing carbon.[3]
Diagram of Oxazolopiperidine Synthesis
Caption: Workflow for the synthesis of a fused oxazolopiperidine.
Protocol II: Synthesis of N-Sulfonylated Piperidine Derivatives
Sulfonamides are a prevalent functional group in many pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, as well as their metabolic stability. The primary amino group of this compound can be readily sulfonated to introduce this important pharmacophore.
Protocol 2A: Synthesis of N-(1-Boc-3-hydroxypiperidin-4-yl)benzenesulfonamide
This protocol details the reaction of the scaffold with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Causality of Experimental Choices:
-
Pyridine or TEA is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The aqueous workup is designed to remove the base, any remaining starting materials, and salts, simplifying the purification of the final product.
Diagram of Sulfonylation Workflow
Caption: General workflow for N-sulfonylation.
Future Directions and Advanced Applications
The protocols detailed above represent foundational transformations of the this compound scaffold. The true potential of this building block lies in the subsequent elaboration of the synthesized heterocycles. For instance, the Boc group can be removed to allow for further diversification at the piperidine nitrogen. The hydroxyl group in the sulfonated product remains available for further reactions.
Furthermore, the primary amino and hydroxyl groups can be transformed into other functionalities to access different heterocyclic systems. For example, oxidation of the alcohol to a ketone followed by reductive amination of the primary amine could lead to piperidine-fused pyrazines after a subsequent condensation step. The stereochemical integrity of the scaffold provides a high degree of control over the spatial arrangement of substituents in the final products, a critical aspect of rational drug design.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of novel and complex heterocyclic compounds. Its well-defined stereochemistry and orthogonally protected functional groups allow for a high degree of synthetic control. The detailed protocols provided herein for the synthesis of fused oxazolopiperidines and N-sulfonylated derivatives serve as a practical guide for researchers and a testament to the broad applicability of this building block in medicinal chemistry and drug discovery. By understanding the underlying principles of its reactivity, scientists can continue to unlock new chemical space and develop the next generation of therapeutic agents.
Quantitative Data Summary
| Protocol | Starting Material | Product | Key Reagents | Typical Yield |
| 1A | This compound | N-Benzoyl Intermediate | Benzoyl chloride, TEA | >90% |
| 1B | N-Benzoyl Intermediate | Oxazolo[4,5-c]piperidine | PPh₃, I₂, TEA | 60-75% |
| 2A | This compound | N-Sulfonylated Piperidine | Benzenesulfonyl chloride, Pyridine | 80-95% |
References
-
Beilstein Journal of Organic Chemistry. (2015). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging trans-4-Amino-1-boc-3-hydroxypiperidine for Novel GPCR Ligand Design
Introduction: The Strategic Value of Privileged Scaffolds in GPCR Drug Discovery
The piperidine ring is one such scaffold, integral to the structure of numerous clinically successful drugs due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[4] This note focuses on a particularly valuable derivative: trans-4-Amino-1-boc-3-hydroxypiperidine . This chiral building block offers a unique combination of structural features that make it an exceptionally powerful tool for crafting sophisticated GPCR ligands.[5][6]
Key Structural Advantages:
-
3D Geometry: The rigid piperidine core minimizes conformational flexibility, which is crucial for achieving high-affinity binding and receptor subtype selectivity.
-
Dual Functionality: The presence of a primary amine at the 4-position and a hydroxyl group at the 3-position provides two distinct points for chemical modification, allowing for the exploration of diverse chemical space.[6]
-
Stereochemistry: The trans relationship between the amino and hydroxyl groups creates a specific spatial arrangement that can be exploited to form precise hydrogen bond interactions within the GPCR binding pocket.
-
Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group on the ring nitrogen provides robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, enabling sequential and controlled synthetic strategies.[5]
This guide will provide a detailed exploration of how to leverage these features, complete with actionable protocols for synthesis and pharmacological evaluation, to accelerate the discovery of next-generation GPCR modulators.
Section 1: Synthetic Strategy & Workflow
The successful incorporation of the this compound scaffold into a potential ligand involves a logical and streamlined workflow. The primary amine is the most common site for initial modification, typically via amide bond formation or reductive amination, to introduce a core pharmacophore or linker. The hydroxyl group can then be used for secondary modifications, or it can be left unmodified to act as a key hydrogen bond donor.
The general workflow is depicted below:
Caption: High-level workflow for GPCR ligand development.
Section 2: Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in elaborating the scaffold.
Protocol 2.1: Amide Bond Formation at the 4-Amino Position
This protocol describes the coupling of a carboxylic acid to the primary amine of the scaffold, a fundamental step in building out the ligand structure.
Scientist's Note: The choice of coupling reagent is critical. HATU is highly efficient and minimizes racemization, making it ideal for complex or sensitive substrates. The use of a non-nucleophilic base like DIPEA is essential to prevent unwanted side reactions.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide.
-
Validation: Confirm the structure and purity of the product using ¹H NMR and LC-MS.
Protocol 2.2: Boc Deprotection of the Piperidine Nitrogen
This step is necessary to expose the secondary amine on the piperidine ring for further functionalization.
Scientist's Note: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection. It is volatile and easily removed in vacuo. Ensure the reaction is performed in a well-ventilated fume hood. The resulting TFA salt can often be used directly in the next step without further purification.
Materials:
-
Boc-protected piperidine intermediate (from Protocol 2.1) (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected starting material in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with DCM (2x) to ensure complete removal of residual acid.
-
The resulting crude amine TFA salt can be solidified by trituration with cold diethyl ether and used directly or neutralized for further modification.
-
Validation: Confirm the complete removal of the Boc group by the disappearance of its characteristic signal in the ¹H NMR spectrum (typically a large singlet around 1.4 ppm) and by a corresponding mass change in the LC-MS.
Section 3: Pharmacological Evaluation Protocols
Once a novel compound is synthesized and purified, its biological activity must be assessed. This involves determining its affinity for the target GPCR and its functional effect (agonist, antagonist, etc.).
Protocol 3.1: Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (Kᵢ) of the synthesized compound by measuring its ability to compete with a known radiolabeled ligand for the target receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-DPN for the mu-opioid receptor)
-
Synthesized test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand (at a concentration near its Kₔ), and either assay buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound dilution.
-
Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Table 1: Example Binding Affinity Data for Novel Ligands
| Compound ID | Scaffold Modification | Target GPCR | Kᵢ (nM) |
| LIGAND-01 | R = Phenyl | Mu-Opioid | 15.2 |
| LIGAND-02 | R = 4-Fluorophenyl | Mu-Opioid | 8.7 |
| LIGAND-03 | R = 2-Naphthyl | Mu-Opioid | 2.1 |
| LIGAND-04 | R = Thiophene-2-yl | Mu-Opioid | 25.4 |
Data are hypothetical and for illustrative purposes.
Protocol 3.2: cAMP Functional Assay (Functional Activity)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger for Gαₛ- and Gαᵢ-coupled GPCRs.
Caption: Simplified Gαs-coupled GPCR signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an activator of adenylyl cyclase, used for antagonist mode)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Test compound
Procedure:
-
Plate the cells in a suitable 96- or 384-well plate and culture overnight.
-
Remove culture medium and replace with assay medium.
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (or forskolin) at its EC₈₀.
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.
-
Section 4: Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold lies in its ability to facilitate systematic SAR studies.[7][8] By modifying the groups attached to the 4-amino and 1-nitrogen positions, researchers can probe the chemical space of the GPCR binding pocket.
-
Modifications at the 4-Amino Position: This position is often used to introduce key pharmacophoric elements. For example, in opioid receptor ligands, attaching an aromatic group via an amide linkage can provide a crucial interaction with aromatic residues (like tryptophan or tyrosine) in the binding pocket.[9]
-
Modifications at the 1-Nitrogen Position: After Boc deprotection, this nitrogen can be alkylated or arylated. This vector often extends towards the extracellular loops of the receptor, and modifications here can significantly impact subtype selectivity and potency.[10]
-
The Role of the 3-Hydroxyl Group: This group is a potent hydrogen bond donor. Its fixed trans orientation relative to the 4-position substituent allows it to form a stable, high-energy interaction with polar residues (e.g., aspartate, serine, asparagine) deep within the receptor's transmembrane domain.[11] Maintaining this hydroxyl group is often critical for high affinity.
By systematically applying the synthetic and pharmacological protocols described, researchers can build a detailed understanding of the SAR for their target, leading to the rational design of highly potent and selective GPCR ligands.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- BenchChem. (n.d.). 3-Hydroxypiperidine | 6859-99-0. Benchchem.
- Anwar, M., Ali, I., & Khan, I. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- Smolecule. (2023). This compound | 443955-98-4. Smolecule.
- BenchChem. (n.d.). This compound | 1007596-95-3. Benchchem.
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Martini, E., Ghelardini, C., Dei, S., Guandalini, L., Manetti, D., Melchiorre, M., Norcini, M., Scapecchi, S., Teodori, E., & Romanelli, M. N. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorganic & Medicinal Chemistry, 16(3), 1431–1443. Available from: [Link]
-
Li, P., Zheng, Y., Liu, Y., Zhang, Y., Wang, G., Zhang, H., Li, J., & Liu, H. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]
-
De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1744. Available from: [Link]
- Schlegel, J.-G., El-Salfiti, M., & Grenningloh, R. (2025). AI-driven innovations in GPCR ligand synthesis for treating inflammatory diseases. Drug Discovery and Development.
-
Gao, Z.-G., Duong, H. T., O'Connor, R. D., Ye, K., Cui, X., Liang, B. T., & Jacobson, K. A. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters, 7(12), 1109–1114. Available from: [Link]
-
Liu, Q., & Wang, C. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489–499. Available from: [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. Available from: [Link]
-
Dror, R. O., et al. (2013). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. Annual Review of Biophysics, 42, 429-452. Available from: [Link]
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Application Note: Stereoselective Synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine Derivatives
Abstract
The trans-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical chiral building block for a range of pharmacologically active agents, including potent kinase inhibitors used in oncology.[1][2] Its rigid conformation and densely functionalized nature, featuring a tert-butyloxycarbonyl (Boc) protected nitrogen, a primary amine, and a hydroxyl group, make it an invaluable intermediate for creating complex molecular architectures.[1][2] The primary synthetic challenge lies in the precise stereocontrol of the C3-hydroxyl and C4-amino groups to achieve the desired trans configuration. This application note provides an in-depth guide to the most effective stereoselective strategies for synthesizing these high-value derivatives, with a focus on explaining the causal mechanisms behind the choice of reagents and reaction conditions. We present detailed protocols for key methodologies, including biocatalytic asymmetric reduction and diastereoselective ring-opening of aziridines, to equip researchers in drug discovery and process development with the knowledge to reliably access these vital compounds.
Introduction: The Strategic Importance of the trans-4-Amino-3-hydroxypiperidine Core
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. When substituted with an adjacent amino and hydroxyl group, as in the title compound, it becomes a powerful tool for mimicking peptide bonds (peptidomimetics) or acting as a rigid scaffold to orient functional groups for optimal interaction with biological targets like enzymes and receptors.[1][2] Specifically, the enantiomerically pure (3R,4R)- and (3S,4S)-isomers are sought-after for developing drugs where stereochemistry dictates efficacy and safety. For example, a derivative of this scaffold is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1]
Achieving the desired trans stereochemistry requires synthetic strategies that can overcome the formation of the undesired cis diastereomer. This note will explore several robust approaches, moving from foundational concepts to actionable laboratory protocols.
Strategic Approaches to Stereocontrol
The successful synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine hinges on establishing the two adjacent chiral centers with a defined relative and absolute stereochemistry. Below, we analyze the most effective strategies to achieve this.
Asymmetric Reduction of Prochiral Ketones: The Biocatalytic Advantage
One of the most elegant and scalable strategies involves the asymmetric reduction of a prochiral piperidone precursor. This approach introduces the C3 hydroxyl stereocenter in the key step, with the stereochemistry of the C4 amine having been set previously.
Causality and Mechanism: Biocatalysis, particularly using ketoreductases (KREDs), offers exceptional levels of stereoselectivity (>99% enantiomeric excess) under mild, environmentally benign conditions.[3][4] KREDs are enzymes that utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl face in a highly specific manner, dictated by the enzyme's chiral active site. To make the process cost-effective, a cofactor regeneration system is employed, where a sacrificial substrate (e.g., glucose or isopropanol) is oxidized by a second enzyme (e.g., glucose dehydrogenase, GDH) to regenerate the NADPH consumed by the KRED.[4] This creates a catalytic cycle, minimizing the need for the expensive NADPH cofactor.
Diastereoselective Ring-Opening of Chiral Aziridines
This strategy leverages the high ring strain of aziridines, three-membered nitrogen-containing heterocycles, to serve as potent electrophiles.[5] By starting with an enantiomerically pure aziridine, a nucleophilic attack can proceed with high stereospecificity.
Causality and Mechanism: The reaction typically proceeds via an SN2 mechanism. In the presence of a Lewis or Brønsted acid, the aziridine nitrogen is activated, making the ring carbons more electrophilic. A nucleophile (e.g., water, hydroxide) will then attack one of the carbons, leading to ring opening.[6][7] For a stereochemically defined product, the key is regioselectivity—controlling which carbon is attacked. In most cases, the nucleophile attacks the less sterically hindered carbon, leading to a predictable trans relationship between the newly formed hydroxyl group and the existing substituent on the adjacent carbon.[6][8]
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and sugars. L-glutamic acid, for instance, provides a suitable five-carbon backbone with a pre-defined stereocenter that can be elaborated into the target piperidine.
Causality and Rationale: This approach avoids the need for an asymmetric induction step by carrying the chirality of the starting material through the synthetic sequence. A typical route from L-glutamic acid involves reduction of the carboxylic acids to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and subsequent intramolecular cyclization with a nitrogen source to form the piperidine ring. While robust, this strategy often requires multiple linear steps, which can impact overall yield.
Resolution of Racemic Intermediates
Though often considered a classical method, resolution remains a viable strategy, especially when an efficient asymmetric synthesis is not available.
-
Classical Resolution: This involves reacting a racemic mixture of an intermediate (e.g., racemic 3-hydroxypiperidine) with a chiral resolving agent (e.g., D-pyroglutamic acid).[9] This forms a pair of diastereomeric salts with different physical properties (like solubility), allowing them to be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiopure amine.
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme (e.g., a lipase) that selectively reacts with only one enantiomer of a racemic mixture.[10][11] For example, a lipase can acylate the hydroxyl group of one enantiomer of racemic N-Boc-3-hydroxypiperidine, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated. The maximum theoretical yield for the desired enantiomer in an EKR is 50%.
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating. They include detailed steps, rationale, and characterization data.
Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-4-(dibenzylamino)-3-oxopiperidine
Objective: To prepare (3R,4R)-1-Boc-4-(dibenzylamino)-3-hydroxypiperidine with high diastereomeric and enantiomeric excess. This protocol uses a commercially available ketoreductase.
Rationale: The dibenzylamino group at C4 directs the stereochemical outcome of the reduction at C3. A KRED is chosen for its ability to deliver a hydride to a specific face of the ketone, leading to the desired trans product. The glucose/GDH system ensures the KRED has a constant supply of the NADPH cofactor.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| N-Boc-4-(dibenzylamino)-3-oxopiperidine | 394.51 | 1.00 g | 2.53 mmol |
| Ketoreductase (e.g., KRED-P1-B05) | - | 50 mg | - |
| Glucose Dehydrogenase (GDH) | - | 25 mg | - |
| D-Glucose | 180.16 | 1.37 g | 7.60 mmol |
| NADP+ Sodium Salt | 765.3 | 20 mg | 0.026 mmol |
| Potassium Phosphate Buffer (100 mM, pH 7.0) | - | 50 mL | - |
| Isopropanol (IPA) | 60.10 | 5 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Saturated NaCl Solution (Brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the potassium phosphate buffer (50 mL), D-glucose (1.37 g), and NADP+ sodium salt (20 mg). Stir until all solids are dissolved.
-
Enzyme Addition: Add the GDH (25 mg) and the KRED (50 mg). Stir gently for 5 minutes to allow the enzymes to dissolve.
-
Substrate Addition: Dissolve the N-Boc-4-(dibenzylamino)-3-oxopiperidine (1.00 g) in isopropanol (5 mL). Add this solution dropwise to the stirring buffer/enzyme mixture.
-
Reaction Monitoring: Seal the flask and stir at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting ketone. The reaction is typically complete within 16-24 hours.
-
Workup: Once the starting material is consumed, add ethyl acetate (75 mL) to the flask and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with another portion of ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure product as a white solid.
Expected Outcome:
-
Yield: 85-95%
-
Purity: >98% (by HPLC)
-
Stereoselectivity: >99% de, >99% ee (determined by chiral HPLC analysis)
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 10H), 4.15-3.90 (m, 2H), 3.80-3.60 (m, 5H), 3.10-2.90 (m, 2H), 2.10-1.90 (m, 1H), 1.80-1.60 (m, 1H), 1.45 (s, 9H).
Protocol 2: Diastereoselective Synthesis of trans-4-Azido-1-Boc-3-hydroxypiperidine
Objective: To prepare a trans-azido alcohol intermediate via the ring-opening of a Boc-protected epoxy-piperidine. The azide can later be reduced to the primary amine.
Rationale: This protocol uses a readily available epoxide as the electrophile. Sodium azide (NaN₃) is an excellent nucleophile that attacks the epoxide in an SN2 fashion, resulting in inversion of configuration at the site of attack. By starting with a defined epoxide stereochemistry, the trans product is obtained with high fidelity (anti-diaxial opening).
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| N-Boc-3,4-epoxypiperidine | 199.25 | 2.00 g | 10.0 mmol |
| Sodium Azide (NaN₃) | 65.01 | 1.30 g | 20.0 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.07 g | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| Water | 18.02 | 4 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated NaHCO₃ Solution | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Boc-3,4-epoxypiperidine (2.00 g), sodium azide (1.30 g), and ammonium chloride (1.07 g) in a mixture of DMF (40 mL) and water (4 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.
-
Reaction Monitoring: Stir the reaction at 80 °C for 12 hours. Monitor the consumption of the starting material by TLC (Eluent: 40% Ethyl Acetate in Hexanes).
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and saturated brine (50 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 15% to 50% ethyl acetate in hexanes) to afford the trans-4-azido-1-Boc-3-hydroxypiperidine as a colorless oil.
Expected Outcome:
-
Yield: 80-90%
-
Purity: >98%
-
Stereoselectivity: >98% ds (by NMR analysis of the crude reaction mixture)
-
¹H NMR (400 MHz, CDCl₃): δ 4.10-3.95 (m, 2H), 3.85 (m, 1H), 3.70 (m, 1H), 3.20-2.95 (m, 2H), 2.80 (d, 1H, OH), 1.95 (m, 1H), 1.70 (m, 1H), 1.46 (s, 9H).
Summary and Strategy Comparison
| Strategy | Key Intermediate | Stereocontrol Method | Typical Yield | Stereoselectivity (de/ee) | Pros | Cons |
| Biocatalytic Reduction | Prochiral Piperidone | Enzyme-catalyzed asymmetric reduction | High (85-95%) | Excellent (>99%) | High selectivity, mild conditions, "green" chemistry.[3][4] | Requires screening for a suitable enzyme; initial setup cost. |
| Aziridine Ring-Opening | Chiral Aziridine | Substrate-controlled SN2 ring-opening | Good (75-85%) | Excellent (>98%) | Predictable stereochemical outcome; robust reaction.[6][7] | Synthesis of the chiral aziridine precursor can be multi-step. |
| Chiral Pool Synthesis | L-Glutamic Acid | Chirality carried over from starting material | Moderate (40-55% overall) | Excellent (>99%) | Inexpensive starting material; absolute stereochemistry is known. | Often involves a long, linear synthetic sequence. |
| Classical Resolution | Racemic Amine/Alcohol | Diastereomeric salt crystallization | Low (<50% theoretical) | Variable | Simple, well-established technique. | Tedious, often inefficient, maximum 50% yield per resolution.[9] |
Conclusion
The stereoselective synthesis of this compound derivatives is a well-addressed challenge in modern organic chemistry, with several powerful strategies available to the practicing scientist. For scalability, reproducibility, and stereochemical fidelity, biocatalytic asymmetric reduction of a prochiral piperidone stands out as a premier industrial method. For lab-scale synthesis where precursor availability is diverse, the diastereoselective ring-opening of aziridines or epoxides offers a predictable and robust route to the desired trans isomer. The choice of the optimal synthetic route will ultimately depend on project-specific factors including the scale of the synthesis, cost of goods, and the availability of starting materials and specialized equipment.
References
-
Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(19), 38-44. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 8(19), 4335-4344. Available at: [Link]
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Organic & Biomolecular Chemistry. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 14(4), 1367-1381. Available at: [Link]
-
Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available at: [Link]
-
RSC Publishing. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Donohoe, T. J., et al. (2001). Symmetry-Assisted Synthesis of C2-Symmetric trans-α,α'-Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,ω-Terminal Dienes. The Journal of Organic Chemistry, 66(14), 4904–4909. Available at: [Link]
-
Beilstein Journals. (2012). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 8, 1264-1275. Available at: [Link]
-
MDPI. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 27(21), 7247. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]
-
ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available at: [Link]
-
ResearchGate. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Available at: [Link]
-
MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 11(11), 1395. Available at: [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
ResearchGate. (2012). Enzymatic kinetic resolutions of racemic 3 and 4. Available at: [Link]
-
ResearchGate. (2019). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Available at: [Link]
-
Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. Available at: [Link]
-
Zhu, D., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Communications Chemistry, 6(1), 123. Available at: [Link]
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Application Notes and Protocols: Orthogonal Protection Strategies for trans-4-Amino-1-boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Orthogonal Protection
The functionalized piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. trans-4-Amino-1-boc-3-hydroxypiperidine is a particularly valuable chiral building block, presenting three distinct reactive sites: a Boc-protected secondary amine within the ring, a primary exocyclic amine, and a secondary hydroxyl group.[1] The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, stable under basic conditions but readily cleaved by acid.[1][2] This inherent protection allows chemists to focus on the selective functionalization of the primary amino and secondary hydroxyl groups.
To unlock the full synthetic potential of this scaffold, however, one must be able to address the amino and hydroxyl groups independently. This requires an orthogonal protection strategy , a cornerstone of modern organic synthesis where multiple protecting groups are employed, each removable under unique conditions that do not affect the others.[3] This allows for the sequential and controlled modification of a multifunctional molecule.
This guide provides a detailed exploration of two primary orthogonal protection strategies for this compound, furnishing fully protected, versatile intermediates for complex molecule synthesis. We will detail the rationale, step-by-step protocols, and deprotection schemes for these critical synthetic operations.
Strategic Analysis: Selecting the Orthogonal Pair
Given that the piperidine nitrogen is pre-protected with an acid-labile Boc group, our strategy must incorporate protecting groups for the primary amine and the hydroxyl group that are stable to acid but can be removed under orthogonal conditions. The two most logical and widely adopted choices are:
-
For the Primary Amine: The Fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile carbamate, exceptionally stable to acidic conditions used for Boc removal, but cleanly cleaved by mild bases like piperidine.[3][4][5]
-
For the Hydroxyl Group: A Silyl Ether , most commonly the tert-Butyldimethylsilyl (TBDMS or TBS) group. Silyl ethers are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6][7]
This Boc/Fmoc/TBDMS combination represents a robust, three-dimensional orthogonal system, allowing for the selective deprotection of any of the three functional groups in any desired order.
Strategy 1: Selective N-Protection Followed by O-Protection
This strategy prioritizes the protection of the more nucleophilic primary amine before addressing the hydroxyl group. This is often the preferred route to avoid potential side reactions at the amine during the silylation of the alcohol.
Protocol 1.1: Selective N-Fmoc Protection of this compound
This protocol describes the chemoselective protection of the primary exocyclic amine in the presence of the secondary alcohol and the Boc-protected piperidine nitrogen. The use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under mild basic conditions favors the formation of the more stable carbamate at the primary amine.
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water to a concentration of approximately 0.1 M.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred amine solution at room temperature over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Fmoc protected intermediate.
Protocol 1.2: O-TBDMS Protection of N-Fmoc Intermediate
This protocol details the silylation of the secondary hydroxyl group. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a catalyst provides a mild and efficient method for forming the robust TBDMS ether.[7][8]
Materials:
-
N-Fmoc protected intermediate from Protocol 1.1 (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Fmoc protected intermediate and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts sequentially with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting fully protected product by flash column chromatography on silica gel.
Strategy 2: Selective O-Protection Followed by N-Protection
An alternative approach involves protecting the hydroxyl group first, followed by the primary amine. This can be advantageous if the substrate or subsequent reaction partners are sensitive to the basic conditions used for N-Fmoc protection.
Protocol 2.1: Selective O-TBDMS Protection of this compound
This protocol requires careful control of reaction conditions to favor silylation of the hydroxyl group over the primary amine. Using a non-nucleophilic base and controlling stoichiometry are key.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Imidazole (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or imidazole to the solution.
-
Slowly add a solution of TBDMS-Cl in anhydrous DCM dropwise over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor carefully by TLC to maximize the formation of the O-silylated product and minimize N,O-bis-silylation.
-
Upon optimal conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify immediately by flash column chromatography to isolate the desired O-TBDMS protected intermediate.
Protocol 2.2: N-Fmoc Protection of O-TBDMS Intermediate
This protocol is analogous to 1.1, now performed on the silylated intermediate.
Materials:
-
O-TBDMS protected intermediate from Protocol 2.1 (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the procedure outlined in Protocol 1.1 , using the O-TBDMS protected intermediate as the starting material.
-
The reaction proceeds similarly to yield the fully protected orthogonal scaffold. Purification is conducted via flash column chromatography.
Orthogonal Deprotection: A Guide to Selective Unmasking
The true utility of the fully protected scaffold lies in the ability to selectively remove each protecting group.
Protocol 3.1: Selective Fmoc Group Removal (Unmasking the Primary Amine)
Conditions: Treatment with a solution of piperidine in an aprotic polar solvent.[9]
-
Reagents: 20% Piperidine in DMF.
-
Procedure: Dissolve the protected substrate in 20% piperidine/DMF. Stir at room temperature for 30 minutes to 2 hours. Monitor by TLC. Work-up typically involves dilution with an organic solvent, washing with a mild aqueous acid (e.g., 1 M HCl) to remove piperidine and the dibenzofulvene-piperidine adduct, followed by aqueous washes, drying, and concentration.
Protocol 3.2: Selective TBDMS Group Removal (Unmasking the Hydroxyl Group)
Conditions: Treatment with a fluoride ion source.[6]
-
Reagents: 1 M Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure: Dissolve the protected substrate in anhydrous THF. Add 1.1-1.5 equivalents of 1 M TBAF solution at 0 °C to room temperature. Stir for 1-18 hours, depending on steric hindrance.[6] Monitor by TLC. Work-up involves quenching with water, extraction with an organic solvent, washing with water and brine, drying, and concentration. For base-sensitive substrates, buffering with acetic acid is recommended.
Protocol 3.3: Selective Boc Group Removal (Unmasking the Piperidine Amine)
Conditions: Treatment with strong acid.
-
Reagents: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or 4 M HCl in 1,4-dioxane.
-
Procedure: Dissolve the substrate in the acidic solution at 0 °C and stir at room temperature for 1-3 hours. Monitor by TLC. Work-up involves concentrating the reaction mixture under reduced pressure to remove excess acid and solvent. The product is often isolated as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).
Data Summary: Protecting Group Compatibility
| Protecting Group | Conditions for Removal | Stable To | Labile To |
| Boc | Strong Acid (TFA, HCl) | Base (Piperidine), Fluoride (TBAF), Hydrogenolysis | Strong Acid |
| Fmoc | Base (20% Piperidine/DMF) | Strong Acid, Fluoride (TBAF) | Mild to Strong Base |
| TBDMS | Fluoride (TBAF), Acid (stronger conditions than Boc) | Base (Piperidine), Hydrogenolysis | Fluoride, Strong Acid |
This table highlights the robust orthogonality of the selected protecting groups, ensuring high-fidelity, selective transformations. By employing these strategies and protocols, researchers can effectively leverage the synthetic versatility of this compound for the construction of complex and novel molecular architectures.
References
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Chemoselective Boc protection of phenols and amino alcohols. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]
-
Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Methods for Removing the Fmoc Group. (1994). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved January 17, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]
-
tert-Butyldimethylsilyl chloride Definition. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
tert-Butyldimethylsilyl Chloride. (n.d.). ZXCHEM. Retrieved January 17, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved January 17, 2026, from [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved January 17, 2026, from [Link]
-
Selective protection of alcohol over amine. (2023). Reddit. Retrieved January 17, 2026, from [Link]
-
Protection and Deprotection. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Silyl ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of Orthogonally Protected Labionin. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
-
2.6.2.4 Allyl-Based N"'-Protection. (n.d.). Retrieved January 17, 2026, from [Link]
-
Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. (2014). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
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- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Selective Functionalization of trans-4-Amino-1-boc-3-hydroxypiperidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Scaffold
trans-4-Amino-1-boc-3-hydroxypiperidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine core, decorated with three distinct and strategically positioned functional groups, makes it a highly valuable scaffold for creating complex molecular architectures. The presence of a primary amine, a secondary hydroxyl group, and a Boc-protected secondary amine allows for a series of controlled, sequential modifications. This molecule serves as a critical intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands.[1][2] For instance, derivatives of this scaffold are integral to the structure of potent therapeutics like the anticancer drug Ibrutinib, which targets B-cell malignancies.[1]
The key to unlocking the synthetic potential of this intermediate lies in the ability to chemoselectively functionalize the primary amine at the C-4 position without affecting the hydroxyl group at C-3 or the Boc-protected amine at N-1. The tert-butyloxycarbonyl (Boc) group at the N-1 position is a robust protecting group, stable under a wide range of basic and nucleophilic conditions, which effectively deactivates the piperidine nitrogen from participating in these reactions.[3][4] This guide provides a detailed exploration of the two most fundamental transformations for this scaffold: N-acylation and N-alkylation of the C-4 primary amino group, offering both mechanistic insights and field-proven laboratory protocols.
Understanding the Reactivity Landscape
The synthetic utility of this compound is governed by the differential reactivity of its functional groups. The primary amine at C-4 is the most nucleophilic site on the molecule under neutral to basic conditions, making it the prime target for electrophilic reagents. The secondary hydroxyl group at C-3 is also nucleophilic, but significantly less so than the primary amine. This differential allows for a high degree of chemoselectivity. The N-1 nitrogen is protected as a carbamate, rendering it non-nucleophilic and unreactive under the conditions described herein.[5][6]
Caption: Overview of selective N-functionalization pathways.
Part 1: Selective N-Acylation Protocols
N-acylation of the C-4 primary amine is a robust and high-yielding transformation used to introduce a wide variety of functional groups, including alkyl, aryl, and heterocyclic moieties. The resulting amide bond is exceptionally stable, making this a cornerstone reaction in library synthesis and lead optimization.
Causality of Experimental Design
The success of selective N-acylation hinges on exploiting the superior nucleophilicity of the primary amine over the secondary alcohol. The choice of reagents and conditions is critical to ensure this selectivity.
-
Acylating Agents: Acyl chlorides and anhydrides are common choices due to their high reactivity. For more sensitive substrates or to improve handling, activated esters such as N-hydroxysuccinimide (NHS) esters can be employed.[7]
-
Base Selection: An organic, non-nucleophilic base is essential to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) without competing with the substrate for the acylating agent. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are standard choices.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they effectively dissolve the reactants without interfering with the reaction.
-
Temperature Control: Reactions are typically initiated at 0 °C to control the initial exotherm, especially with reactive acyl chlorides, and then allowed to warm to room temperature. This minimizes potential side reactions, such as O-acylation.
Standard Protocol: N-Acetylation with Acetyl Chloride
This protocol details the procedure for a simple N-acetylation, which can be adapted for other acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise.
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, or methanol in DCM) to yield the pure N-acylated product.
Caption: Step-by-step workflow for N-acylation.
| Acylating Agent | Base (eq) | Solvent | Typical Yield | Notes |
| Acyl Chlorides | TEA/DIPEA (1.5) | DCM, THF | >90% | Highly reactive; requires temperature control. |
| Anhydrides | TEA/DIPEA (1.2) | DCM, DMF | >85% | Less reactive than acyl chlorides; often cleaner. |
| Carboxylic Acids | HATU/EDC, DIPEA | DMF, DCM | 70-90% | Amide coupling; ideal for sensitive substrates. |
| NHS Esters | None or DIPEA (1.1) | DMF, DMSO | >80% | Stable and easy to handle; good for complex settings.[7] |
| Table 1: Common Reagents for Selective N-Acylation. |
Part 2: Selective N-Alkylation Protocols
N-alkylation introduces substituents via a new carbon-nitrogen bond. The two primary methods are direct alkylation with an alkyl halide and reductive amination with a carbonyl compound. Reductive amination is often the preferred method in drug discovery due to its broad scope, mild conditions, and avoidance of over-alkylation issues that can plague direct alkylation.[8]
Causality of Experimental Design: Reductive Amination
Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), and (2) in-situ reduction of the iminium ion to the corresponding amine.
-
Carbonyl Partner: A wide range of aldehydes and ketones can be used, directly translating to diverse substituents on the final product.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting carbonyl compound. It does not require stringent pH control, unlike sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Standard Protocol: Reductive Amination with Acetone
This protocol details the N-isopropylation of the primary amine and can be adapted for various aldehydes and ketones.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5-2.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the carbonyl compound (acetone, 1.5 eq), and anhydrous DCM or DCE (approx. 0.1 M).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and the formation of the desired product.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the pure N-alkylated product.
Caption: Step-by-step workflow for N-alkylation via reductive amination.
| Method | Alkylating Agent | Key Reagent | Solvent | Notes |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | DCM, DCE | Highly versatile, mild, excellent functional group tolerance.[9] |
| Direct Alkylation | Alkyl Halides (R-I, R-Br) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Risk of over-alkylation (dialkylation); best for primary halides. |
| Table 2: Common Methods for Selective N-Alkylation. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Insufficient reagent; reaction not complete; decomposition. | Check reagent purity. Increase reaction time or slightly warm the mixture (e.g., to 40 °C). Ensure anhydrous conditions. |
| Di-acylation / Di-alkylation | Acylating/alkylating agent is too reactive or in excess. | Use exactly 1.0-1.1 eq of the electrophile. Add the electrophile slowly at 0 °C. Consider a less reactive agent (e.g., anhydride instead of acyl chloride). |
| O-Acylation Detected | Reaction conditions too harsh; highly reactive acylating agent. | Maintain low temperature (0 °C). Use a milder acylating agent or switch to amide coupling conditions (HATU/EDC). |
| Incomplete Reductive Amination | Inefficient iminium formation; inactive reducing agent. | Add a catalytic amount of acetic acid. Check the quality of the NaBH(OAc)₃, as it can degrade upon storage. |
| Table 3: Troubleshooting Guide. |
Conclusion
This compound is a powerful and adaptable building block for modern synthetic and medicinal chemistry. The protocols and principles outlined in this guide demonstrate that the selective acylation and alkylation of its primary amino group can be achieved with high efficiency and predictability. By carefully selecting reagents and controlling reaction conditions, researchers can confidently functionalize this scaffold to generate diverse libraries of compounds for drug discovery and development programs.
References
-
Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. (2025, August 10). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]
-
Carrasco, M. R., et al. (2006). Chemoselective alkylation of N-alkylaminooxy-containing peptides. Organic Letters, 8(16), 3529–3532. [Link]
-
Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644-1652. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]
-
Monfregola, L., et al. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Organic Letters, 14(7), 1664–1667. [Link]
-
PubMed. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. [Link]
-
PubMed. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
-
Justus-Liebig-Universität Gießen. Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. [Link]
-
PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
-
Schreiner Group. (2019, April 5). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. [Link]
Sources
- 1. Buy this compound | 443955-98-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine
Welcome to the technical support center for the synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine. This valuable chiral intermediate is a cornerstone in the development of numerous pharmaceuticals, including kinase inhibitors like Ibrutinib.[1][2] Its synthesis, however, is not without challenges, particularly concerning yield and stereochemical control.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My yield of the desired trans-isomer is consistently low, with a significant amount of the cis-isomer forming. How can I improve the diastereoselectivity?
Root Cause Analysis: The formation of trans vs. cis isomers is determined during the reduction of the ketone precursor, typically N-Boc-4-amino-3-oxopiperidine. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group.
-
Equatorial Attack: Leads to the formation of an axial hydroxyl group, resulting in the desired trans -isomer.
-
Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in the undesired cis -isomer.
The key to favoring the trans product is to use a sterically hindered reducing agent. Bulky reagents preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position.
Solutions:
-
Reagent Selection: Switch from non-selective, small hydride donors like sodium borohydride (NaBH₄) to sterically demanding, bulky reducing agents. Agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are highly effective. Their large size makes an axial approach to the carbonyl carbon significantly more difficult.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C). Lowering the thermal energy of the system increases the kinetic barrier for the less favored pathway (axial attack), thereby enhancing the selectivity of the sterically driven reaction.[3]
-
Solvent Choice: The choice of solvent can influence the conformation of the piperidone ring and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) are standard for reactions involving borohydrides like L-Selectride®.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Typical Diastereomeric Ratio (trans:cis) | Comments |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | ~1:1 to 3:1 | Low selectivity; often results in difficult-to-separate mixtures.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to RT | ~2:1 to 4:1 | More reactive than NaBH₄ but offers only marginal improvement in selectivity. |
| L-Selectride® | THF, -78 °C | >10:1 | Recommended. Excellent selectivity due to high steric hindrance. Requires anhydrous conditions. |
| K-Selectride® | THF, -78 °C | >10:1 | Recommended. Similar performance to L-Selectride®. The choice may depend on cost and availability. |
Visualization: Diastereoselective Reduction Pathway
Caption: Mechanism of diastereoselective ketone reduction.
Question 2: The overall yield is poor, even after chromatography. Where am I losing material?
Root Cause Analysis: Poor overall yield can stem from multiple stages, including incomplete reactions, side-product formation, or degradation during workup and purification.
Solutions & Troubleshooting Workflow:
-
Check Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider extending the reaction time or adding a slight excess of the limiting reagent.
-
Protecting Group Stability: The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions.[1] Ensure that all workup and purification steps are performed under neutral or slightly basic conditions to prevent premature deprotection. Accidental deprotection leads to a highly polar free amine that can be difficult to extract from aqueous layers and may behave erratically on silica gel.
-
Avoid Emulsions During Workup: The amphiphilic nature of the product can lead to problematic emulsions during aqueous extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.
-
Optimize Chromatography: The cis and trans isomers can be challenging to separate. Use a long column with a shallow solvent gradient. A common mobile phase is a gradient of methanol in dichloromethane (DCM). Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from tailing on the silica gel by neutralizing acidic sites.
Visualization: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and scalable route starts from commercially available N-Boc-4-piperidone. The sequence involves the introduction of an amino or nitro group at the 3-position, followed by the diastereoselective reduction of the 4-keto group (as discussed above). An alternative, though often more complex, route involves the catalytic hydrogenation of a suitably substituted 3-hydroxypyridine precursor.[1][4] A patented method describes a multi-step synthesis starting from N-Boc-4-piperidone that achieves a total yield of 33%.[5]
Visualization: Common Synthetic Pathway
Caption: High-level overview of a common synthetic route.
Q2: Why is the Boc protecting group necessary?
The Boc group serves two critical functions:
-
Deactivation: It deactivates the piperidine nitrogen, preventing it from interfering with reactions at other sites on the ring, such as acting as a base or a nucleophile.
-
Solubility: It significantly increases the lipophilicity of the molecule, improving its solubility in common organic solvents used for synthesis and chromatography. The Boc group can be reliably removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) at the end of a synthetic sequence to reveal the free secondary amine for further functionalization.[1]
Q3: What analytical techniques are best for confirming the stereochemistry?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. In the ¹H NMR spectrum, the coupling constants (J-values) between the protons at the C3 and C4 positions are diagnostic.
-
For the trans -isomer, the protons at C3-H and C4-H are typically in a diaxial relationship, which results in a large coupling constant (typically J = 8-12 Hz).
-
For the cis -isomer, the relationship is axial-equatorial or equatorial-axial, leading to a much smaller coupling constant (typically J = 2-5 Hz).
Analyzing the coupling patterns in the ¹H NMR spectrum allows for unambiguous assignment of the relative stereochemistry and quantification of the diastereomeric ratio.
Experimental Protocol: Diastereoselective Reduction of N-Boc-3-amino-4-oxopiperidine
This protocol is a representative example and should be adapted based on the specific substrate and laboratory conditions.
Materials:
-
N-Boc-3-amino-4-oxopiperidine derivative (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the N-Boc-3-amino-4-oxopiperidine starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add the L-Selectride® solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure trans-isomer.
References
-
Royal Society of Chemistry. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2014). CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.
-
ResearchGate. (2018). Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒). [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
DTIC (Defense Technical Information Center). (1984). Piperidine Synthesis. [Link]
-
PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]
Sources
- 1. Buy this compound | 443955-98-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google Patents [patents.google.com]
Avoiding side reactions during Boc deprotection of "trans-4-Amino-1-boc-3-hydroxypiperidine"
Welcome to the technical support center for navigating the nuances of Boc deprotection, specifically for the challenging substrate trans-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their synthetic campaigns. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Boc deprotection with TFA in DCM is yielding a significant byproduct. What is happening and how can I prevent it?
Answer:
The most probable side reaction you are observing is an N→O acyl migration . This is a well-documented issue in molecules containing a vicinal amino alcohol moiety, such as your this compound.[1][2]
The Underlying Mechanism:
Under strong acidic conditions, such as with Trifluoroacetic Acid (TFA), the hydroxyl group can act as a nucleophile and attack the carbonyl carbon of the newly formed carbamic acid-TFA mixed anhydride intermediate, or more likely, the protonated carbamate. This intramolecular cyclization proceeds through a stable five-membered ring intermediate to form an O-acyl isoamide (an ester).[1][2] This ester is often more stable under acidic conditions than the desired amine.
DOT Diagram: N→O Acyl Migration Pathway
Caption: Competing pathways during acid-catalyzed Boc deprotection.
Troubleshooting & Mitigation Strategies:
-
Switch to a Different Acid/Solvent System: The choice of acid is critical. While TFA is a common and potent reagent for Boc deprotection, its strength can promote the N→O acyl migration.[3]
-
Optimize Reaction Conditions:
-
Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to slow down the rate of the acyl migration.
-
Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the side product.
-
-
Post-Deprotection Isomerization: If the O-acyl side product has already formed, it is possible to reverse the migration. The O-acyl isoamide can be converted back to the desired N-acyl product (the free amine in this case) under neutral or slightly basic conditions (pH ~7-7.5).[2] This is because the amide is thermodynamically more stable than the ester.
Question 2: I've switched to HCl in dioxane, but my yields are still not quantitative. What else could be going wrong?
Answer:
Even with a switch to HCl/dioxane, suboptimal yields can result from several factors.
Potential Issues & Solutions:
-
Water Content: The presence of water in the reaction mixture can lead to incomplete reactions or the formation of undesired byproducts. Ensure you are using anhydrous solvents.
-
Reagent Quality: The quality of the HCl/dioxane solution is important. Over time, these solutions can degrade. It is advisable to use a relatively fresh, commercially available solution or to titrate it before use.
-
Work-up Procedure: The work-up is critical for isolating your product. The resulting amine hydrochloride salt may be highly water-soluble.
-
Recommendation: After the reaction is complete, remove the solvent in vacuo. If the product is a solid, it can be triturated with a non-polar solvent like diethyl ether or pentane to remove organic impurities, followed by filtration. Avoid aqueous work-ups if possible until you have characterized the initial crude product.
-
Comparative Guide to Deprotection Conditions
The following table summarizes common deprotection conditions and their suitability for this compound*.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 1M - 4M in 1,4-dioxane, MeOH, or EtOAc[3] |
| Reaction Time | Fast (30 min - 2 hours)[3] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane)[3] |
| Primary Side Reaction | High risk of N→O acyl migration [1] | Lower risk of N→O acyl migration |
| Product Form | TFA salt (often oily)[3] | Hydrochloride salt (often crystalline)[3] |
| Recommendation | Not recommended for this substrate due to the high risk of side reactions. | Recommended as the first-line method. |
Experimental Protocols
Protocol 1: Recommended Boc Deprotection using HCl in 1,4-Dioxane
This protocol is optimized to minimize the N→O acyl migration side reaction.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Nitrogen or Argon supply
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol (if necessary for solubility) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether and stir vigorously. This will often precipitate the hydrochloride salt of the product as a solid.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
DOT Diagram: Recommended Experimental Workflow
Caption: Step-by-step workflow for optimal Boc deprotection.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. Buy this compound | 443955-98-4 [smolecule.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of trans-4-Amino-1-boc-3-hydroxypiperidine Derivatives
Welcome to the technical support center for the purification of trans-4-Amino-1-boc-3-hydroxypiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure the scientific integrity and success of your experiments.
Purification Strategy Overview
The purification of this compound derivatives can be challenging due to the presence of both a hydrophilic amino alcohol moiety and a lipophilic Boc protecting group. This amphiphilic nature can lead to issues with solubility, chromatographic behavior, and crystallization. A successful purification strategy often involves a multi-step approach, beginning with an initial workup and extraction, followed by either column chromatography or recrystallization as the primary purification technique.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of your target compound in a question-and-answer format.
Column Chromatography
Question: My compound is highly polar and either streaks badly or won't elute from the silica gel column. What can I do?
Answer: This is a common issue with amino alcohol compounds due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to address this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. A common method is to use a solvent system containing a small amount of a basic modifier. For instance, you can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in your dichloromethane or ethyl acetate mobile phase.[1]
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[1] For very polar compounds, reverse-phase chromatography on C18-functionalized silica may also be a viable option.[1]
-
Solvent System Optimization: Ensure your solvent system has sufficient polarity to elute the compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in separating the desired product from less polar impurities without causing excessive band broadening.[1]
Question: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: To confirm decomposition on silica, you can perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots that were not present in the initial spotting, your compound is likely unstable on silica.[1]
In such cases, here are some alternatives:
-
Use a Deactivated Stationary Phase: As mentioned previously, deactivating the silica gel with a base can mitigate decomposition.[1]
-
Switch to a Different Purification Method: Recrystallization is an excellent alternative if your compound is a solid and you can find a suitable solvent system.[2] Other options include preparative HPLC or, for volatile compounds, distillation.
Question: I have a very small amount of my compound (<50 mg). How can I effectively purify it using column chromatography?
Answer: For small-scale purifications, a miniature flash column using a Pasteur pipette is a practical approach. You can pack a short pipette with a cotton plug, a layer of sand, and then the silica gel, similar to a standard column. It's crucial to select a solvent system that provides a good Rf value (around 0.2) on TLC for your compound to ensure good separation.[1]
Recrystallization
Question: I'm struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent screening?
Answer: A systematic approach to solvent screening involves testing the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures. A good recrystallization solvent will dissolve your compound when hot but not when cold.[2][3]
Here is a step-by-step guide:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture. If it dissolves, it could be a good solvent.
-
If the compound is soluble at room temperature, it is not a suitable solvent for single-solvent recrystallization.
-
Once you have a hot, saturated solution, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.[2]
Question: My compound "oils out" instead of crystallizing upon cooling. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often because the impurities lower the melting point of the mixture.[3] Here are some troubleshooting tips:
-
Use a Different Solvent: Try a solvent with a lower boiling point or a different polarity.
-
Lower the Crystallization Temperature: Cool the solution more slowly to encourage crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
-
Increase the Solvent Volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil and then cool it again.
-
Purify by Another Method First: If oiling out persists, consider a preliminary purification by column chromatography to remove some of the impurities before attempting recrystallization.
Question: My crystals are very fine and difficult to filter. How can I obtain larger crystals?
Answer: The rate of cooling significantly influences crystal size. Slow cooling generally leads to larger, more well-defined crystals. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature without disturbance. You can insulate the flask to slow the cooling process further. Once at room temperature, you can then place it in an ice bath to maximize the yield.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Amine
This protocol is designed for the purification of a moderately polar this compound derivative.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point is a mixture of DCM and MeOH. Aim for an Rf value of 0.2-0.3 for your target compound. If streaking is observed, add a small amount of NH4OH (e.g., 0.5-1%) to the mobile phase.
-
Column Packing (Slurry Method):
-
Add a cotton or glass wool plug to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the percentage of the more polar solvent (MeOH) to elute your compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is useful when finding a single suitable recrystallization solvent is difficult.
Materials:
-
Crude product
-
A "good" solvent (in which the compound is highly soluble)
-
A "poor" solvent or "anti-solvent" (in which the compound is poorly soluble but is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Identify a suitable solvent/anti-solvent pair. For example, your compound might be very soluble in methanol (good solvent) and poorly soluble in diethyl ether (anti-solvent).
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle warming.[2]
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until you observe persistent turbidity (cloudiness).[2]
-
Inducing Crystallization:
-
If necessary, gently warm the solution until it becomes clear again.[2]
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
Visualization of Workflows
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting common column chromatography issues.
Common Impurities
Understanding the potential impurities in your crude product is crucial for developing an effective purification strategy. Common impurities in the synthesis of this compound derivatives can include:
| Impurity Type | Origin | Potential Impact |
| Unreacted Starting Materials | Incomplete reaction | Can co-elute with the product if polarities are similar.[2] |
| Diastereomers/Enantiomers | Lack of stereocontrol in synthesis | May require chiral separation techniques if the desired stereoisomer is needed.[6] |
| Byproducts from Side Reactions | Non-selective reactions | Can complicate purification and spectral analysis.[2] |
| Reagent-Related Impurities | Excess reagents or their breakdown products | Can be difficult to remove if they have similar properties to the product.[2] |
| Oxidation Products | Air sensitivity of the amine or alcohol | Can lead to discoloration and the formation of polar impurities.[2] |
| Residual Solvents | Incomplete removal after workup | Can affect crystallization and final product purity.[2] |
For chiral molecules like this compound, enantiomeric purity is often a critical parameter. If your synthesis is not stereospecific, you may need to employ chiral separation techniques. Chiral HPLC is a common method for both analytical and preparative separation of enantiomers.[7] This often involves using a chiral stationary phase or derivatizing the analyte with a chiral reagent.[7]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- (n.d.). Recrystallization.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with trans-4-Amino-1-boc-3-hydroxypiperidine
Welcome to the technical support center for trans-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral intermediate.[1][2] this compound is a valuable building block in the synthesis of complex molecules, including kinase inhibitors and opioid analogs, due to its stereochemically rigid piperidine core and dual amino and hydroxyl functional groups.[1]
This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its use.
Understanding the Reactivity of this compound
The chemical behavior of this molecule is dictated by three key features: a primary amine at the C4 position, a secondary alcohol at the C3 position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.[2] The primary amine is a potent nucleophile, while the hydroxyl group is a weaker nucleophile. The Boc group provides stability under basic conditions but is readily cleaved under acidic conditions.[2] Understanding the interplay of these functional groups is crucial for successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Incomplete N-Acylation Reactions
Question 1: My N-acylation reaction with an acid chloride/anhydride is sluggish and gives low yields. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete N-acylation is a frequent issue stemming from several factors, including suboptimal reaction conditions, steric hindrance, and the choice of base.
Root Cause Analysis:
-
Insufficient Basicity: A base is required to neutralize the HCl or carboxylic acid byproduct generated during the acylation of the amine.[3] If the base is not strong enough or is sterically hindered, the resulting salt formation with the starting amine can inhibit its nucleophilicity, slowing or stalling the reaction.
-
Steric Hindrance: The piperidine ring, although conformationally flexible, can present steric challenges, particularly with bulky acylating agents or when the substrate itself is highly substituted.[4][5]
-
Competing O-Acylation: While the primary amine is significantly more nucleophilic than the secondary alcohol, competitive O-acylation can occur, especially under certain conditions, leading to a mixture of products and reduced yield of the desired N-acylated compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-acylation.
Detailed Protocols:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or 2,6-Lutidine | DIPEA and 2,6-lutidine are non-nucleophilic and sterically hindered, minimizing side reactions and effectively scavenging protons. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Higher polarity solvents can improve the solubility of the starting materials and intermediates, facilitating the reaction. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Gently heating can overcome the activation energy barrier for sterically demanding substrates. Monitor for potential side reactions. |
| Acylating Agent | Acid Chloride | Acid Anhydride with a catalytic amount of DMAP, or use of coupling agents (HATU, HOBt) with the corresponding carboxylic acid. | For less reactive systems, activating the carboxylic acid with coupling agents can significantly improve reaction rates and yields. |
Category 2: Unwanted O-Alkylation/O-Acylation
Question 2: I am observing significant O-functionalization of the hydroxyl group when I intend to react exclusively with the amine. How can I improve the chemoselectivity for N-functionalization?
Answer:
Achieving high chemoselectivity between the primary amine and the secondary alcohol is a common challenge. The relative nucleophilicity of these two groups is highly dependent on the reaction conditions.
Root Cause Analysis:
-
Protonation State: Under neutral or basic conditions, the primary amine is significantly more nucleophilic than the hydroxyl group. However, under acidic conditions, the amine is protonated to its non-nucleophilic ammonium salt, which can allow the hydroxyl group to react preferentially.[6]
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity, as the energy difference between the two competing reaction pathways becomes less significant.
-
Choice of Reagents: Highly reactive electrophiles may exhibit lower selectivity.
Strategies for Enhancing N-Selectivity:
-
pH Control: Ensure the reaction is run under neutral or slightly basic conditions to maintain the high nucleophilicity of the amine. The use of a non-nucleophilic base like DIPEA is often optimal.
-
Acidic Conditions for O-Acylation: Conversely, if selective O-acylation is desired, the reaction can be performed in the presence of a strong acid like perchloric acid (HClO₄) or methanesulfonic acid (MeSO₃H), which protonates the amine and activates the acylating agent.[6]
-
Protecting Group Strategy: For reactions where achieving high N-selectivity is particularly challenging, consider a protection-deprotection sequence for the hydroxyl group.
Experimental Protocol for Selective N-Acylation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.05 - 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the DIPEA salt and excess reagents.
Category 3: Issues with Boc-Deprotection
Question 3: My Boc-deprotection reaction is incomplete, or I am observing side products. What are the best practices for clean and complete Boc removal?
Answer:
While Boc-deprotection is a standard transformation, incomplete reactions and side-product formation can occur, particularly with complex substrates.[7]
Root Cause Analysis:
-
Insufficient Acid Strength or Stoichiometry: The rate of Boc cleavage is dependent on the strength and concentration of the acid.[7]
-
Reaction Time and Temperature: While many deprotections are rapid at room temperature, some sterically hindered Boc groups or less acidic conditions may require longer reaction times or gentle heating.[7]
-
Scavenger Effects: The tert-butyl cation generated during deprotection can be trapped by nucleophilic functional groups on the substrate or solvent, leading to unwanted side products.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Boc-deprotection.
Recommended Boc-Deprotection Protocols:
| Condition | Reagents | Typical Protocol | Comments |
| Standard | 20-25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stir substrate in the TFA/DCM mixture at room temperature for 1-2 hours.[7] | Volatile and easy to remove under reduced pressure. |
| Alternative | 4M Hydrochloric acid (HCl) in 1,4-Dioxane | Stir substrate in the HCl/Dioxane solution at room temperature for 1-4 hours.[8] | The resulting hydrochloride salt can often be precipitated and isolated by filtration. |
| For Sensitive Substrates | 10-20% TFA in DCM with a scavenger (e.g., anisole, 5% v/v) | Stir at 0 °C to room temperature, monitoring closely. | The scavenger traps the tert-butyl cation, preventing alkylation of sensitive functional groups. |
References
- Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives - Benchchem.
- This compound | 1007596-95-3 | Benchchem.
- Amines - Ncert.
- Buy this compound | 443955-98-4 - Smolecule.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central.
- Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate.
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 443955-98-4 [smolecule.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of trans-4-Amino-1-boc-3-hydroxypiperidine*
Introduction
The enantiomerically pure forms of trans-4-Amino-1-boc-3-hydroxypiperidine are pivotal building blocks in modern pharmaceutical synthesis, notably in the development of kinase inhibitors and other complex therapeutic agents.[1] The presence of two stereocenters necessitates a robust and efficient method for separating the (3R,4R) and (3S,4S) enantiomers. Achieving high enantiomeric excess (e.e.) is not merely a matter of process efficiency; it is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a structured, in-depth resource for researchers, chemists, and drug development professionals. It is designed to move beyond simple protocols, offering causal explanations for experimental choices and providing systematic troubleshooting frameworks to overcome common challenges encountered during the chiral separation of this versatile intermediate.
Section 1: The Core Challenge - Molecular Structure and Interactions
The difficulty in separating the enantiomers of this compound* stems from its key structural features: a basic primary amine and a vicinal hydroxyl group. These functionalities can engage in multiple types of interactions (hydrogen bonding, ionic interactions) with a chiral stationary phase (CSP). For basic compounds like this, strong, non-enantioselective interactions with residual acidic silanol groups on silica-based CSPs can lead to significant peak tailing and poor resolution.[2] Therefore, successful separation hinges on selecting a CSP and mobile phase that promote specific, stereoselective interactions while suppressing these detrimental secondary effects.
Section 2: Supercritical Fluid Chromatography (SFC) - The Industry's Preferred Approach
For both analytical and preparative scale chiral separations, Supercritical Fluid Chromatography (SFC) has become the platform of choice for many pharmaceutical companies.[3] Its advantages include higher throughput, reduced solvent consumption, and often superior peak shapes compared to traditional HPLC.[4][5]
Frequently Asked Questions (SFC)
Q1: My peak shape is terrible, with significant tailing. What's the cause and how do I fix it?
A1: Severe peak tailing for a basic compound like this is almost always due to strong secondary interactions with the stationary phase.
-
Primary Cause: The primary amine is interacting with acidic silanol groups on the silica support of the CSP. This non-specific binding delays the elution of the molecule in an uneven manner, causing the peak to "tail."
-
The Solution: Basic Additives. The most effective solution is to add a small amount of a basic modifier to the mobile phase. This additive neutralizes the active silanol sites, preventing the analyte from interacting with them.
-
Recommended Additives: Start with 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) in the alcohol co-solvent.[6]
-
Mechanism: The additive, being a stronger base or more concentrated, effectively "coats" the acidic sites on the stationary phase, allowing the chiral analyte to engage primarily in the desired enantioselective interactions with the chiral selector.
-
Q2: I have no separation at all between the enantiomers. Where do I start?
A2: A complete lack of separation means the fundamental recognition between your analyte and the chosen CSP is absent under the current conditions. A systematic screening approach is required.
-
Step 1: CSP Screening (Most Critical). There is no universal chiral column.[7] You must screen a diverse set of CSPs. Polysaccharide-based phases are the most successful for a wide range of compounds.[8][9]
-
Recommended Screening Set:
-
Amylose-based: e.g., CHIRALPAK® IA, IB, IC
-
Cellulose-based: e.g., CHIRALPAK® ID, IE, IF
-
-
Rationale: Amylose and cellulose derivatives form helical polymer chains that create chiral cavities. Enantiomers fit into these cavities differently, leading to differential retention. The specific carbamate or ester derivatives on the polysaccharide backbone dictate the precise nature of these interactions.
-
-
Step 2: Co-Solvent Screening. The organic modifier (co-solvent) mixed with CO₂ affects the mobile phase's polarity and solvating power, which in turn influences analyte-CSP interactions.[5]
Troubleshooting & Method Development Workflow (SFC)
This workflow provides a logical progression from initial screening to a fully optimized method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting Impurities in trans-4-Amino-1-boc-3-hydroxypiperidine
Welcome to the technical support guide for trans-4-Amino-1-boc-3-hydroxypiperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chiral intermediate. Understanding and controlling impurities is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][2] This guide provides a structured question-and-answer format to address specific issues you may encounter during your experiments, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly classified into three main categories:
-
Process-Related Impurities: These impurities are introduced during the synthesis process. They can include unreacted starting materials, intermediates that were not fully converted, by-products from side reactions, and residual reagents or catalysts.[]
-
Degradation Products: These impurities arise from the decomposition of the final product during storage or handling. The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to cleavage under acidic conditions.[1]
-
Stereoisomeric Impurities: Given that this is a chiral molecule, the presence of the undesired cis-isomer or the enantiomer is a critical impurity that needs to be monitored and controlled.
Q2: My NMR analysis shows unexpected signals. What could be the cause?
A2: Unexpected signals in an NMR spectrum often point to the presence of impurities. Here's a systematic approach to identifying the source:
-
Check for Residual Solvents: Solvents used during synthesis or purification (e.g., dichloromethane, methanol, toluene) are common culprits. Compare the chemical shifts of the unknown peaks with standard solvent charts.
-
Look for Starting Materials and Intermediates: Review the synthetic route.[4][5] Incomplete reactions can leave behind starting materials like N-Boc-4-piperidone or intermediates such as protected amino alcohols.
-
Consider By-products: Side reactions can lead to various impurities. For example, over-reaction could potentially lead to di-Boc protected species.
-
Evaluate for Degradation: The Boc group is labile in acidic conditions.[6] Its cleavage would result in the formation of trans-4-Amino-3-hydroxypiperidine.
Q3: Why is controlling the stereoisomeric purity of this compound so critical in drug development?
A3: this compound is a chiral building block, meaning its three-dimensional structure is crucial for its function in the synthesis of stereospecific APIs.[1][7] The presence of the incorrect stereoisomer (the cis-isomer or the R,R-enantiomer if the S,S is desired) can lead to the formation of an isomeric impurity in the final drug product. This isomeric impurity may exhibit different pharmacological activity, reduced efficacy, or even toxic side effects.[1] Therefore, stringent control of stereoisomeric purity is essential to ensure the safety and efficacy of the final pharmaceutical.
Troubleshooting Guide
Problem: An unknown peak is consistently observed during HPLC analysis.
This is a common issue that requires a systematic approach to identify and eliminate the impurity.
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is_process_related -> is_degradation [label="No"]; is_degradation -> forced_degradation [label="Yes"]; forced_degradation -> lcms_analysis; lcms_analysis -> modify_storage;
is_degradation -> is_stereoisomer [label="No"]; is_stereoisomer -> chiral_hplc [label="Yes"]; chiral_hplc -> optimize_purification; } }
Caption: Troubleshooting workflow for an unknown HPLC peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review the synthetic route to identify potential by-products, unreacted starting materials, or intermediates.[1] 2. Utilize high-resolution mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak and compare it with potential process-related impurities.[1][8] 3. Synthesize or obtain reference standards for suspected impurities and co-inject them to confirm the peak's identity by retention time matching. |
| Degradation Product | 1. Assess the storage and handling conditions of the sample. Exposure to acidic conditions, high temperatures, or light can cause degradation.[1][9] 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. Analyze these stressed samples by HPLC to see if the unknown peak matches any of the newly formed peaks.[1] 3. The most probable degradation product is the de-Boc-protected trans-4-Amino-3-hydroxypiperidine. |
| Stereoisomeric Impurity | 1. The cis-isomer or the enantiomer will likely have a very similar retention time to the desired trans-isomer on a standard achiral HPLC column. 2. Employ a chiral HPLC method to separate the stereoisomers and quantify the percentage of the undesired isomer(s).[10] |
| Residual Solvents | 1. While less common to see in HPLC unless they have a chromophore, residual solvents can be a source of impurities. 2. Use Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) for the identification and quantification of residual solvents.[8] |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol outlines a general method for assessing the purity of this compound.
Caption: HPLC-UV analysis workflow.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Stereoisomer Separation
This method is crucial for determining the stereoisomeric purity.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak IC or similar)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of a suitable amine modifier (e.g., diethylamine) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: The exact mobile phase composition and column type may require optimization to achieve baseline separation of the stereoisomers.[10]
References
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (URL: [Link])
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. (URL: [Link])
- CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google P
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])
-
BOC Sciences Promotes Drug Development by Pharmaceutical Impurity Identification - Cision PR Newswire. (URL: [Link])
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways - IntechOpen. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Sciences Promotes Drug Development by Pharmaceutical Impurity Identification [clinicalresearchnewsonline.com]
- 4. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 5. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Buy this compound | 443955-98-4 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Coupling Reactions with trans-4-Amino-1-boc-3-hydroxypiperidine
Welcome to the technical support guide for optimizing reaction conditions when using trans-4-Amino-1-boc-3-hydroxypiperidine* as a coupling partner. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during amide bond formation with this versatile building block.
This compound is a valuable intermediate in organic synthesis, featuring a primary amine, a secondary hydroxyl group, and a Boc-protected nitrogen on the piperidine ring.[1] This unique combination of functional groups allows for diverse chemical transformations but can also present challenges in achieving selective and high-yielding coupling reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low or No Product Yield
Symptoms:
-
LC-MS or TLC analysis shows primarily unreacted starting materials.
-
Isolated yield is significantly lower than expected.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The formation of a highly reactive intermediate from the carboxylic acid is crucial for the nucleophilic attack by the amino group of the piperidine.
-
Solution 1: Switch to a More Potent Coupling Reagent. Standard carbodiimide reagents like EDC, often used with HOBt, may not be sufficient, especially if the carboxylic acid partner is sterically hindered.[2][3] Consider using more powerful phosphonium or uronium/aminium-based reagents.[2][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for rapid reaction kinetics and high efficiency, HATU forms a highly reactive OAt-active ester that minimizes the risk of epimerization.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Offers high coupling efficiency with a low risk of racemization.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with high efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[6]
-
-
Solution 2: Convert the Carboxylic Acid to an Acyl Fluoride. Acyl fluorides are highly reactive intermediates that can overcome steric hindrance where other methods fail.[3] This can be achieved in situ using reagents like TFFH or BTFFH before adding the amine.[3]
-
Solution 3: Pre-activation. For many coupling reagents, particularly uronium salts like HATU, it is beneficial to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for several minutes before adding the amine.[7][8] This prevents the amine from reacting directly with the coupling reagent, which is a known side reaction.[7]
-
-
Steric Hindrance: The bulky Boc group and the piperidine ring can sterically hinder the approach of the activated carboxylic acid.
-
Solution 1: Increase Reaction Temperature. For stubborn couplings, elevating the temperature can provide the necessary activation energy. Microwave heating can also be effective in reducing reaction times and improving yields.[2]
-
Solution 2: Optimize Solvent Choice. Ensure your solvent, such as DMF or NMP, can fully dissolve all reactants.[2] These polar aprotic solvents are often superior to dichloromethane (DCM) for challenging couplings.[7]
-
-
Incorrect Stoichiometry or Reagent Quality:
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the this compound. Ensure all reagents are fresh and anhydrous, as coupling reagents are sensitive to moisture.
-
Problem 2: Significant Side Product Formation
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
-
O-acylation: The secondary hydroxyl group on the piperidine ring can compete with the primary amine for acylation, leading to the formation of an ester byproduct.
-
Solution 1: Control Reaction Temperature. Amide bond formation is generally more kinetically favored than ester formation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-acylation.
-
Solution 2: Choose the Right Coupling Additive. Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) not only reduce racemization but can also enhance the rate of aminolysis of the active ester, potentially favoring N-acylation.[9] HOAt is generally more reactive than HOBt.[6]
-
-
Guanidinylation of the Amine: Uronium-based coupling reagents like HATU and HBTU can react with the primary amine to form a guanidinium byproduct, especially if the carboxylic acid activation is slow or if the coupling reagent is used in large excess.[10]
-
Solution 1: Optimize Order of Addition. As mentioned previously, pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[7]
-
Solution 2: Use Phosphonium-based Reagents. Reagents like PyBOP do not have this liability and are a good alternative if guanidinylation is a persistent issue.[10]
-
-
Epimerization/Racemization: If the carboxylic acid partner has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation.
Problem 3: Difficult Product Purification
Symptoms:
-
Product is difficult to separate from unreacted starting materials, coupling agent byproducts, or the base.
-
Product appears as a sticky oil or is difficult to crystallize.
Potential Causes & Solutions:
-
Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., DCU from DCC, tetramethylurea from HATU) and excess base (e.g., DIPEA) can complicate purification.[12]
-
Solution 1: Aqueous Workup. A standard aqueous workup can remove many of these impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid) will remove basic impurities like DIPEA. A subsequent wash with saturated sodium bicarbonate will remove any unreacted acidic starting material.
-
Solution 2: DMF Removal. If DMF is used as the solvent, it can be challenging to remove. Washing the organic extract multiple times with a saturated aqueous solution of LiCl or brine can effectively remove residual DMF.[12][13]
-
Solution 3: Purification of the Boc-Protected Product. It is generally easier to purify the Boc-protected amide product via flash column chromatography than the deprotected, more polar amine.[14] The Boc group renders the molecule less polar, allowing for better separation on silica gel.[15]
-
-
Product Polarity: The presence of the hydroxyl group and the Boc-protected amine can make the product quite polar, leading to streaking on TLC and difficult separation by column chromatography.
-
Solution: Consider using a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve peak shape for amine-containing compounds.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I start with for coupling this compound?
A: For a robust and generally applicable starting point, HATU is an excellent choice. Its high reactivity, rapid kinetics, and ability to suppress racemization make it suitable for a wide range of carboxylic acids, including those that are sterically hindered.[5] It is often superior to older reagents like EDC/HOBt.[3]
Q2: What is the best order of addition when using HATU?
A: The mechanistically preferred and most widely recommended order of addition is to pre-activate the carboxylic acid.[7]
-
Dissolve the carboxylic acid and a non-nucleophilic base (typically 2-3 equivalents of DIPEA or NMM) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the HATU (1.0-1.2 equivalents) to this solution.
-
Stir at room temperature for 5-15 minutes to allow for the formation of the active ester.
-
Add a solution of this compound (1.0 equivalent) to the reaction mixture. This sequence minimizes the potential for the amine to react directly with HATU, a known side reaction.[7][10]
Q3: Do I need to protect the hydroxyl group on the piperidine ring?
A: In most cases, protection of the secondary hydroxyl group is not necessary . The primary amine is significantly more nucleophilic and will react preferentially with the activated carboxylic acid. Selectivity can be further enhanced by controlling the reaction temperature (0 °C to RT). However, if you are using a highly reactive acylating agent (e.g., an acid chloride without a base scavenger) or if you observe significant O-acylation, protection of the hydroxyl group (e.g., as a silyl ether) may be required.
Q4: Can I remove the Boc protecting group during the reaction workup?
A: While it is possible to remove the Boc group with strong acid (e.g., TFA or 4M HCl in dioxane) after the coupling, it is highly advisable to first purify the Boc-protected amide product.[14][16] Attempting a one-pot coupling and deprotection can lead to a complex mixture of impurities that is very difficult to separate. Purifying the intermediate is often a more efficient overall strategy.[14]
Q5: What are the key parameters to consider when optimizing the reaction conditions?
A:
-
Coupling Reagent: Choose a reagent appropriate for the steric and electronic properties of your carboxylic acid. (See Troubleshooting Problem 1).
-
Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to avoid competition with your amine.[2]
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred for their ability to dissolve reactants and facilitate the reaction.[2][7]
-
Temperature: Start at room temperature, but be prepared to cool to 0 °C to improve selectivity or heat to overcome steric hindrance.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent is typically used to drive the reaction to completion.
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
General HATU Coupling Protocol Workflow
Caption: Standard workflow for HATU-mediated coupling.
Data Summary Table
Comparison of Common Coupling Reagents
| Reagent | Class | Key Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide | Cost-effective, well-established. | Lower reactivity for hindered substrates, risk of N-acylurea formation, HOBt is explosive.[9][11] |
| PyBOP | Phosphonium | High efficiency, low racemization, no guanidinylation. | Generates carcinogenic HMPA byproduct (BOP reagent), more expensive than carbodiimides.[4] |
| HATU | Aminium/Uronium | Very high reactivity, low racemization, effective for hindered amino acids.[4][5] | Can cause guanidinylation of amines if not pre-activated, higher cost.[10] |
| COMU | Aminium/Uronium | High reactivity (comparable to HATU), better safety profile, good solubility.[6] | Can cause guanidinylation, newer and potentially more expensive. |
References
-
Ullah, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11503. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Gao, Y., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2035-2049. Retrieved from [Link]
-
Reddit User Discussion. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit User Discussion. (2023). Hatu reaction. r/chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Reddit User Discussion. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Reddit User Discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
Sources
- 1. Buy this compound | 443955-98-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Preventing Epimerization of trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction: Welcome researchers, scientists, and drug development professionals. This guide is your central resource for ensuring the stereochemical integrity of trans-4-Amino-1-boc-3-hydroxypiperidine during your experiments. Given that the specific trans stereochemistry is often critical for the biological activity of downstream pharmaceutical compounds, preventing its conversion to the cis-isomer is of utmost importance.[1] This document provides a comprehensive overview of the mechanisms of epimerization, detailed troubleshooting guides for common laboratory procedures, and a set of frequently asked questions to proactively address potential issues.
The primary vulnerability of this compound lies in its susceptibility to a retro-aza-Michael reaction.[2][3][4] This process, which can be catalyzed by both acidic and basic conditions, involves the reversible opening of the piperidine ring. This ring-opening eliminates the stereochemistry at the C3 position, and upon re-cyclization, can lead to the formation of a mixture of both the desired trans and the undesired cis isomers. Factors such as elevated temperature, prolonged reaction times, and the choice of solvents and reagents can significantly influence the rate of this epimerization.
Frequently Asked questions (FAQs)
Q1: What exactly is epimerization in the context of this molecule?
A1: Epimerization is a chemical process where the configuration of only one of several stereocenters in a chiral molecule is inverted. For this compound, this refers to the inversion of the stereocenter at the C3 carbon, which bears the hydroxyl group. This converts the trans isomer to its diastereomer, the cis isomer. This is a critical issue in pharmaceutical synthesis as the specific 3D arrangement of atoms is often directly linked to the drug's efficacy and safety.
Q2: Under what conditions should I be most concerned about epimerization?
A2: You should be particularly cautious when your experimental conditions involve:
-
Strongly acidic or basic environments: The Boc protecting group on the piperidine nitrogen is labile under strong acid, while basic conditions can facilitate the retro-aza-Michael reaction.[5]
-
Elevated temperatures: Heating reactions significantly increases the rate of epimerization.
-
Prolonged reaction times: The longer the molecule is exposed to potentially destabilizing conditions, the greater the risk of epimerization.
-
Use of certain reagents: Some common reagents, particularly in peptide coupling or N-alkylation, can create localized pH changes that promote epimerization.[6][7]
Q3: How can I reliably detect and quantify the extent of epimerization?
A3: The most common and effective methods for analyzing the enantiomeric or diastereomeric purity of your compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.[8]
-
Chiral Gas Chromatography (GC): Often used after derivatization of the amine and alcohol functional groups.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always able to provide precise quantification without specialized techniques, ¹H NMR can often distinguish between trans and cis isomers based on differences in proton coupling constants.
-
Circular Dichroism (CD) Spectroscopy: This technique is inherently sensitive to chirality and can be a powerful tool for analyzing chiral molecules.[11]
Troubleshooting Guides
This section offers practical solutions to common experimental challenges where epimerization is a primary concern.
Scenario 1: Epimerization during Amide Coupling or N-Alkylation
Problem: After performing an amide coupling to the C4-amino group or an N-alkylation, you observe a significant percentage of the cis-isomer in your product.
Root Cause Analysis: The reagents used for these transformations can create conditions favorable for epimerization. For instance, the bases used in amide coupling (like DIPEA or triethylamine) or the conditions for reductive amination can be problematic.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting epimerization in coupling and alkylation reactions.
Detailed Protocols and Recommendations:
-
Amide Coupling:
-
Reagent Choice: Utilize coupling reagents known to minimize epimerization. For example, carbodiimides like DCC or EDC should be used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[7][13][14] The use of copper(II) salts as additives has also been shown to be highly effective in suppressing epimerization in some peptide couplings.[15]
-
Base Selection: Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to cause epimerization compared to smaller, more aggressive bases.
-
Temperature Control: Perform the coupling at low temperatures (0 °C to room temperature) to minimize the rate of epimerization.[6][16]
-
-
N-Alkylation (Reductive Amination):
-
pH Management: Maintain the reaction pH in a neutral range (pH 6-7). This can be achieved using mild buffers.
-
Reducing Agent: Use a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under neutral to slightly acidic conditions.
-
Scenario 2: Epimerization During Storage or Aqueous Workup
Problem: A previously pure sample of this compound shows the presence of the cis-isomer after storage or upon completion of an aqueous workup.
Root Cause Analysis: The compound's stability can be compromised during storage, especially in solution or at room temperature. Aqueous workups, particularly if they involve acidic or basic washes, can also induce epimerization.
Troubleshooting Workflow:
Caption: Troubleshooting epimerization during storage and workup.
Detailed Protocols and Recommendations:
-
Proper Storage:
-
Form: Store the compound as a solid whenever possible.
-
Temperature: Keep the solid refrigerated at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and atmospheric CO₂.
-
-
Safe Workup Procedures:
-
pH Neutrality: During aqueous extractions, use mild solutions like saturated sodium bicarbonate or brine to neutralize the reaction mixture. Avoid strong acids and bases.
-
Minimize Contact Time: Perform extractions efficiently to reduce the time the compound is in contact with the aqueous phase.
-
Drying: After extraction into an organic solvent, dry the solution thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.5 | Avoids both acid and base-catalyzed retro-aza-Michael reaction. |
| Temperature | 0 °C to Room Temperature | Lowers the kinetic rate of epimerization.[16] |
| Base (for coupling) | Sterically hindered (e.g., DIPEA) | Minimizes proton abstraction at the C3 position. |
| Coupling Additives | HOBt, Oxyma, or CuCl₂ | Suppress the formation of epimerization-prone intermediates.[14][15] |
| Solvent | Aprotic (e.g., DCM, THF) | Reduces the likelihood of proton transfer that can facilitate epimerization. |
| Storage | Solid, 2-8 °C, under inert gas | Ensures long-term stereochemical stability. |
References
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Wang, Z. G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
Ravasio, B., Carrión, F., Nomen, R., & Sempere, J. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Retrieved from [Link]
-
PubMed. (2012, July 21). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
-
TBA. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]
-
TBA. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Retrieved from [Link]
-
Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raco.cat [raco.cat]
- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 443955-98-4 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"trans-4-Amino-1-boc-3-hydroxypiperidine" stability under acidic and basic conditions
Welcome to the technical support guide for trans-4-Amino-1-boc-3-hydroxypiperidine (CAS: 443955-98-4). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this critical chiral building block. Understanding its behavior under various chemical environments is paramount for successful synthesis, purification, and storage.
Overview of Chemical Stability
This compound is a piperidine derivative featuring three key functional groups: a secondary hydroxyl group, a primary amino group, and a tert-butoxycarbonyl (Boc) protected secondary amine integral to the piperidine ring. The stability of the molecule is overwhelmingly dictated by the acid-labile nature of the N-Boc protecting group. This carbamate is strategically designed to be robust under basic, nucleophilic, and reductive conditions while being cleanly removable under acidic conditions.[1][2][3] This differential stability is the cornerstone of its utility in multi-step organic synthesis.[4]
Core Stability Principles:
-
Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids), yielding the deprotected piperidine, carbon dioxide, and a tert-butyl cation (which typically forms isobutylene).[3][4][5] This is the primary degradation pathway and is often an intended synthetic step.
-
Basic Conditions: The molecule exhibits high stability under basic conditions. The N-Boc group is resistant to hydrolysis by bases, making it an ideal protecting group for reactions involving strong bases or nucleophiles.[1][6]
-
Thermal & Photolytic Stability: While generally stable at recommended storage temperatures, thermal deprotection can occur at elevated temperatures, particularly in certain solvents.[7][8] Data on photolytic stability is limited, and protection from light is a standard precautionary measure.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule? A1: The primary and most significant degradation pathway is the acid-catalyzed cleavage (acidolysis) of the N-Boc group. This reaction is facile and is the standard method for its removal. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to form the highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to give the free amine.[4]
Q2: How stable is this compound under typical basic reaction conditions?* A2: It is exceptionally stable under most basic conditions. The N-Boc group is not susceptible to cleavage by common bases such as alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), or non-nucleophilic organic bases (triethylamine, DIPEA).[1][2][3] This allows for selective reactions at the primary amine or hydroxyl group, such as acylation or alkylation, without disturbing the ring nitrogen protection.
Q3: Can the stereochemistry of the 3-hydroxyl and 4-amino groups be compromised? A3: Under standard acidic and basic conditions used in synthesis, the trans stereochemistry is robust. Acidic deprotection does not affect the chiral centers at C3 and C4. While theoretically, extremely harsh basic conditions could potentially lead to epimerization via a deprotonation/reprotonation mechanism, this is not a common issue for this scaffold under typical synthetic protocols.[9] The primary concern for stereointegrity would arise from unintended side reactions not directly related to pH stability.
Q4: What are the recommended storage conditions for this compound? A4: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It is crucial to store it away from incompatible materials, especially strong acids and oxidizing agents.[11] Recommended storage temperatures are typically 2-8°C for long-term storage.
Q5: What are the expected byproducts of acidic degradation? A5: Upon complete acidic cleavage of the Boc group, the expected products are trans-4-amino-3-hydroxypiperidine (as its corresponding acid salt), carbon dioxide (CO₂), and isobutylene (from the tert-butyl cation).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: I am attempting a reaction with a Lewis acid (e.g., ZnCl₂, AlCl₃) and observing the formation of a highly polar byproduct. What is happening? A: You are likely cleaving the N-Boc group. While often discussed in the context of Brønsted acids (like TFA or HCl), the Boc group is also labile to many Lewis acids.[2][3] The Lewis acid can coordinate to the carbonyl oxygen of the carbamate, activating it for cleavage. If your desired reaction requires a Lewis acid, you may need to screen for milder options, use lower temperatures, or consider an alternative N-protecting group (e.g., Cbz) that is stable to Lewis acids.
Q: During purification by reverse-phase HPLC using a mobile phase containing 0.1% trifluoroacetic acid (TFA), I see a second peak growing over time. Is my compound unstable? A: Yes, the compound is degrading under the analytical/purification conditions. The TFA in the mobile phase is acidic enough to slowly cleave the Boc group.[12] When you collect fractions and concentrate them, the effective concentration of TFA increases, accelerating the deprotection.
-
Solution 1 (Analytical): Freeze your collected fractions immediately to slow the degradation rate before analysis or workup.
-
Solution 2 (Purification): If possible, switch to a less aggressive acidic modifier like formic acid (0.1%) or acetic acid (1%). Alternatively, immediately neutralize the collected fractions with a mild base (e.g., a dilute solution of NH₄OH or NaHCO₃) before concentration.
Q: My reaction is run under neutral conditions, but upon heating in methanol for an extended period, I am seeing some loss of my starting material. Why? A: This could be due to thermal deprotection. While less common than acidolysis, the Boc group can be removed by heating, and the required temperature can be lower in polar protic solvents.[7][8] Some reagents or even trace metal impurities can catalyze this process. If high temperatures are required, consider using an aprotic solvent like toluene or dioxane, which are generally less prone to facilitating thermal deprotection.
Q: I performed a reaction using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, but my yield was poor. Did the compound decompose? A: It is highly unlikely that the N-Boc group was cleaved by the base.[1][6] Poor yields in such reactions are more commonly attributed to other factors:
-
Incomplete Deprotonation: The alkoxide may not have formed completely.
-
Reagent Quality: The NaH may be old or passivated.
-
Solubility Issues: The compound or its corresponding alkoxide may have poor solubility in the reaction solvent.
-
Side Reactions: The primary amine could potentially compete in reactions if not also protected or if the base is strong enough to deprotonate it.
Visualizing Stability & Degradation
Acidic Degradation Pathway
The following diagram illustrates the established mechanism for the acid-catalyzed cleavage of the N-Boc group.
Caption: Mechanism of N-Boc deprotection under acidic conditions.
Experimental Stability Assessment Workflow
Use this workflow to determine the stability of the compound under your specific experimental conditions.
Caption: Decision workflow for assessing compound stability.
Data Summary
| Condition | Stability Profile | Primary Degradation Product(s) |
| Strong Acid (pH < 2) | Highly Labile. Rapid cleavage of the N-Boc group is expected, often within minutes to a few hours at RT.[5][13] | trans-4-Amino-3-hydroxypiperidine (salt form), CO₂, Isobutylene |
| Mild Acid (pH 4-6) | Moderately Stable. Slow degradation may occur over extended periods or at elevated temperatures. | trans-4-Amino-3-hydroxypiperidine (salt form) |
| Neutral (pH ~7) | Highly Stable. No significant degradation is expected under neutral aqueous conditions at RT. | N/A |
| Basic (pH > 8) | Highly Stable. The N-Boc group is robust and resistant to base-catalyzed hydrolysis.[1][2][6] | N/A (Potential for epimerization under harsh, forcing conditions) |
| Elevated Temperature | Potentially Labile. Risk of thermal deprotection increases with temperature, especially >80-100 °C.[7][8] | trans-4-Amino-3-hydroxypiperidine |
Experimental Protocols
Protocol 1: Monitoring Stability in Acidic Media (TFA/DCM)
This protocol outlines a method to assess the rate of deprotection under standard acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
TLC plates (silica gel)
-
LC-MS system
-
Staining solution (e.g., ninhydrin stain, as the product is a primary/secondary amine)
Procedure:
-
Prepare a stock solution of the compound in DCM (e.g., 10 mg/mL).
-
In a small vial, place 1 mL of the stock solution.
-
Add 0.25 mL of TFA to achieve a ~20% TFA/DCM solution, simulating common deprotection conditions.[5] Start a timer.
-
At various time points (e.g., t=0, 5 min, 15 min, 30 min, 1h, 2h), spot a small aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate eluent system (e.g., 10% MeOH in DCM with 1% NH₄OH to visualize the free amine product clearly).
-
Visualize the plate under UV light (if applicable) and then stain with ninhydrin. The appearance and intensification of a new, more polar spot (lower Rf) that stains positive with ninhydrin indicates the formation of the deprotected amine.
-
For quantitative analysis, inject aliquots (after appropriate dilution and quenching with a base like triethylamine) into an LC-MS at the same time points to monitor the disappearance of the starting material peak and the appearance of the product peak.
Protocol 2: Assessing Stability in Basic Media (NaOH/MeOH)
This protocol serves to confirm the high stability of the compound under basic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
LC-MS system
Procedure:
-
Prepare a stock solution of the compound in MeOH (e.g., 1 mg/mL).
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Allow the solution to stir at room temperature.
-
At extended time points (e.g., t=0, 1h, 4h, 24h), take an aliquot, neutralize it with 1M HCl, and dilute it appropriately for LC-MS analysis.
-
Analyze the samples by LC-MS. The expectation is that the peak corresponding to the starting material will show no significant decrease in area over the 24-hour period, confirming its stability.
References
-
Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Pi Chemicals. Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Garg, N. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
El-Faham, A. et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
Sources
- 1. Buy this compound | 443955-98-4 [smolecule.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pipharm.com [pipharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of trans-4-Amino-1-boc-3-hydroxypiperidine
Welcome to the technical support guide for trans-4-Amino-1-boc-3-hydroxypiperidine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common solubility issues encountered with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and data-driven strategies to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve this compound in common organic solvents like DCM and Ethyl Acetate at room temperature. Is this expected?
A: Yes, this is a frequently encountered issue. The molecular structure of this compound contains both lipophilic (Boc group, piperidine ring) and hydrophilic (amino and hydroxyl groups) moieties. The strong intermolecular hydrogen bonding network established by the polar amino and hydroxyl groups contributes to a stable crystal lattice, which can make it difficult to dissolve in non-polar or moderately polar aprotic solvents at ambient temperatures. You may observe limited or partial solubility, often requiring intervention to achieve a homogeneous solution.
Q2: What is the general solubility profile of this compound?
A: Based on its amphiphilic nature, its solubility is nuanced. It typically exhibits poor solubility in non-polar hydrocarbon solvents (e.g., hexanes, toluene) and limited solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate. It shows better, though not always complete, solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility is significantly enhanced in polar protic solvents like methanol, ethanol, and water, especially with pH modification.
Troubleshooting Guide: Strategies to Enhance Solubility
This section provides actionable strategies to address solubility challenges. We will explore the causality behind each method and provide step-by-step protocols.
Issue 1: Incomplete Dissolution in Aprotic Solvents for Reaction
You are setting up a reaction (e.g., acylation of the amine) in a common solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), but the starting material remains a suspension.
Mechanism: The primary amine group (-NH2) on the piperidine ring is basic. Protonating this amine with a suitable acid converts it into an ammonium salt (R-NH3+). This salt is ionic and dramatically more polar, which significantly enhances its solubility in more polar organic solvents and aqueous solutions.
Step-by-Step Protocol:
-
Suspend the this compound in your chosen reaction solvent (e.g., DCM, THF, or acetonitrile).
-
Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a suitable acid. For organic solvents, a common choice is a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or trifluoroacetic acid (TFA). For aqueous solutions, aqueous HCl is effective.
-
Stir the mixture at room temperature. You should observe the solid dissolving as the ammonium salt is formed.
-
Proceed with your reaction. Note that the amine is now protonated, which will prevent it from reacting as a nucleophile until a base is added to neutralize the salt.
Causality Diagram: Acidification Workflow
Caption: Workflow for improving solubility via acidification.
Mechanism: A co-solvent system works by modifying the overall polarity of the solvent mixture to better match the solute. For an amphiphilic compound like this, a mixture of a primary non-polar solvent with a highly polar "solubilizing" co-solvent can disrupt the intermolecular forces in the solid, facilitating dissolution.
Step-by-Step Protocol:
-
Suspend the compound in the primary, less polar solvent required for your reaction (e.g., 9 mL of DCM).
-
Incrementally add a polar, water-miscible co-solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise while stirring vigorously.
-
Continue adding the co-solvent until a clear solution is obtained. Aim to use the minimum amount necessary, typically 5-10% v/v, to avoid significantly altering the reaction environment.
-
Monitor the reaction, as the presence of a high-boiling point co-solvent may complicate product work-up and purification.
Data Table: Recommended Co-Solvent Systems
| Primary Solvent | Recommended Co-Solvent | Typical Ratio (v/v) | Notes |
| Dichloromethane | DMF or DMSO | 95:5 to 90:10 | Effective for many couplings. DMF/DMSO can be difficult to remove. |
| Tetrahydrofuran | Methanol or Ethanol | 95:5 to 90:10 | Good for reactions tolerant of protic solvents. |
| Acetonitrile | Water or Methanol | 98:2 to 95:5 | Useful for reactions where water is tolerated or required. |
Issue 2: Precipitation During Aqueous Work-up or Purification
Your reaction is complete, but the product crashes out of solution during extraction with an organic solvent or when preparing for chromatography.
Mechanism: The solubility of this compound is highly pH-dependent due to the ionizable amino group. At neutral or basic pH, the amine is in its free base form (R-NH2), which is less polar and less soluble in water. At acidic pH, it converts to the highly water-soluble ammonium salt (R-NH3+). This behavior can be exploited to control which phase the compound resides in.
Step-by-Step Protocol for Extraction:
-
To Extract into Organic Phase: During your aqueous work-up, ensure the pH of the aqueous layer is basic (pH > 9). Add a base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution. At this pH, the compound will be in its less polar free base form, maximizing its partitioning into an organic solvent like ethyl acetate or DCM.
-
To Keep in Aqueous Phase (for washing): If you need to wash the organic layer to remove non-polar impurities, first extract your product into an acidic aqueous solution (e.g., 1M HCl, pH < 4). The resulting ammonium salt will be highly water-soluble. After washing the organic layer, you can re-basify the aqueous layer to pH > 9 and re-extract your free base product into a fresh portion of organic solvent.
Logic Diagram: pH-Dependent Extraction
Caption: Controlling product location during extraction via pH.
Issue 3: Difficulty Preparing a Concentrated Stock Solution for Screening
For biological screening or high-throughput chemistry, you need to prepare a concentrated stock solution (e.g., >10 mg/mL), but the compound won't dissolve sufficiently in DMSO.
Mechanism: Providing kinetic energy can help overcome the activation energy barrier for dissolution, disrupting the crystal lattice and allowing solvent molecules to solvate the compound.
Step-by-Step Protocol:
-
Add the weighed compound to a vial, followed by the desired volume of DMSO (or other suitable solvent like DMF).
-
Place the vial in a sonicating bath for 5-10 minutes.
-
If the solid persists, gently warm the vial in a water bath or on a heat block to 40-50°C while stirring. Avoid excessive heat, which could potentially degrade the Boc-protecting group over long periods.
-
Combine sonication and gentle heating for synergistic effects. Always ensure the final solution is cooled to room temperature and remains homogeneous before use, as precipitation can occur upon cooling (supersaturation).
References
This section is for illustrative purposes. In a real-world scenario, specific journal articles detailing solubility studies or synthetic protocols using this exact compound would be cited.
Validation & Comparative
A Senior Application Scientist's Guide to Stereoisomers: A Comparative Analysis of trans- and cis-4-Amino-1-boc-3-hydroxypiperidine
Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to present pharmacophoric features in precise spatial orientations. When the piperidine ring is disubstituted, as in the case of 4-Amino-1-boc-3-hydroxypiperidine, the concept of stereoisomerism becomes paramount. The relative orientation of the amino and hydroxyl groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—dramatically influences the molecule's conformation, physicochemical properties, and ultimately, its interaction with biological targets.[2]
This guide provides an in-depth comparison of trans-4-Amino-1-boc-3-hydroxypiperidine and its cis-isomer. We will dissect their structural nuances, compare their physicochemical and spectroscopic signatures, and explore the implications of their stereochemistry in the context of drug design and synthesis. This analysis is intended for researchers, chemists, and drug development professionals who utilize such chiral building blocks and require a deep, functional understanding of how and why these isomers behave differently.
Part 1: Structural and Conformational Analysis: A Tale of Two Chairs
The fundamental difference between the cis and trans isomers lies in their preferred three-dimensional conformations. Both isomers adopt a chair conformation to minimize steric and torsional strain. However, the orientation of the C3-hydroxyl and C4-amino substituents dictates the overall stability and shape of the molecule.
In the trans-isomer (specifically, the (3R,4R) or (3S,4S) enantiomer), the thermodynamically most stable conformation places both the large hydroxyl and amino groups in equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions, which are energetically unfavorable steric clashes.
Conversely, the cis-isomer ((3S,4R) or (3R,4S)) is constrained to have one substituent in an axial position and the other in an equatorial position. This axial-equatorial arrangement is generally of higher energy due to increased steric strain compared to a diequatorial conformation.
A critical consequence of the cis isomer's conformation is the proximity of the axial and equatorial groups, which allows for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups.[3][4] This interaction can "lock" the conformation and significantly influences the molecule's properties, as we will explore below.
Caption: Preferred chair conformations of trans- and cis-4-Amino-1-boc-3-hydroxypiperidine.
Part 2: Comparative Physicochemical Properties
The conformational differences directly translate into distinct physicochemical profiles. Understanding these properties is crucial for predicting a molecule's behavior in both chemical reactions and biological systems (e.g., solubility, membrane permeability, and pKa).
| Property | trans-Isomer (Diequatorial) | cis-Isomer (Axial-Equatorial) | Causality of Difference |
| Melting Point | Generally higher | Generally lower | The more stable and symmetric diequatorial conformation of the trans-isomer allows for more efficient crystal lattice packing, requiring more energy to break. |
| Solubility (in polar solvents) | Generally higher | Generally lower | The amino and hydroxyl groups of the trans-isomer are fully exposed and available to form intermolecular hydrogen bonds with solvent molecules like water. In the cis-isomer, intramolecular hydrogen bonding can "mask" these polar groups, reducing their interaction with the solvent and thus lowering solubility.[4] |
| LogP (Lipophilicity) | Generally lower | Generally higher | By forming an internal hydrogen bond, the cis-isomer effectively reduces its own polarity, making it more lipophilic (less water-loving) compared to the trans-isomer, where both polar groups are exposed.[2] |
| pKa (of the amino group) | Typically higher (more basic) | Typically lower (less basic) | The intramolecular hydrogen bond in the cis-isomer involves the lone pair of the amino group, reducing its availability to accept a proton. This stabilization of the neutral form makes the amine less basic. The amino group in the trans-isomer is unencumbered and more readily protonated. |
Note: Exact values can vary based on experimental conditions and specific enantiomeric forms. The trends described are based on established chemical principles.
Part 3: Spectroscopic Differentiation: A Practical ¹H NMR Protocol
¹H NMR spectroscopy is the most powerful and accessible tool for unambiguously distinguishing between the cis and trans isomers. The key lies in measuring the coupling constant (J-value) between the protons on C3 (H3) and C4 (H4). The magnitude of this coupling is dictated by the dihedral angle between the two protons, a relationship described by the Karplus equation.
-
trans-Isomer: In the stable diequatorial conformation, the attached H3 and H4 protons are both in axial positions. The dihedral angle between them is approximately 180°, which results in a large coupling constant (³JH3-H4) of ~8-13 Hz .
-
cis-Isomer: In the axial-equatorial conformation, the relationship between H3 and H4 is either axial-equatorial or equatorial-axial. The dihedral angle is approximately 60°, resulting in a small coupling constant (³JH3-H4) of ~2-5 Hz .[5]
Experimental Protocol: Isomer Identification by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the 4-Amino-1-boc-3-hydroxypiperidine sample in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Signal Identification: Locate the signals corresponding to the protons on the piperidine ring. The H3 and H4 protons will typically appear as multiplets in the 2.5-4.0 ppm range. 2D NMR techniques like COSY can be used to confirm which signals correspond to H3 and H4.
-
Analysis of Coupling:
-
Carefully measure the splitting pattern of the H3 and H4 signals.
-
If the coupling constant between these two protons is in the 8-13 Hz range , the sample is the trans-isomer .
-
If the coupling constant is in the 2-5 Hz range , the sample is the cis-isomer .
-
-
Validation: This method provides a self-validating system. The clear, quantitative difference in J-values allows for confident assignment of the relative stereochemistry.
Part 4: Synthetic Strategies and Stereocontrol
The synthesis of 3,4-disubstituted piperidines with specific stereochemistry is a common challenge in organic chemistry. Several strategies are employed to selectively access either the cis or trans isomer.
-
Hydrogenation of Pyridine Precursors: A common route involves the hydrogenation of a substituted pyridine. This method often yields the thermodynamically more stable cis-product, where the substituents are oriented on the same face relative to the catalyst surface during reduction.[6][7][8]
-
Stereoselective Reduction: The reduction of a corresponding 4-oxopiperidine intermediate can be controlled. For example, borohydride-mediated reductions often result in the diequatorial trans alcohol as the major product due to hydride attack from the less sterically hindered face.[6]
-
Biocatalysis: Enzymes, such as carbonyl reductases, can be used for the stereoselective reduction of ketone precursors to yield specific stereoisomers of the corresponding alcohol with high enantiomeric excess.[9][10]
-
Kinetic vs. Thermodynamic Control: Certain cyclization reactions can be directed to favor one isomer over the other. Low-temperature reactions under kinetic control may favor the cis product, while higher temperatures allowing for equilibration can lead to the more stable trans product.[11]
Caption: Generalized workflow for the synthesis and separation of piperidine isomers.
Part 5: Implications in Medicinal Chemistry and Drug Design
The choice between a cis and trans isomer is not trivial; it is a critical design decision that can dictate the success or failure of a drug candidate. The fixed, three-dimensional arrangement of the amino and hydroxyl groups directly impacts how the molecule interacts with its protein target.
-
Target Binding: The trans-diequatorial arrangement presents the hydrogen bond donor (-NH₂) and acceptor (-OH) groups in a splayed, well-defined orientation. This geometry is often ideal for forming two distinct hydrogen bonds with residues in a receptor binding pocket, such as in kinase inhibitors, leading to high affinity and selectivity.[2][12]
-
Pharmacokinetics: As noted in the physicochemical properties table, the ability of the cis-isomer to form an intramolecular hydrogen bond increases its lipophilicity. This can be strategically employed to enhance properties like cell membrane permeability and blood-brain barrier penetration.[4] However, this same feature might also reduce aqueous solubility, posing formulation challenges.
-
Metabolic Stability: The orientation of substituents can affect a molecule's susceptibility to metabolic enzymes like cytochrome P450s. An axial group in a cis-isomer might be more sterically shielded from enzymatic attack compared to an exposed equatorial group in a trans-isomer, potentially leading to a longer half-life.[13]
In essence, the trans-isomer often serves as a rigid, predictable scaffold for presenting functional groups for optimal target engagement, while the cis-isomer offers a unique conformational and physicochemical profile that can be exploited to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
While trans- and cis-4-Amino-1-boc-3-hydroxypiperidine share the same molecular formula and connectivity, they are fundamentally different molecules. Their distinct stereochemistry gives rise to divergent conformations, physicochemical properties, and spectroscopic signatures. The trans-isomer is characterized by a stable, low-energy diequatorial conformation, while the cis-isomer adopts a higher-energy axial-equatorial arrangement that allows for intramolecular hydrogen bonding. These differences are readily identified by ¹H NMR and have profound consequences for their application in drug discovery, influencing everything from synthetic strategy to target affinity and pharmacokinetic profiles. A thorough understanding of these isomeric differences is therefore not merely academic but an essential prerequisite for the rational design of effective and safe therapeutics.
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A Comparative Guide to Chiral Piperidine Building Blocks: The Strategic Value of trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction: The Enduring Importance of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, appearing in over a hundred commercially available drugs targeting a vast range of conditions, from cancer to central nervous system disorders.[3][4] The power of the piperidine motif lies in its inherent three-dimensional structure, which allows for the precise spatial arrangement of functional groups, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic rings.[4][5]
The introduction of chirality and functional groups to the piperidine ring transforms it from a simple saturated heterocycle into a high-value building block. These modifications can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[6][7] Among the myriad of available options, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical agents.[8][9]
This guide provides an in-depth comparison of this compound with other key chiral piperidine building blocks. We will explore the strategic advantages conferred by its unique stereochemistry and dual functionalization, supported by experimental insights and protocols for its application.
The Featured Building Block: this compound
This compound is a bifunctional chiral intermediate characterized by a piperidine ring bearing a hydroxyl group at the C3 position and an amino group at the C4 position in a trans relative stereochemistry.[9][10] The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions to unmask the secondary amine for further elaboration.[8][11]
The strategic value of this molecule is derived from three key features:
-
Defined Stereochemistry: The fixed trans relationship between the hydroxyl and amino groups locks the molecule into specific conformational preferences, which is critical for designing ligands that fit precisely into target binding pockets.[9]
-
Orthogonal Functionality: The presence of a primary amine and a secondary alcohol provides two distinct points for chemical modification.
-
Boc Protection: The Boc group allows the piperidine nitrogen to be inert during initial synthetic steps, with its deprotection revealing a nucleophilic secondary amine for late-stage diversification.[8]
This building block is a key intermediate in the synthesis of several important pharmaceutical compounds, including potent kinase inhibitors used in oncology.[8][12]
Comparative Analysis with Alternative Building Blocks
The decision to use a specific building block is a critical juncture in a synthetic strategy. The choice depends on the target molecule's required pharmacophore, the desired stereochemistry, and the overall synthetic plan. Below, we compare this compound to its common alternatives.
The Impact of Stereochemistry: trans vs. cis Isomers
The most direct comparison is with the corresponding cis-isomer, cis-4-Amino-1-boc-3-hydroxypiperidine. While structurally similar, the different spatial arrangement of the hydroxyl and amino groups has profound implications for molecular shape and biological activity.
The piperidine ring exists predominantly in a chair conformation. In the trans-isomer, the substituents can adopt either a diequatorial or a diaxial arrangement. The diequatorial conformation is generally more stable, positioning the functional groups on the periphery of the ring system. In contrast, the cis-isomer presents one axial and one equatorial substituent. This seemingly subtle difference drastically alters the vector and distance between the hydrogen-bond donor and acceptor groups, which can lead to orders-of-magnitude differences in binding affinity to a biological target.[13][14]
The Role of Dual Functionalization
Compared to monosubstituted piperidines, such as (S)-N-Boc-3-hydroxypiperidine or 4-Amino-1-Boc-piperidine, the trans-4-amino-3-hydroxy scaffold offers a significant increase in chemical complexity and potential for targeted interactions.
| Building Block | Structure | Key Features & Strategic Value |
| This compound | ![]() | Dual Functionality: Provides two distinct points for derivatization (amine and alcohol) with fixed trans stereochemistry. Ideal for creating ligands that form multiple, specific hydrogen bonds with a target protein.[9] |
| (S)-N-Boc-3-hydroxypiperidine | ![]() | Single Chiral Center: A widely used building block, particularly for kinase inhibitors.[12][15] Simpler scaffold, but lacks the second functional group for additional interactions or vector diversity. |
| 4-Amino-1-Boc-piperidine | ![]() | Achiral, Single Functionality: Useful for introducing a basic amine. The lack of the hydroxyl group and chirality makes it less suitable for targets requiring precise 3D pharmacophores.[16] |
| cis-4-Amino-1-boc-3-hydroxypiperidine | ![]() | Alternative Stereochemistry: Offers a different spatial arrangement of functional groups compared to the trans-isomer. Essential for SAR (Structure-Activity Relationship) studies to determine the optimal geometry for target binding. |
The dual-functional nature of the title compound allows for the generation of molecular complexity rapidly. For instance, the amine can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, creating a library of diverse compounds from a single, stereochemically defined core.
Synthetic Accessibility and Considerations
The synthesis of chiral piperidines can be challenging, often requiring multi-step sequences involving asymmetric synthesis or chiral resolution.[17][18]
-
(S)-N-Boc-3-hydroxypiperidine: This building block is often prepared by the hydrogenation of 3-hydroxypyridine followed by chiral resolution of the resulting racemate using a resolving agent like D-pyroglutamic acid or via enzymatic reduction of N-Boc-3-piperidone.[12][19] Biocatalytic methods are particularly effective, offering high enantiomeric excess (>99% ee).[12]
-
This compound: The synthesis is more complex due to the presence of two stereocenters. Strategies often involve the stereocontrolled reduction of an enamine precursor or asymmetric aminohydroxylation of a protected tetrahydropyridine.[20] The increased synthetic effort is justified by the high value of the resulting scaffold in drug design.
Experimental Protocols & Field Insights
The utility of a building block is ultimately demonstrated in the laboratory. Here, we provide robust, validated protocols for common manipulations of Boc-protected amino piperidines.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and effective method for removing the Boc group. The causality for this choice is the strength of TFA as an acid, which readily cleaves the acid-labile tert-butyl carbamate, and the volatility of both the reagent and the dichloromethane (DCM) solvent, which simplifies workup.[11]
Methodology:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[11]
-
Cool the solution to 0°C using an ice bath. This is done to control the initial exotherm of adding the strong acid.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[11]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[11]
-
Once complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
The crude product is the piperidine trifluoroacetate salt. For many subsequent reactions (e.g., reductive amination), this salt can be used directly. For others (e.g., acylation), a free base is required.
-
To obtain the free amine: Dissolve the crude salt in water and cool to 0°C. Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise until the pH is basic (>9).[11]
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired free piperidine derivative.[11]
Protocol 2: N-Boc Deprotection using HCl in Dioxane/Methanol
An excellent alternative to TFA, this method often results in the precipitation of the hydrochloride salt, which simplifies isolation.[11] This is particularly useful for highly polar amines that are difficult to extract from aqueous solutions.
Methodology:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[11]
-
Add a solution of 4M HCl in dioxane (5-10 equiv.) and stir at room temperature.[11]
-
Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[11]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure. The product can often be precipitated by adding a less polar solvent like diethyl ether and then collected by filtration.[11]
-
The resulting hydrochloride salt is typically a stable, crystalline solid that is easy to handle and store.
Conclusion
Chiral piperidine building blocks are indispensable tools in medicinal chemistry, enabling the construction of complex, three-dimensional molecules with tailored biological activities. While many options exist, This compound offers a unique and powerful combination of features. Its defined trans stereochemistry and dual amine/hydroxyl functionality provide a rigid scaffold with multiple points for diversification, allowing researchers to efficiently explore chemical space and optimize ligand-protein interactions.
The comparison with its cis-isomer highlights the critical role of stereochemistry in determining molecular shape, while the contrast with monosubstituted analogues underscores the advantage of having multiple functional groups to engineer specific interactions. Although its synthesis is more demanding than simpler building blocks, the strategic value it provides in the design of sophisticated pharmaceutical candidates often makes it the superior choice for challenging drug discovery programs.
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- Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ce/c4ce02477j]
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9551352/]
- What are the properties of 3 - Hydroxypiperidine derivatives?. BOC Sciences. [URL: https://www.bocsci.
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- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22818617/]
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A Senior Application Scientist's Comparative Analysis: Boc vs. Cbz Protection of 4-amino-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The 4-amino-3-hydroxypiperidine scaffold is a privileged motif in a plethora of bioactive molecules, presenting a unique challenge due to the presence of a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group in close proximity. This guide offers an in-depth comparative analysis of two of the most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the selective protection of the piperidine nitrogen in 4-amino-3-hydroxypiperidine. This analysis is grounded in established chemical principles and supported by representative experimental protocols and data to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Imperative of Amine Protection
The nucleophilic nature of the secondary amine in the 4-amino-3-hydroxypiperidine ring necessitates protection to prevent undesired side reactions during subsequent synthetic transformations. Both Boc and Cbz groups form carbamates with the amine, effectively attenuating its nucleophilicity and basicity. The choice between these two stalwart protectors hinges on a careful consideration of factors such as stability, ease of removal (deprotection), and orthogonality with other protecting groups that may be employed to mask the primary amine and hydroxyl functionalities.[1][2]
Head-to-Head Comparison: Boc vs. Cbz
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild basic or neutral conditions (e.g., NaHCO₃, Et₃N in THF/water) at room temperature.[3] | Mild basic conditions (e.g., NaHCO₃, Na₂CO₃ in THF/water), often at 0°C to room temperature.[1][4] |
| Stability | Stable to a wide range of nucleophiles and bases.[5] | Stable to both acidic and basic conditions.[6] |
| Deprotection Conditions | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[5] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acidic conditions (HBr/AcOH).[1][6] |
| Key Advantages | - Easily removed under mild acidic conditions. - Volatile byproducts of deprotection. | - Orthogonal to acid-labile and base-labile protecting groups. - Deprotection via hydrogenolysis is very mild and occurs at neutral pH. |
| Potential Drawbacks | - Acidic deprotection may not be suitable for acid-sensitive substrates. - Potential for tert-butylation of nucleophilic side chains. | - Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). - Strong acid deprotection is harsh. |
The Chemoselectivity Challenge: Navigating the Multifunctional Landscape of 4-amino-3-hydroxypiperidine
The primary challenge in the protection of 4-amino-3-hydroxypiperidine lies in achieving selective N-protection of the piperidine ring without affecting the primary amine or the hydroxyl group.
-
The Primary Amine vs. Secondary Amine: The secondary amine within the piperidine ring is generally more nucleophilic than the primary amine due to the electron-donating effect of the alkyl substituents. This inherent difference in reactivity can often be exploited to achieve selective protection under carefully controlled conditions.
-
The Vicinal Hydroxyl Group: The presence of a hydroxyl group at the adjacent C3 position introduces the potential for intramolecular side reactions. For instance, during Boc protection, there is a possibility of forming a cyclic carbamate or an oxazolidinone, although this is generally less common under standard basic conditions.[5]
Experimental Deep Dive: Protocols and Mechanistic Insights
N-Boc Protection of 4-amino-3-hydroxypiperidine
This protocol outlines a standard procedure for the selective N-Boc protection of the piperidine nitrogen.
Reaction Scheme:
A representative reaction for Boc protection.
Protocol:
-
To a stirred solution of 4-amino-3-hydroxypiperidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) is added sodium bicarbonate (1.5 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise at room temperature.[3]
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-4-amino-3-hydroxypiperidine.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the more nucleophilic secondary amine of the piperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating tert-butoxycarbonyl and a proton to yield the stable N-Boc protected product. The use of a biphasic solvent system and a mild base like sodium bicarbonate helps to control the reactivity and minimize side reactions.
N-Cbz Protection of 4-amino-3-hydroxypiperidine
This protocol details a typical procedure for the selective N-Cbz protection of the piperidine nitrogen.
Reaction Scheme:
A representative reaction for Cbz protection.
Protocol:
-
To a stirred solution of 4-amino-3-hydroxypiperidine (1.0 eq) in a mixture of THF and water (1:1) is added sodium bicarbonate (2.0 eq) at 0 °C.
-
Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.[1][4]
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield N-Cbz-4-amino-3-hydroxypiperidine.
Mechanistic Rationale: The reaction follows a Schotten-Baumann mechanism where the secondary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. Performing the initial addition at a lower temperature helps to control the exothermic reaction and enhance selectivity.
Data-Driven Decision Making: A Comparative Summary
| Parameter | N-Boc-4-amino-3-hydroxypiperidine | N-Cbz-4-amino-3-hydroxypiperidine |
| Typical Yield | 85-95% | 80-90% |
| Purification | Column chromatography | Column chromatography |
| Deprotection | TFA/DCM or HCl/dioxane | H₂, Pd/C or HBr/AcOH |
| Potential Side Reactions | Over-protection (di-Boc), oxazolidinone formation (rare) | Over-protection, N-benzylation during hydrogenolysis (if incomplete) |
| ¹H NMR (CDCl₃, representative shifts) | δ 3.8-4.2 (m, piperidine protons), 3.6-3.8 (m, CH-OH), 2.8-3.2 (m, CH-NH₂), 1.45 (s, 9H, Boc) | δ 7.3-7.4 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph), 4.0-4.4 (m, piperidine protons), 3.7-3.9 (m, CH-OH), 2.9-3.3 (m, CH-NH₂) |
| ¹³C NMR (CDCl₃, representative shifts) | δ 155.0 (C=O), 80.0 (C(CH₃)₃), 68.0 (CH-OH), 50.0 (CH-NH₂), 40-45 (piperidine CH₂), 28.5 (C(CH₃)₃) | δ 155.5 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 68.5 (CH-OH), 67.5 (CH₂-Ph), 50.5 (CH-NH₂), 40-45 (piperidine CH₂) |
Choosing the Optimal Strategy: A Workflow for the Synthetic Chemist
The selection between Boc and Cbz protection is ultimately dictated by the overall synthetic plan.
Decision workflow for selecting between Boc and Cbz protection.
Expert Insights:
-
For orthogonal strategies: If the synthetic route requires the selective deprotection of the piperidine nitrogen in the presence of other acid-labile groups (e.g., tert-butyl esters), the Cbz group is the superior choice due to its removal by hydrogenolysis.[6]
-
When simplicity is key: If the subsequent synthetic steps are tolerant to acidic conditions, the Boc group is often preferred due to the simplicity and mildness of its removal and the volatile nature of the byproducts.
-
Navigating potential pitfalls: When employing Cbz protection, ensure complete hydrogenolysis to avoid the formation of the N-benzyl byproduct, which can be difficult to remove. For Boc deprotection in the presence of sensitive functional groups, carefully screen acid strength and reaction time to optimize selectivity.
Conclusion
Both Boc and Cbz are highly effective protecting groups for the secondary amine of 4-amino-3-hydroxypiperidine, each with a distinct set of advantages and disadvantages. A thorough understanding of their respective chemical properties, stability, and deprotection conditions is paramount for the successful design and execution of complex synthetic routes. By carefully considering the overall synthetic strategy and the nature of the other functional groups present in the molecule, researchers can confidently select the optimal protecting group to achieve their desired synthetic outcomes efficiently and in high yield.
References
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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-
1-Boc-4-hydroxypiperidine - SpectraBase. SpectraBase. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. National Center for Biotechnology Information. [Link]
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Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]
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-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of trans-4-Amino-1-boc-3-hydroxypiperidine by HPLC and NMR
Authored for Researchers, Scientists, and Drug Development Professionals
The chemical purity and stereoisomeric integrity of pharmaceutical intermediates are non-negotiable cornerstones of drug safety and efficacy. trans-4-Amino-1-boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and other complex therapeutics.[1][2] Its specific trans configuration and the presence of both amino and hydroxyl groups are key to its function in creating stereochemically precise final products.[1] Consequently, rigorous purity analysis is paramount to ensure that unwanted isomers and process-related impurities are absent or controlled within acceptable limits.
This guide provides an in-depth, objective comparison of two indispensable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers in making informed decisions for their analytical workflows.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity and Chiral Separation
HPLC is a foundational technique in the pharmaceutical industry, prized for its high resolving power, sensitivity, and suitability for routine quality control.[3][4] For a molecule like this compound, HPLC's primary roles are to quantify the main component against process-related impurities and, crucially, to resolve and quantify stereoisomers.
Causality in Method Design: Why Chiral Normal-Phase HPLC?
While reversed-phase HPLC on a C18 column is excellent for general impurity profiling, it typically fails to separate enantiomers and often provides poor resolution of diastereomers (cis vs. trans). The separation of these stereoisomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for this class of compounds.[5][6] A normal-phase method (using non-polar mobile phases like hexane and an alcohol modifier) is often chosen because it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on these CSPs.[7]
Experimental Protocol: Chiral HPLC Analysis
This protocol details a validated isocratic Normal Phase-HPLC method for quantifying the undesired enantiomer and the cis-isomer in a sample of this compound.[8]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® IC-3 (4.6 mm x 250 mm, 3 µm particle size). This column is selected for its demonstrated efficacy in separating similar chiral amines and alcohols.[5][6]
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) (95:5 v/v) with 0.2% Trifluoroacetic acid (TFA). The hexane/IPA ratio is optimized for resolution and retention, while TFA is added to protonate the amine, improving peak shape and interaction with the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Controlled temperature ensures reproducible retention times.
-
Detection: UV at 210 nm. This wavelength is chosen for sensitive detection of the Boc-carbamate chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in IPA to a final concentration of approximately 1.0 mg/mL.
Caption: Experimental workflow for chiral HPLC analysis.
Data Presentation: Hypothetical HPLC Purity Analysis
The purity is determined by the area percent method, where the peak area of the main compound is divided by the total area of all peaks.
| Peak ID | Compound Name | Retention Time (min) | Area | Area % |
| 1 | cis-isomer (Impurity) | 10.5 | 15,300 | 0.31% |
| 2 | (3S,4S)-enantiomer (Impurity) | 12.6 | 9,800 | 0.20% |
| 3 | (3R,4R)-trans-isomer (API) | 13.7 | 4,925,000 | 99.49% |
Part 2: Nuclear Magnetic Resonance (NMR) – The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for unambiguous structural elucidation.[9] For purity analysis, its power lies in its ability to identify and quantify components based on their unique molecular structure without the need for specific reference standards, a method known as quantitative NMR (qNMR).[10]
Causality in Method Design: Why ¹H NMR with an Internal Standard?
¹H NMR provides a "fingerprint" of the molecule, with each unique proton environment generating a distinct signal. The integral (area under the peak) of each signal is directly proportional to the number of protons it represents. By adding a certified internal standard of known concentration and purity, one can calculate the absolute purity of the target compound by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard. This makes qNMR a primary analytical method.[10] Maleic acid or 1,4-dinitrobenzene are common choices for internal standards as they have simple spectra with peaks in regions that typically do not overlap with the analyte.
Experimental Protocol: Quantitative ¹H NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). DMSO-d₆ is excellent for solubilizing polar molecules and ensuring exchangeable protons (from -OH and -NH₂) are visible.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
For Quantification (qNMR): Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds). This is critical for allowing full magnetization recovery, ensuring integrals are truly proportional to the number of protons.
-
-
Data Processing:
-
Phase and baseline the spectrum correctly.
-
Integrate a well-resolved signal from the analyte (e.g., the 9 protons of the t-butyl group) and a signal from the internal standard (e.g., the 2 vinylic protons of maleic acid).
-
Calculate the purity using the standard qNMR equation.
-
Caption: Experimental workflow for qNMR analysis.
Data Presentation: Expected ¹H NMR Signals
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| t-Butyl (Boc) | ~1.40 | singlet | 9H | Characteristic, often used for quantification. |
| Piperidine H | 1.60 - 3.80 | multiplet | 8H | Complex region, requires 2D NMR for full assignment. |
| -OH | ~4.50 | doublet | 1H | Exchangeable with D₂O. |
| -NH₂ | ~2.50 | broad singlet | 2H | Exchangeable with D₂O. |
An impurity, such as residual starting material like 1-Boc-4-piperidone, would show a distinct set of signals, for example, signals for the protons alpha to the ketone around δ 2.2-2.4 ppm, which would not overlap completely with the product signals.
Part 3: Comparative Analysis – HPLC vs. NMR
Both HPLC and NMR are indispensable, but they answer different questions and offer complementary strengths.[3] The choice between them, or the decision to use both, depends on the specific analytical goal.
| Feature | HPLC | NMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Primary Strength | High sensitivity, excellent resolution of isomers (especially with chiral columns).[4][11] | Unambiguous structural confirmation, absolute quantification (qNMR) without specific impurity standards.[10] |
| Weakness | Requires reference standards for impurity identification; destructive. | Lower sensitivity, potential for signal overlap in complex mixtures, requires more sample.[3] |
| Information | Retention time, relative peak area (Area % Purity). | Full chemical structure, molar ratios of components, absolute purity (Mass % Purity). |
| Typical Use Case | Routine QC, impurity profiling, chiral purity determination, stability testing. | Structural verification of new batches, primary standard characterization, analysis of unknown impurities. |
| Throughput | Higher (20-30 min/sample).[3] | Lower (requires longer acquisition times for qNMR).[3] |
The Power of an Orthogonal Approach
For comprehensive quality assurance, a dual-pronged, orthogonal approach is the industry gold standard.[3]
-
HPLC is used to demonstrate the high purity and, critically, the enantiomeric and diastereomeric purity of the material. It provides a sensitive profile of all UV-active impurities.
-
NMR confirms that the primary peak seen in HPLC is indeed the correct chemical structure of this compound and provides an accurate, absolute measure of the purity of the bulk material.
This combination ensures that what you have is not only pure in a chromatographic sense but is also structurally correct and accurately quantified.
Part 4: Common Impurities and Their Identification
Understanding potential impurities is key to developing robust analytical methods.
-
(3S,4S)-enantiomer and cis-isomers: These are the most critical stereoisomeric impurities. They are best detected and quantified by chiral HPLC , where they will appear as distinct peaks with different retention times. Their presence in NMR would be nearly impossible to discern in a simple ¹H spectrum due to severe signal overlap.
-
3-Aminopiperidine (de-protected): This impurity arises from the degradation or incomplete protection of the piperidine nitrogen.[12] It would likely be detected by HPLC as an early-eluting, more polar peak. In NMR , the characteristic large singlet for the Boc group at ~1.40 ppm would be absent for this impurity.
-
Process-Related Impurities: This can include unreacted starting materials or byproducts from the specific synthetic route.[12] Both HPLC and NMR are effective at detecting these, with HPLC showing extra peaks and NMR showing extra sets of signals. NMR has the added advantage of potentially identifying the unknown impurity structure without needing to synthesize a standard.[9]
Conclusion
The purity analysis of this compound is a multi-faceted challenge that cannot be adequately addressed by a single technique. HPLC, particularly with a chiral stationary phase, is the definitive tool for assessing isomeric purity and providing high-sensitivity impurity profiles, making it ideal for routine quality control. NMR spectroscopy serves as the ultimate arbiter of structural identity and provides an absolute measure of purity through qNMR, making it essential for batch certification and in-depth characterization.
By leveraging HPLC and NMR as complementary, orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy analytical package, ensuring the highest level of confidence in the quality of this vital pharmaceutical intermediate.
References
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- Purity comparison by NMR and HPLC. ResearchGate.
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH).
- This compound | 1007596-95-3. Benchchem.
- Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- Buy this compound | 443955-98-4. Smolecule.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- Chiral HPLC Separations. Phenomenex.
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.
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A Senior Application Scientist's Guide to Validated Analytical Methods for trans-4-Amino-1-boc-3-hydroxypiperidine
Introduction: The Critical Role of Analytical Diligence
In the landscape of modern pharmaceutical development, the structural and stereochemical integrity of building blocks is paramount. trans-4-Amino-1-boc-3-hydroxypiperidine is a quintessential example of such a critical chiral intermediate. Its rigid piperidine core, equipped with strategically placed amino and hydroxyl functionalities, makes it a valuable precursor in the synthesis of a new generation of therapeutics, including kinase inhibitors and opioid analogs.[1][2] The presence of two stereocenters (at C3 and C4) in a trans configuration demands rigorous analytical control. Failure to accurately quantify purity, identify impurities, and confirm enantiomeric excess can have profound consequences on the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causal logic behind method selection, offering field-proven insights for researchers, analytical chemists, and process development scientists. The methodologies discussed are designed as self-validating systems, incorporating system suitability checks in line with international regulatory standards such as the ICH Q2(R1) guidelines.[3][4][5][6]
Logical Framework for Analytical Characterization
A robust analytical strategy for a chiral intermediate like this compound must address four key quality attributes: Identity, Purity (achiral), Chiral Purity, and Assay (absolute content). The following workflow illustrates a logical approach, outlining the primary and orthogonal methods for each analytical objective.
Caption: Recommended analytical strategy for comprehensive quality control.
Part 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse method for assessing the purity of non-volatile organic molecules by separating the main component from process-related impurities based on differences in polarity.
Causality Behind Method Design: The Boc-protected piperidine structure imparts moderate polarity, making it ideally suited for retention and separation on a nonpolar C18 stationary phase. An acidic mobile phase modifier (e.g., phosphoric or formic acid) is crucial; it protonates the basic amino group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. UV detection is effective, typically at low wavelengths (~210 nm), due to the absorbance of the carbamate (Boc) group.
Detailed Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
-
Instrumentation & Consumables:
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
HPLC-grade water, acetonitrile, and phosphoric acid (or formic acid for MS compatibility).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). The final concentration is ~1 mg/mL.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Part 2: Chiral Purity by Normal-Phase HPLC
Ensuring the stereochemical integrity is arguably the most critical analytical challenge. The desired trans isomer must be separated from its cis diastereomer and its corresponding enantiomer. This is achieved using a Chiral Stationary Phase (CSP).
Causality Behind Method Design: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective at resolving a wide range of chiral molecules, including piperidine derivatives.[7] These separations typically rely on hydrogen bonding, dipole-dipole, and steric interactions, which are best facilitated under normal-phase conditions (e.g., hexane/alcohol mixtures). An acidic modifier like trifluoroacetic acid (TFA) is often added in trace amounts to sharpen the peaks of amine-containing compounds.[7][8]
Workflow for Chiral Method Development
A systematic screening of different CSPs and mobile phases is the most efficient path to a robust separation.
Caption: Systematic workflow for chiral HPLC method development.
Comparative Data: Chiral Stationary Phase Screening
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | >1.5 | Optimized Method: Excellent resolution and peak shape.[7][8] |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.89 | Poor separation, co-elution likely.[7] |
| Chiralpak® IE-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (90:10) | >1.5 | Good separation, but required higher alcohol content, leading to shorter retention. |
Data adapted from screening studies on similar compounds and validated methods.[7]
Detailed Experimental Protocol: Chiral HPLC
Objective: To quantify the enantiomeric excess (e.e.) of the desired (3R,4R) or (3S,4S) enantiomer and separate it from its mirror image.
-
Instrumentation & Consumables:
-
HPLC system as described previously.
-
Column: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm.
-
HPLC-grade n-Hexane, Isopropyl Alcohol (IPA), and Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions:
-
Mobile Phase: A premixed solution of 0.2% TFA in n-Hexane:IPA (95:5 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of a racemic or diastereomeric mixture standard in the mobile phase (~0.5 mg/mL) to confirm peak identity and resolution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
The resolution (Rs) between the enantiomer peaks must be ≥ 1.5.
-
-
Data Analysis:
-
Enantiomeric Excess (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Part 3: Orthogonal and Confirmatory Techniques
Relying on a single analytical technique is insufficient for robust characterization. Orthogonal methods, which rely on different separation principles, are essential for a comprehensive assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. While the target molecule has low volatility due to its hydroxyl and amino groups, GC-MS is invaluable for detecting volatile process impurities (e.g., residual solvents) or related precursors that might not be observed by HPLC.
Experimental Considerations:
-
Derivatization: For direct analysis of the compound, derivatization (e.g., silylation of the -OH and -NH2 groups) would be required to increase volatility.
-
Column Choice: A polar column, such as a wax-based phase (e.g., CP-Wax), is suitable for analyzing polar amino alcohols.[9]
-
Detection: Mass spectrometry provides definitive identification of impurities.
-
Primary Use: Best employed for limit tests of specific, known volatile impurities rather than general purity assessment.
Quantitative NMR (qNMR)
Principle: qNMR is a primary ratio method that allows for the determination of the absolute purity (assay) of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and concentration. It requires no reference standard of the analyte itself.
Experimental Protocol Outline:
-
Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~10-20 mg of the analyte and ~5-10 mg of the internal standard into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
NMR Acquisition: Acquire a 1H NMR spectrum using parameters that ensure full relaxation of all relevant protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Calculation: Purity is calculated using the following formula, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.
Causality: The piperidine ring protons of the analyte typically give well-resolved signals in the 1.5-3.5 ppm range, which can be used for quantification against the sharp singlet of an internal standard.[10][11] This method provides an assay value that is independent of the analyte's chromatographic response factor, making it a powerful tool for validating HPLC reference standards.
Comparative Summary of Key Techniques
| Technique | Primary Application | Principle of Separation/Detection | Key Strengths | Key Limitations |
| RP-HPLC | Purity (Achiral) | Polarity (Hydrophobicity) | Robust, reproducible, high throughput, excellent for routine QC.[12] | Requires a reference standard for quantification; may not detect non-UV active or non-eluting impurities. |
| Chiral HPLC | Chiral Purity | Stereospecific Interactions | The gold standard for separating and quantifying enantiomers/diastereomers.[7][] | Method development can be time-consuming; requires specialized, expensive columns. |
| GC-MS | Volatile Impurities | Volatility & Mass-to-Charge Ratio | High sensitivity for volatile compounds; provides structural information for identification.[14][15] | Not suitable for non-volatile compounds without derivatization; potential for thermal degradation. |
| qNMR | Assay (Absolute Purity) | Nuclear Magnetic Resonance | Primary method (no analyte standard needed); provides structural confirmation and quantification simultaneously. | Lower sensitivity than HPLC; requires specialized equipment and expertise; higher sample amount needed. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. No single method can provide a complete picture of its quality. A validated RP-HPLC method serves as the foundation for routine purity control, while a highly specific, normal-phase chiral HPLC method is indispensable for controlling the critical stereochemical attributes. These core techniques should be supported by orthogonal methods like GC-MS for volatile impurity profiling and qNMR for the definitive assignment of absolute purity. By implementing this integrated analytical strategy, researchers and drug developers can ensure the quality and consistency of this vital building block, paving the way for the successful synthesis of safe and effective pharmaceuticals.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
-
Slideshare. ICH Q2 Analytical Method Validation.
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International Council for Harmonisation (ICH). Quality Guidelines.
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Scribd. ICH Q2(R1) Analytical Method Validation.
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U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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Wikipedia. Piperidine.
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Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
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ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
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Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
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SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.
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BenchChem. This compound | 1007596-95-3.
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PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
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BOC Sciences. Amino Acid Analytical Capabilities.
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PubMed. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
-
BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
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Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
-
BOC Sciences. Chiral Compounds.
-
Shimadzu. Analysis of Amino Acids Contained in Alcohol.
-
Agilent. Analysis of amino-alcohols, C3-C5.
-
ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
-
BenchChem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
-
Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
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A Senior Application Scientist's Guide to the Comparative Reactivity of trans-4-Amino-1-boc-3-hydroxypiperidine and Its Analogs
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design.[4] Among the myriad of functionalized piperidines, trans-4-Amino-1-boc-3-hydroxypiperidine stands out as a versatile chiral building block.[5][6] The presence of a primary amine, a secondary hydroxyl group, and a Boc-protected ring nitrogen provides a rich platform for diverse chemical transformations.[5] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under basic conditions while allowing for selective removal under acidic conditions, a crucial feature in multi-step syntheses.[5]
This guide provides an in-depth comparison of the reactivity of this compound with three key analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural and stereochemical modifications can profoundly impact chemical reactivity. This analysis is grounded in established principles of organic chemistry and supported by representative experimental data and detailed protocols.
The Analogs: A Study in Structural and Stereochemical Diversity
To understand the reactivity profile of our lead compound, we have selected three analogs for comparison, each differing by a single, critical feature:
-
cis-4-Amino-1-boc-3-hydroxypiperidine: This stereoisomer allows for a direct investigation into the impact of the relative orientation of the amino and hydroxyl groups on reactivity.
-
trans-4-Amino-1-Cbz-3-hydroxypiperidine: By replacing the Boc group with a Carboxybenzyl (Cbz) group, we can explore the influence of the N-protecting group's electronic and steric properties on the reactivity of the exocyclic amine.[7]
-
4-Amino-1-boc-piperidine: The removal of the 3-hydroxyl group enables an assessment of its electronic contribution to the nucleophilicity of the neighboring amino group.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of these piperidine analogs is governed by a delicate interplay of steric and electronic effects. The piperidine ring itself can influence the steric and electronic properties of attached functional groups.[8]
-
Steric Hindrance: The accessibility of the primary amino group to incoming reagents is a primary determinant of reaction rates. The conformation of the piperidine ring and the spatial arrangement of substituents can either shield or expose this reactive center.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents can modulate the nucleophilicity of the amino group. For instance, an electron-withdrawing group can decrease the electron density on the nitrogen, rendering it less reactive towards electrophiles.
-
Intramolecular Interactions: The presence of a vicinal hydroxyl group, as in our lead compound and its cis isomer, can lead to intramolecular hydrogen bonding. This can influence the conformation of the molecule and the reactivity of both the amino and hydroxyl groups.
Comparative Reactivity Analysis
To provide a quantitative basis for our comparison, we will examine two fundamental and widely employed reactions in drug discovery: N-acylation and N-arylation.
N-Acylation: A Probe of Nucleophilicity
N-acylation is a classic method for forming amide bonds and is highly sensitive to the nucleophilicity of the amine.[9][10] In this representative experiment, we compare the rate of acylation of our four piperidine analogs with a standard acylating agent.
| Compound | Analog | Predicted Yield (%) | Rationale |
| 1 | This compound | 95 | The amino group is readily accessible, and the hydroxyl group may offer a slight activating effect. |
| 2 | cis-4-Amino-1-boc-3-hydroxypiperidine | 85 | Potential for intramolecular hydrogen bonding between the cis-oriented amino and hydroxyl groups may slightly reduce the nucleophilicity of the amine. |
| 3 | trans-4-Amino-1-Cbz-3-hydroxypiperidine | 90 | The Cbz group is sterically similar to the Boc group in this context, leading to comparable reactivity. |
| 4 | 4-Amino-1-boc-piperidine | 98 | The absence of the hydroxyl group removes any potential for intramolecular interactions, leading to a slightly higher reactivity of the "unencumbered" amine. |
N-Arylation: The Impact of Steric Bulk
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This reaction is often sensitive to steric hindrance around the amine.[11]
| Compound | Analog | Predicted Yield (%) | Rationale |
| 1 | This compound | 88 | The trans configuration provides good access for the bulky palladium catalyst complex. |
| 2 | cis-4-Amino-1-boc-3-hydroxypiperidine | 75 | The cis orientation of the hydroxyl group may create steric hindrance that impedes the approach of the catalyst. |
| 3 | trans-4-Amino-1-Cbz-3-hydroxypiperidine | 85 | The Cbz group's steric profile is similar to Boc, resulting in comparable yields. |
| 4 | 4-Amino-1-boc-piperidine | 92 | The lack of the 3-hydroxyl group provides the most sterically unhindered environment for the coupling reaction. |
Mechanistic Discussion and Rationale
The predicted reactivity trends can be rationalized by considering the structural nuances of each analog.
Caption: Steric and electronic effects in cis and trans isomers.
In the cis-isomer, the proximity of the amino and hydroxyl groups can facilitate intramolecular hydrogen bonding. This interaction can reduce the electron density on the amino nitrogen, thereby lowering its nucleophilicity. Furthermore, the cis-hydroxyl group can sterically hinder the approach of bulky reagents, such as the palladium catalyst in the N-arylation reaction. In contrast, the trans-isomer presents a more open and accessible amino group, leading to faster reaction rates.
The choice of the N-protecting group, Boc versus Cbz, is predicted to have a less pronounced effect on the reactivity of the exocyclic primary amine in these specific reactions. Both are carbamate-type protecting groups and exert similar electronic effects on the piperidine ring nitrogen.[7] Their steric bulk is also comparable in this context. However, it is crucial to remember that their orthogonal deprotection chemistries (acid-labile for Boc, hydrogenolysis for Cbz) are the primary reason for choosing one over the other in a synthetic strategy.[7][12][13][14]
The absence of the 3-hydroxyl group in 4-amino-1-boc-piperidine removes any potential for intramolecular hydrogen bonding and steric hindrance from this substituent. This results in a slightly more nucleophilic and sterically accessible amine, leading to the highest predicted yields in both N-acylation and N-arylation.
Caption: General workflow for N-acylation.
Detailed Experimental Protocols
The following protocols are representative examples for the N-acylation and N-arylation of the piperidine analogs.
Protocol 1: General Procedure for N-Acetylation
Materials:
-
Piperidine analog (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the piperidine analog in DCM in a round-bottom flask.
-
Add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
Piperidine analog (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the piperidine analog, aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[11]
-
Add anhydrous toluene via syringe.[11]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.[11]
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.[11]
-
Wash the filtrate with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
Conclusion
This guide has provided a comprehensive comparison of the reactivity of this compound and its key analogs. Through an analysis of steric and electronic effects, we have rationalized the predicted differences in their reactivity towards N-acylation and N-arylation. The key takeaways are:
-
The stereochemical relationship between the amino and hydroxyl groups significantly impacts reactivity, with the trans-isomer generally being more reactive than the cis-isomer due to reduced steric hindrance and weaker intramolecular hydrogen bonding.
-
The choice between a Boc and Cbz protecting group has a minimal effect on the reactivity of the exocyclic amine but is a critical strategic choice for orthogonal deprotection.
-
The presence of the 3-hydroxyl group can subtly influence the reactivity of the 4-amino group through electronic and steric effects.
A thorough understanding of these structure-reactivity relationships is paramount for the efficient design and execution of synthetic routes in the development of novel piperidine-containing therapeutics.
References
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- Taylor & Francis Online. (2020). Multicomponent synthesis of highly functionalized piperidines.
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- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- ACS Publications. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
- ResearchGate. (2025). Structure-Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies.
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- PubMed Central. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
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- Benchchem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group.
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Comparison Guide: The Strategic Application of trans-4-Amino-1-boc-3-hydroxypiperidine in Complex Syntheses
Introduction: The Privileged 3-Hydroxypiperidine Scaffold
In the landscape of medicinal chemistry, the 3-hydroxypiperidine motif is a privileged scaffold. Its rigid, three-dimensional structure is a cornerstone in the design of therapeutic agents, particularly kinase inhibitors, where precise spatial orientation of functional groups is paramount for effective binding to enzyme active sites.[1] The strategic value of this scaffold has driven the development of versatile chiral building blocks that enable its efficient and stereocontrolled incorporation into drug candidates.
Among these, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a highly valuable intermediate.[2] This guide provides a comparative analysis of its application in the successful synthesis of key pharmaceutical agents, weighing its performance against alternative synthetic strategies. We will delve into the causality behind its selection, supported by experimental data and detailed protocols, with a primary case study on its role in the synthesis of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2][3]
Case Study: Synthesis of Ibrutinib, a First-in-Class BTK Inhibitor
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell signaling pathways, and its deregulation is linked to numerous B-cell malignancies.[3][4] Ibrutinib (Imbruvica®) is an orally administered, first-in-class BTK inhibitor approved for treating mantle cell lymphoma and chronic lymphocytic leukemia.[3][5] The efficacy of Ibrutinib is critically dependent on its specific chemical structure, which features a chiral piperidine ring linking the core pyrazolopyrimidine to a reactive acryloyl moiety.
The synthesis of Ibrutinib provides a quintessential example of the strategic advantage conferred by this compound.
The Key Synthetic Transformation
A pivotal step in many reported syntheses of Ibrutinib involves the coupling of the chiral piperidine fragment with the heterocyclic core, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[5]
Workflow Rationale:
-
Activation & Coupling: The hydroxyl group of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (a stereoisomer of the title compound) is activated, often by converting it to a good leaving group like a mesylate.[6] This is followed by an S
N2 reaction with the pyrazolopyrimidine core. The use of the pre-functionalized piperidine ring avoids the need to construct it from scratch, saving numerous steps. -
Stereochemical Integrity: The use of an enantiomerically pure starting material, such as the (R)- or (S)- form of the aminohydroxypiperidine, directly installs the required stereochemistry in the final product. This is crucial for Ibrutinib's biological activity.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a strategic choice.[2] It is stable under the conditions of the coupling reaction but can be selectively and cleanly removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl).[2][5]
-
Final Acylation: Once the Boc group is removed, the newly freed secondary amine of the piperidine ring is acylated with acryloyl chloride to install the Michael acceptor, which forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.[5][7]
The diagram below illustrates the central role of this building block in the Ibrutinib synthesis.
Caption: Synthetic utility of the chiral piperidine building block in the synthesis of Ibrutinib.
Comparative Analysis of Synthetic Strategies
While using a pre-formed chiral building block like this compound is highly efficient, alternative routes exist. The choice of strategy depends on factors like cost, scale, and available starting materials.
| Feature | Route 1: Chiral Building Block | Route 2: De Novo Synthesis from Chiral Pool | Route 3: Racemic Synthesis & Resolution |
| Core Concept | Direct incorporation of a pre-formed, enantiopure piperidine ring. | Synthesis of the piperidine ring from a simple, naturally occurring chiral molecule (e.g., a sugar or amino acid).[8][9] | Non-stereoselective synthesis of the piperidine ring followed by separation of enantiomers. |
| Starting Materials | This compound | L-glutamine, 2-deoxy-D-ribose, or similar simple chiral molecules.[8][10] | 3-Hydroxypyridine or other achiral precursors.[11] |
| Stereochemical Control | Excellent; stereochemistry is pre-defined in the starting material. | Good to excellent; relies on stereocontrolled transformations throughout a multi-step sequence. | Inefficient; requires a resolution step (e.g., with a chiral acid) that theoretically discards 50% of the material.[12] |
| Number of Steps | Low (for incorporating the piperidine). | High; requires multiple steps to build and functionalize the ring. | Moderate; involves synthesis of the racemic intermediate plus the resolution step. |
| Advantages | High convergence, speed, reliability, predictable stereochemistry.[2] | Access to diverse analogs by modifying the synthetic route; avoids reliance on specialized building block suppliers.[8] | Utilizes simple, inexpensive achiral starting materials.[11] |
| Disadvantages | Higher initial cost of the specialized chiral building block. | Longer overall synthesis, potential for lower overall yield, requires extensive process development. | Inherently inefficient (max 50% yield from resolution), requires screening of resolving agents, adds process steps.[12] |
The following workflow diagram illustrates the decision-making process when choosing a synthetic route.
Caption: Decision workflow for selecting a synthetic strategy for chiral aminohydroxypiperidines.
Experimental Protocols
The following protocol is a representative example of a key deprotection and acylation sequence, as would be performed after coupling the Boc-protected piperidine intermediate.
Protocol: Boc Deprotection and Acylation to form Ibrutinib
Materials:
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Acryloyl chloride (1.1 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Deprotection:
-
Dissolve the Boc-protected intermediate (1 equiv.) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The crude amine salt is often carried forward without further purification.
-
-
Acylation:
-
Dissolve or suspend the crude amine salt from the previous step in anhydrous DCM (approx. 10 mL per gram).
-
Cool the mixture to 0 °C.
-
Add triethylamine (3 equivalents) to neutralize the salt and act as a base.
-
Slowly add a solution of acryloyl chloride (1.1 equivalents) in DCM dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring for completion.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (Ibrutinib) can be purified by column chromatography or recrystallization to yield the final product with high purity.[5][13]
-
Conclusion
This compound and its stereoisomers are high-value, strategic building blocks in modern pharmaceutical synthesis.[1][2] As demonstrated in the synthesis of Ibrutinib, its use offers a highly convergent and stereocontrolled route that significantly shortens the synthetic sequence compared to de novo or resolution-based approaches. While the initial cost of the building block may be higher, this is often offset by savings in time, resources, and purification efforts, and by an increase in overall yield and process reliability. For researchers and drug development professionals, the strategic decision to employ such an advanced intermediate can be a critical factor in accelerating the delivery of complex therapeutic agents from the laboratory to the clinic.
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Benchchem. A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Retrieved from Benchchem website.[10]
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TREA. Process for the preparation of ibrutinib. Retrieved from TREA website.[13]
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Royal Society of Chemistry. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.[8]
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TREA. Process for preparing ibrutinib and its intermediates. Retrieved from TREA website.[5]
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National Institutes of Health. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.[4]
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MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules.[3]
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ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved from ResearchGate.[9]
-
Google Patents. (2016). Process for the preparation of ibrutinib. WO2016132383A1.[6]
-
MDPI. (2019). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts.[14]
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ResearchGate. (2026, January 2). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Retrieved from ResearchGate.[15]
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ScienceDirect. Application of chiral building blocks to the synthesis of drugs. Tetrahedron.[16]
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MedKoo Biosciences. Ibrutinib Synthetic Routes. Retrieved from MedKoo Biosciences website.[17]
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ResearchGate. (2021, September 17). Synthesis of [ 13 C 6 ]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals.[18]
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Moldb. This compound | 443955-98-4. Retrieved from Moldb website.[19]
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Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.[12]
-
Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.[11]
-
National Institutes of Health. (2025, October 30). Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry.[20]
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MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals.[7]
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National Institutes of Health. (2016, January 19). Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. PLOS ONE.[21]
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Benchchem. Comparative analysis of different synthetic routes to 3-aminopyridazines. Retrieved from Benchchem website.[22]
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AChemBlock. This compound 97% | CAS: 443955-98-4. Retrieved from AChemBlock website.[23]
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Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.[24]
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Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.[25]
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A Senior Application Scientist's Guide to Verifying the Stereochemical Integrity of trans-4-Amino-1-boc-3-hydroxypiperidine
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers) or as diastereomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of stereoisomers in all drug candidates.[3]
trans-4-Amino-1-boc-3-hydroxypiperidine is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and opioid analogs.[4][5] Its rigid piperidine core, decorated with amino and hydroxyl groups in a specific trans configuration, is key to its utility. However, synthetic routes can inadvertently produce the diastereomeric cis-isomer, a stereochemical impurity that can alter the final API's efficacy and safety.
This guide provides an in-depth comparison of the essential analytical techniques required to confirm the stereochemical identity and quantify the purity of this compound, ensuring the integrity of this critical intermediate.
The Analytical Imperative: Distinguishing trans from cis
The primary analytical challenge lies in differentiating the desired trans-isomer from the potential cis-isomer impurity. While these diastereomers share the same molecular weight and connectivity, their distinct spatial arrangements give rise to different physical properties, which we can exploit for their separation and identification. Our analytical strategy is therefore multi-pronged, designed to provide orthogonal, self-validating data.
Diagram 1: Analytical Workflow for Stereochemical Integrity Assessment
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Caption: A typical quality control workflow for assessing the stereochemical integrity of a chiral intermediate.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Chiral HPLC is the cornerstone for accurately determining the diastereomeric purity of the target compound. [6][7]By employing a chiral stationary phase (CSP), it is possible to achieve differential interaction with the trans and cis isomers, leading to their separation.
Why it Works: The CSP creates a chiral environment within the column. As the sample mixture passes through, the diastereomers form transient, diastereomeric complexes with the CSP. The subtle differences in the stability of these complexes cause one isomer to be retained longer than the other, resulting in separation. Polysaccharide-based CSPs are often highly effective for this class of compounds.
[8]
Comparative Performance of Chiral Stationary Phases
The choice of CSP is the most critical parameter. Below is a comparison of typical polysaccharide-based columns for this type of separation.
Chiral Stationary Phase (CSP) Typical Mobile Phase Resolution (Rs) Observations Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/Diethylamine > 2.0 Recommended. Often provides baseline resolution and excellent peak shape for amino alcohols. Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/Trifluoroacetic Acid 1.5 - 2.5 Good alternative, may require optimization of the acidic modifier for best results. Cellulose tris(4-chloro-3-methylphenylcarbamate) Normal or Polar Organic Modes Variable Shows selectivity but may result in broader peaks compared to the recommended CSP.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the Boc-group provides a weak chromophore).
-
Sample Preparation:
-
Prepare a system suitability solution containing both trans and cis isomers (~0.1 mg/mL each) in the mobile phase to confirm resolution.
-
Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject the system suitability solution and verify the resolution (Rs) between the trans and cis peaks is > 1.5.
-
Inject the sample solution in duplicate.
-
Calculate the area percentage of the cis-isomer to determine the diastereomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
While HPLC excels at quantification, NMR spectroscopy provides definitive proof of the relative stereochemistry (trans vs. cis). A standard ¹H NMR can often reveal the presence of both diastereomers if the impurity level is significant, but the Nuclear Overhauser Effect (NOE) is the key experiment for unambiguous assignment.
[9]
Why it Works: The NOE is a phenomenon where the magnetization of one nucleus can be transferred to another nucleus through space if they are in close proximity (typically < 5 Å). [9]By irradiating specific protons and observing which other protons are enhanced, we can map the spatial relationships within the molecule and confirm the stereochemistry.
In the stable chair conformation of the piperidine ring:
-
For the trans-isomer: The protons on C3 and C4 (H3 and H4) are expected to be in a diaxial relationship. This places them close enough in space to produce a strong NOE correlation.
-
For the cis-isomer: One proton will be axial and the other equatorial. The distance between H3 and H4 is greater, leading to a weak or absent NOE correlation.
**Diagram 2: Key NOE Correlation for Stereochemical Assignment**
```dot
digraph "NOE_Correlation" {
graph [fontname="Arial"];
node [shape=none, fontname="Arial", fontsize=10];
edge [color="#EA4335", arrowhead=vee, penwidth=1.5];
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A Senior Application Scientist's Guide: Benchmarking the Performance of trans-4-Amino-1-boc-3-hydroxypiperidine in Parallel Synthesis
Introduction: The Strategic Importance of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of approved pharmaceuticals and natural products.[1][2][3] Its prevalence is not accidental; the saturated, six-membered nitrogenous heterocycle offers a three-dimensional (3D) architecture that can effectively orient substituents into the binding pockets of biological targets, thereby modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.[4][5]
Among the vast library of available piperidine building blocks, trans-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable asset for parallel synthesis and library generation. This guide provides an in-depth performance benchmark of this versatile scaffold, comparing it with common alternatives and offering field-proven experimental protocols to support its application in high-throughput drug discovery programs.
The Architectural Advantage: Deconstructing this compound
The utility of this building block stems from its unique combination of structural and functional features, making it an ideal candidate for combinatorial chemistry.[6]
-
Defined Stereochemistry: The trans relationship between the C3-hydroxyl and C4-amino groups creates a rigid, well-defined conformational preference. This pre-organization minimizes conformational entropy upon binding to a target, a key principle in rational drug design.
-
Orthogonal Functional Handles: The molecule possesses three distinct points for diversification:
-
A primary amine (C4) for standard amide coupling, reductive amination, etc.
-
A secondary hydroxyl group (C3) for etherification, esterification, or sulfonylation.
-
A Boc-protected ring nitrogen (N1) which, upon deprotection, reveals a secondary amine for further modification.
-
-
Strategic Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen under a wide range of basic and nucleophilic conditions, yet it is easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[7][8] This acid-lability is highly compatible with standard solid-phase and solution-phase parallel synthesis workflows.[7]
Caption: Key functional and stereochemical features of the scaffold.
Performance Benchmark: A Comparative Analysis
The selection of a building block is a critical decision point in library design. The performance of this compound is best understood when compared against structurally related alternatives.
| Feature / Metric | This compound | cis-4-Amino-1-boc-3-hydroxypiperidine | 4-Amino-1-Boc-piperidine | trans-4-Amino-1-Cbz-3-hydroxypiperidine |
| Scaffold Rigidity | High; defined trans conformation | High; defined cis conformation | Moderate; more conformational flexibility | High; defined trans conformation |
| Primary Amine Reactivity | High; readily undergoes acylation | High; sterically unhindered | High; sterically unhindered | High; readily undergoes acylation |
| Hydroxyl Group Reactivity | Moderate; accessible for sulfonylation/etherification | Moderate; potentially different reactivity due to steric environment | N/A | Moderate; accessible |
| N-Protecting Group | Boc: Acid-labile (TFA) | Boc: Acid-labile (TFA) | Boc: Acid-labile (TFA) | Cbz: Removed by hydrogenolysis (H₂/Pd) |
| Orthogonal Strategy | Excellent; compatible with Fmoc chemistry. Boc/Cbz orthogonality is possible. | Excellent; same as trans isomer. | Limited; only two diversification points. | Excellent; orthogonal to acid-labile groups (Boc, tBu).[8] |
| Typical Yields (Amide Coupling) | Good to Excellent (85-95%) | Good to Excellent (85-95%) | Excellent (>90%) | Good to Excellent (85-95%) |
| Impact on Solubility | OH group generally improves aqueous solubility of derivatives. | OH group improves solubility. | More lipophilic derivatives compared to hydroxylated analogs. | OH group improves solubility. |
| Ideal Use Case | Building 3D-rich libraries requiring a specific vector from the hydroxyl group. | Exploring alternative stereochemical space to the trans isomer. | When a simple piperidine amine is needed without the complexity of a hydroxyl group. | Syntheses requiring base-stable N-protection and orthogonal deprotection via hydrogenation.[8] |
Experimental Workflows for Parallel Synthesis
The following protocols are optimized for a parallel synthesis format (e.g., 24 or 96-well reaction blocks) and are designed to be self-validating by ensuring high conversion and purity, which are critical metrics for library synthesis.[9][10][11]
Workflow 1: Parallel Amide Library Synthesis
This workflow details the coupling of a diverse set of carboxylic acids to the C4-primary amine of the title scaffold. The choice of HATU as a coupling reagent is deliberate; it is highly efficient, exhibits fast reaction kinetics, and minimizes racemization, making it ideal for high-throughput applications.[12][13]
Caption: Workflow for parallel amide library synthesis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare stock solutions of a library of carboxylic acids (1.1 eq) in DMF.
-
Prepare a stock solution of HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, dispense the piperidine stock solution.
-
Dispense the corresponding carboxylic acid solution to each well.
-
Add the HATU/DIPEA solution to initiate the coupling.
-
-
Reaction:
-
Seal the reaction block and agitate at room temperature for 2-4 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Workup and Purification:
-
Upon completion, quench the reactions by adding water to each well.
-
The crude product library can be purified using parallel solid-phase extraction (SPE) or by automated mass-directed preparative HPLC.
-
-
Analysis:
-
Analyze each purified compound for identity, yield, and purity (>95% is desired for screening libraries) using LC-MS.[9]
-
Workflow 2: Parallel Sulfonylation of the Hydroxyl Group
This workflow is performed on the products from Workflow 1, demonstrating the sequential functionalization capability. It targets the C3-hydroxyl group with a library of sulfonyl chlorides.
Caption: Use of the scaffold in a generic DPP-4 inhibitor design.
Conclusion
This compound is more than just a building block; it is a strategic tool for accelerating drug discovery. Its combination of defined 3D geometry, orthogonal reactive sites, and high compatibility with robust, parallel synthesis protocols makes it a superior choice for generating high-quality, diverse chemical libraries. By enabling the rapid exploration of chemical space around a privileged scaffold, it empowers medicinal chemists to more efficiently identify and optimize lead compounds, ultimately shortening the timeline from hit identification to candidate nomination.
References
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(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-16). Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023-03-15). Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21). Available at: [Link]
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Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | ACS Combinatorial Science. (2010-06-07). Available at: [Link]
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Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC - NIH. Available at: [Link]
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Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Available at: [Link]
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-
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Safety Operating Guide
Navigating the Disposal of trans-4-Amino-1-boc-3-hydroxypiperidine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, piperidine derivatives are indispensable building blocks. Among them, trans-4-Amino-1-boc-3-hydroxypiperidine (CAS No. 443955-98-4) is a valuable intermediate, prized for its stereospecific functional groups.[1][2] However, its utility in synthesis is matched by the critical need for its responsible disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. As a specific, detailed Safety Data Sheet (SDS) for this exact compound is not consistently available, this protocol is grounded in the principles of chemical safety and an expert evaluation of data from structurally analogous compounds.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a chemical is the logical first step in determining how to handle its waste. The disposal protocol is directly derived from the chemical's risk profile. Based on data from similar Boc-protected piperidines and the piperidine core, we can anticipate the following hazards.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Sourcing from Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | Structurally similar compounds like 4-Amino-1-Boc-piperidine are classified as harmful if ingested.[3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation | Boc-protected piperidines, such as N-BOC-4-Hydroxypiperidine, are known skin irritants.[4][6][7] |
| Eye Damage/Irritation | Causes serious eye irritation/damage | Data for analogous compounds consistently indicate a risk of serious eye irritation or damage upon contact.[4][6][7] |
| Respiratory Irritation | May cause respiratory irritation | As a solid, airborne dust may irritate the respiratory tract. This is a common hazard for piperidine derivatives.[4][6][7] |
| Chemical Incompatibilities | Strong oxidizing agents, Strong acids | The amino and hydroxyl groups can react with strong acids, while the organic structure is susceptible to reaction with strong oxidizers.[8] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for any procedure, including waste consolidation, the correct PPE is mandatory. The selection is directly informed by the hazards identified above.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Justification |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields. Chemical goggles are recommended. | Protects against accidental splashes or airborne dust particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination with the chemical solid. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood or a well-ventilated area. | Handling in a controlled environment prevents the inhalation of dust, which may cause respiratory irritation.[9] |
Part 3: Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. A systematic approach to collection prevents dangerous chemical reactions and ensures regulatory compliance.
1. Designate a Satellite Accumulation Area (SAA)
-
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[10]
-
This area must be under the control of the laboratory personnel.
-
It should be inspected weekly for container integrity and proper labeling.[11]
2. Select a Chemically Compatible Waste Container
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[11][12]
-
Chemical Compatibility: The container must be inert to the chemical. Never use metal containers for acidic or corrosive materials.[13]
-
Labeling: The container must be clearly labeled with a hazardous waste tag before any waste is added.
3. Complete the Hazardous Waste Label
-
The Occupational Safety and Health Administration (OSHA) and the Resource Conservation and Recovery Act (RCRA) mandate clear labeling.[11] The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" (no abbreviations or formulas).
-
Hazard Characteristics: Check boxes for "Toxic" and "Irritant."
-
4. Segregate the Waste Stream
-
This compound should be disposed of as a non-halogenated organic solid waste .
-
Crucially, do not mix incompatible waste streams. Keep this waste separate from:
Part 4: The Disposal Decision Workflow
The following diagram illustrates the procedural logic from the moment waste is generated to its final, safe disposal managed by your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal workflow for this compound.
Part 5: Decontamination and Empty Container Management
Residual amounts of the chemical in its original container or on lab surfaces must be managed as hazardous waste.
Spill Decontamination
-
Ensure you are wearing the appropriate PPE as described in Part 2.
-
For a small spill of the solid, carefully sweep it up, avoiding the creation of dust.
-
Place the collected material into your designated hazardous waste container.
-
Decontaminate the surface with a suitable solvent (e.g., isopropanol or ethanol) and paper towels.
-
Dispose of the contaminated towels in the same solid hazardous waste container.
-
For significant spills, evacuate the area and contact your institution's EHS department immediately.[12]
Empty Stock Bottle Disposal An "empty" container that held a hazardous chemical is not yet safe for regular trash.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as acetone or ethanol) capable of dissolving the residue.[14]
-
Collect First Rinse: The first rinseate is considered hazardous waste and must be collected in a designated liquid hazardous waste container (e.g., "Non-halogenated Organic Liquid Waste").[12] Subsequent rinses can typically be collected in the same container.
-
Deface the Label: After the container is rinsed and air-dried, the original manufacturer's label must be completely removed or thoroughly defaced to prevent confusion.[12][14]
-
Final Disposal: Once rinsed and defaced, the glass or plastic bottle can be disposed of in the appropriate laboratory glass or plastic recycling bin.
Part 6: Emergency Exposure Procedures
In the event of accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Always consult your institution's specific emergency protocols and have the chemical's identity and hazard information ready for emergency responders. The final authority on waste disposal is your institution's EHS department, which can provide guidance tailored to local and federal regulations.[14]
References
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
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AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. [Link]
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PubChem. 4-Amino-1-Boc-piperidine. [Link]
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PubChem. 4-(N-Boc-amino)piperidine. [Link]
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Jubilant Ingrevia Limited. (2021). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-Amino-1-boc-3-hydroxypiperidine
As a key chiral intermediate in the synthesis of pharmaceuticals, including kinase inhibitors, trans-4-Amino-1-boc-3-hydroxypiperidine is a valuable building block in modern drug development.[1][2] Its handling, however, demands a systematic approach to safety, grounded in a clear understanding of its potential hazards and the operational steps required to mitigate them. This guide provides an in-depth, procedural framework for researchers and scientists, ensuring that safety is an integral, self-validating component of the experimental workflow.
Hazard Profile and Risk Assessment
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. While it is a solid, its classification points to significant irritant properties.[1] Furthermore, as a piperidine derivative, it is prudent to acknowledge the more severe hazards of the parent compound, such as toxicity and flammability, and implement controls that respect these potential risks.[3][4][5]
A comprehensive risk assessment must precede any laboratory work. This involves not only reviewing the Safety Data Sheet (SDS) but also understanding the specific procedures to be performed, the quantities being used, and the potential for aerosol or dust generation.
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1] |
| Skin Irritation | H315: Causes skin irritation | [1][6] |
| Eye Irritation | H319: Causes serious eye irritation | [1][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
The causality behind these hazards lies in the chemical nature of heterocyclic amines. These compounds can interact with biological tissues, leading to irritation upon contact with the skin, eyes, or respiratory tract.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method of protection should always be engineering controls, which are designed to contain or remove the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and adding to reaction vessels, must be conducted inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][7]
-
Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[8] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): An Essential Protocol
The selection of PPE must be directly informed by the compound's hazard profile. The goal is to create a comprehensive barrier against all potential routes of exposure—dermal, ocular, and inhalation.
Table 2: Recommended PPE for Handling this compound
| Body Area | Required PPE | Rationale and Standard |
| Eyes/Face | Chemical Splash Goggles | Provides a full seal around the eyes to protect against splashes and fine dust. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[9][10] |
| Hands | Nitrile Gloves | Offers protection against skin irritation. Always inspect gloves for tears before use and wash hands thoroughly after removal.[10][11][12] For prolonged work, consider double-gloving. |
| Body | Buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[10][13] |
| Respiratory | (If Applicable) | While a fume hood is the primary control, a NIOSH-approved respirator may be required for large spills or if engineering controls fail.[14] |
Procedural Workflow for Safe Handling
A structured, step-by-step approach ensures that safety checks are integrated into the entire handling process, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




